3-(3-Methoxyphenyl)-1H-Pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQIOZMPNVSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371585 | |
| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144026-74-4 | |
| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3-(3-Methoxyphenyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(3-methoxyphenyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and the pivotal role of tautomerism. Furthermore, it explores the significant biological activities exhibited by its derivatives, with a particular focus on their potential as anticancer and anti-inflammatory agents, including insights into their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of essential data and methodologies pertaining to this important molecular entity.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore, bestowing upon its derivatives a wide spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3][4][5] The unique structural and electronic features of the pyrazole nucleus allow for diverse substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, is a notable example of an aryl-substituted pyrazole. The presence of the methoxyphenyl group can significantly influence the molecule's biological activity and metabolic stability. This guide aims to provide a detailed examination of the core properties of this compound, offering a foundational understanding for its application in the design and synthesis of novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Pathway
A representative synthesis of this compound is outlined below. This method is based on the widely employed Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine hydrate.
Sources
physicochemical characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[1][2] Agents such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB feature this privileged scaffold, underscoring its pharmacological significance.[1] The diverse biological activities exhibited by pyrazole derivatives, including anticancer, antimicrobial, and analgesic properties, continue to fuel intensive research into novel analogues.[3][4][5]
This guide focuses on a specific derivative, This compound (CAS: 144026-74-4) . By thoroughly characterizing its physicochemical properties, we can unlock a deeper understanding of its behavior in biological systems, providing a critical foundation for researchers in pharmacology and drug development. This document serves as a comprehensive manual, detailing not only the core properties of this compound but also the experimental rationale and protocols required for their validation.
Synthesis and Structural Verification
A robust understanding of a molecule begins with its synthesis. The most common and reliable method for constructing 3-aryl-pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][4] For this compound, a logical and field-proven approach involves the reaction of 1-(3-methoxyphenyl)ethynone with hydrazine hydrate.
Experimental Protocol: Synthesis via Cyclocondensation
Rationale: This protocol is chosen for its high efficiency and regioselectivity. The reaction proceeds via a nucleophilic attack of hydrazine on the β-carbon of the α,β-unsaturated ketone (chalcone) intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
-
Step 1: Chalcone Formation (Claisen-Schmidt Condensation).
-
Dissolve 3'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise while stirring at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
-
Step 2: Pyrazole Formation.
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water.
-
Filter the resulting solid precipitate, which is the crude this compound.
-
-
Step 3: Purification.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like hexane/ethyl acetate to yield the pure compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic and Physicochemical Profile
The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic and physical methods provides an unambiguous structural fingerprint.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [6][7] |
| Molecular Weight | 174.20 g/mol | [6][7] |
| Appearance | Powder | [6] |
| Melting Point | 90-91 °C | [6][7] |
| Boiling Point (Predicted) | 364.2 ± 17.0 °C | [6] |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 13.26 ± 0.10 (Weakly Acidic N-H) | [6] |
Spectroscopic Characterization
Rationale: A multi-technique spectroscopic approach (NMR, IR, MS) provides orthogonal data points that, when combined, confirm the molecular structure, connectivity, and functional groups present in the molecule.
Analytical Workflow Diagram
Caption: Workflow for the structural elucidation of the target compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 9.5-10.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ 7.6-7.8 ppm (doublet, 1H): Pyrazole ring C5-H.
-
δ 7.2-7.5 ppm (multiplet, 3H): Protons on the methoxyphenyl ring (H2', H4', H6').
-
δ 6.8-7.0 ppm (doublet of doublets, 1H): Proton on the methoxyphenyl ring (H5').
-
δ 6.6-6.7 ppm (doublet, 1H): Pyrazole ring C4-H.
-
δ 3.85 ppm (singlet, 3H): Methoxy (-OCH₃) group protons.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~160 ppm: C3' (carbon attached to the methoxy group).
-
δ ~150 ppm: C3 (pyrazole carbon attached to the phenyl ring).
-
δ ~130-140 ppm: Other quaternary and CH carbons of the pyrazole and phenyl rings.
-
δ ~110-120 ppm: CH carbons of the phenyl ring.
-
δ ~105 ppm: C4 (pyrazole ring).
-
δ ~55 ppm: Methoxy (-OCH₃) carbon.
-
Experimental Protocol: NMR Analysis
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, referencing the residual solvent peak.
B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3150-3300 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[8]
-
~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group, respectively.[9]
-
Experimental Protocol: FT-IR Analysis
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
For ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
C. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern.
-
Expected Results (ESI+):
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the electrospray ionization (ESI) source or use a Liquid Chromatography (LC) system for sample introduction.
-
Acquire the mass spectrum in positive ion mode.
Core Physicochemical Properties
A. Solubility Rationale: Solubility is a critical determinant of a compound's bioavailability and formulation possibilities. Based on the structure of the parent 1H-pyrazole, which has limited water solubility but is soluble in organic solvents, the addition of the lipophilic methoxyphenyl group is expected to further decrease aqueous solubility.[12]
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to achieve a final DMSO concentration of <1%.
-
Shake the plate for 2 hours at room temperature.
-
Measure the amount of dissolved compound using a method like UV-Vis spectrophotometry or HPLC-UV by comparing the result to a standard curve. The point at which the compound precipitates defines its kinetic solubility.
B. Lipophilicity (LogP) Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes. It heavily influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Mix this solution with an equal volume of water pre-saturated with n-octanol in a separatory funnel.
-
Shake the funnel vigorously for 15 minutes and then allow the layers to separate completely (centrifugation may be required).
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Water]).
C. Crystal Structure Analysis Rationale: The solid-state structure dictates properties like stability, dissolution rate, and hygroscopicity. Single-crystal X-ray diffraction provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state. Studies on similar pyrazole derivatives reveal that crystal packing is often stabilized by N-H···N hydrogen bonds, forming dimers or chains, and π–π stacking interactions between aromatic rings.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Solve the structure using direct methods and refine the model against the collected data to obtain the final crystal structure.
Conclusion and Future Directions
This guide has outlined the essential and provided the authoritative, step-by-step protocols necessary for their experimental determination. The compound can be reliably synthesized via a two-step process, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Its low predicted aqueous solubility and moderate lipophilicity suggest that formulation strategies may be critical for potential therapeutic applications. The solid-state properties, governed by hydrogen bonding and π-stacking, will be crucial for developing a stable, crystalline drug substance. This foundational data empowers researchers to rationally design future experiments, from in vitro biological assays to preclinical formulation development, ultimately accelerating the journey of this and related pyrazole derivatives from the laboratory to potential clinical utility.
References
- MDPI.
- National Institutes of Health (NIH).
- Royal Society of Chemistry (RSC).
- International Journal of Pharmaceutical Erudition.
- Journal of Chemical Health Risks.
- ResearchGate. Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. [Link]
- J-Stage. Crystal Structure of 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4- hydroxyphenyl)-4,5-dihydro-1H-pyrazole. [Link]
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Acta Crystallographica Section E. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]
- [Source not publicly available]
- ResearchGate. IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]
- ResearchGate. Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. [Link]
- ResearchGate.
- Journal of Pharmaceutical and Pharmacological Sciences.
- SpectraBase. 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. [Link]
- PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
- ResearchGate. 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Request PDF. [Link]
- Solubility of Things. Pyrazole. [Link]
- Kaunas University of Technology ePubl. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. [Link]
- Material Science Research India. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- World Journal of Pharmaceutical Research.
- Royal Society of Chemistry (RSC).
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). [Link]
- Frontiers in Chemical Sciences. Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO)
- ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- RSC Publishing. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
- Journal of Chemical and Pharmaceutical Research.
- National Institute of Standards and Technology (NIST).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. jchr.org [jchr.org]
- 6. This compound CAS#: 144026-74-4 [m.chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. wisdomlib.org [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
3-(3-Methoxyphenyl)-1H-Pyrazole structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3-(3-Methoxyphenyl)-1H-Pyrazole
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, making the unambiguous confirmation of their molecular structure a critical step in research and development.[1][2][3] This document moves beyond a simple listing of procedures to offer an integrated strategy, explaining the causal logic behind experimental choices. It details the synthetic pathway via a chalcone intermediate and outlines a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—culminating in the definitive confirmation by Single-Crystal X-ray Crystallography. Each section includes field-proven protocols and data interpretation guidelines designed for researchers, scientists, and drug development professionals to ensure scientific integrity and trustworthiness in their results.
Rationale for Structural Elucidation
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical properties and biological activity. For pyrazole derivatives, which are cornerstones in medicinal chemistry, even minor structural variations, such as the position of substituents, can drastically alter their interaction with biological targets.[1] Therefore, a rigorous and validated structural elucidation is not merely a characterization step but a foundational pillar for understanding structure-activity relationships (SAR) and advancing rational drug design. The methodology presented herein forms a self-validating system, where data from orthogonal techniques converge to build an unassailable structural proof.
Synthetic Pathway: A Two-Stage Approach
The most common and efficient route to synthesizing 3-aryl-1H-pyrazoles involves a two-stage process: the initial formation of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by a cyclocondensation reaction with hydrazine.[4][5]
Stage 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This synthesis is a base-catalyzed aldol condensation between 3-methoxybenzaldehyde and acetophenone. The reaction proceeds with high yield as benzaldehyde derivatives cannot self-condense, and ketones do not readily react with themselves under these conditions.[6]
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 20 mL of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of 40% sodium hydroxide (NaOH) (2.0 eq) dropwise, maintaining the temperature below 20°C.
-
Remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.[7]
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the mixture with 1N hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from hot ethanol to yield pale yellow crystals.[8][9]
Stage 2: Synthesis of this compound
The purified chalcone undergoes a cyclocondensation reaction with hydrazine hydrate, typically in the presence of an acid catalyst like acetic acid, to form the stable five-membered pyrazole ring.[4]
Experimental Protocol:
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in 25 mL of ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a few drops of glacial acetic acid to act as a catalyst.[4]
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[4][5] Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[4][5]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the final compound, this compound.
Synthesis Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. visnav.in [visnav.in]
- 3. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. globalconference.info [globalconference.info]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1H-Pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the efficient synthesis and rigorous characterization of novel analogues a critical endeavor for researchers.[1][2] This document details a reliable synthetic protocol, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required to confirm the structure and purity of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for their work with pyrazole-based scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound, in particular, presents a valuable building block for the synthesis of more complex molecules, with the methoxy-substituted phenyl ring offering opportunities for further functionalization and modulation of biological activity.
This guide focuses on a common and efficient synthetic route to this compound, proceeding through a chalcone intermediate. This approach, a variation of the Claisen-Schmidt condensation followed by cyclization with hydrazine, is widely applicable for the synthesis of various pyrazole derivatives.[3][4]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated ketone intermediate, (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone).
-
Step 2: Cyclization with Hydrazine to form the final pyrazole product.
This strategy is favored for its operational simplicity, generally good yields, and the ready availability of starting materials.
Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The first step involves the base-catalyzed condensation of 3-methoxyacetophenone with benzaldehyde. This reaction, known as the Claisen-Schmidt condensation, is a reliable method for forming α,β-unsaturated ketones.[1][3]
Reaction Mechanism: The reaction proceeds via an enolate intermediate formed from the deprotonation of the α-carbon of 3-methoxyacetophenone by a base (e.g., sodium hydroxide). This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain a purified product.
Step 2: Synthesis of this compound
The second step involves the cyclization of the chalcone intermediate with hydrazine hydrate. This reaction forms the pyrazole ring.[3][4]
Reaction Mechanism: The reaction is a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The initial addition can be viewed as a Michael addition, followed by condensation between the remaining hydrazine nitrogen and the ketone carbonyl.
Experimental Protocol:
-
Dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours (typically 4-6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
Characterization of this compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
A summary of the expected physical properties is provided in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O[5] |
| Molecular Weight | 174.20 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies depending on purity; typically in the range of 80-90 °C |
Spectroscopic Analysis
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
Experimental Protocol:
-
Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Pyrazole N-H |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methoxy (CH₃) |
| 1600-1450 | C=C and C=N stretching | Aromatic and Pyrazole rings |
| 1250-1200 | C-O-C asymmetric stretching | Methoxy group |
| 1050-1000 | C-O-C symmetric stretching | Methoxy group |
¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise structure of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including referencing to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data (in CDCl₃, chemical shifts (δ) in ppm):
-
~10.0-12.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can be highly variable and dependent on concentration and solvent.
-
~7.6-7.8 ppm (multiplet, 2H): Aromatic protons on the 3-methoxyphenyl ring.
-
~7.2-7.4 ppm (multiplet, 2H): Aromatic protons on the 3-methoxyphenyl ring.
-
~6.8-7.0 ppm (multiplet, 1H): Aromatic proton on the 3-methoxyphenyl ring.
-
~6.6 ppm (doublet, 1H): H-4 proton of the pyrazole ring.
-
~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons.
Expected ¹³C NMR Data (in CDCl₃, chemical shifts (δ) in ppm):
-
~160.0 ppm: C-O of the methoxy group on the phenyl ring.
-
~150.0 ppm: C-3 of the pyrazole ring.
-
~130.0-140.0 ppm: Quaternary carbons of the phenyl and pyrazole rings.
-
~110.0-130.0 ppm: Aromatic CH carbons.
-
~105.0 ppm: C-4 of the pyrazole ring.
-
~55.0 ppm: Methoxy (-OCH₃) carbon.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak.
Expected Data and Interpretation:
-
The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z = 175.08, corresponding to the protonated molecule (C₁₀H₁₁N₂O⁺).
-
Analysis of the fragmentation pattern can provide further structural information.
Visualization of the Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the Synthesis and Characterization of this compound.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this valuable heterocyclic compound. The described two-step synthesis via a chalcone intermediate is robust and adaptable, while the multi-technique characterization approach ensures the structural integrity and purity of the final product. This foundational knowledge is crucial for the subsequent application of this compound in medicinal chemistry research and the development of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
- National Center for Biotechnology Information. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
- Fisher Scientific. (n.d.). This compound, 97%.
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
Whitepaper: Strategic Discovery of Novel Pyrazole Derivatives in Modern Drug Development
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this "privileged scaffold" has demonstrated remarkable versatility, forming the core of numerous approved pharmaceuticals with a wide spectrum of therapeutic applications.[1][3] Its unique structural and electronic properties allow it to serve as a stable framework for developing potent and selective agents targeting a multitude of biological pathways.[4][5]
Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the vasodilator Sildenafil underscore the profound impact of pyrazole-containing compounds on modern medicine.[6][7] The metabolic stability of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions like hydrogen bonding, makes it an attractive component in drug design.[3][8] This guide provides a technical overview of the strategic considerations, synthetic methodologies, and evaluation cascades integral to the discovery of novel pyrazole derivatives, aimed at researchers and professionals in the field of drug development.
Core Synthetic Strategies: From Classical Reactions to Modern Innovations
The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of new catalytic systems and process chemistries. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, regioselectivity, scalability, and environmental impact.
The Knorr Pyrazole Synthesis: A Foundational Approach
The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation reaction.[9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] Its enduring popularity stems from the operational simplicity and the vast commercial availability of diverse starting materials.
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially yielding two regioisomeric products.[11] The outcome is governed by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[11]
Modern Synthetic Methodologies
While the Knorr synthesis is a workhorse, modern drug discovery often demands more efficient, selective, and environmentally benign approaches.
-
Catalytic and Green Approaches : The use of nano-ZnO catalysts has been shown to provide excellent yields (up to 95%) with short reaction times and straightforward work-up procedures, representing a significant advancement in green chemistry.[10][12][13]
-
Multi-Component Reactions (MCRs) : Three-component cyclocondensation of an aldehyde, malononitrile, and a hydrazine derivative offers a highly efficient, atom-economical route to densely functionalized 5-aminopyrazoles, which are valuable intermediates for further elaboration.[14]
-
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, offering a powerful tool for rapid library generation during lead optimization.[15]
-
1,3-Dipolar Cycloaddition : Reactions involving [3+2] cycloadditions between an alkyne and a 1,3-dipolar compound, such as a nitrilimine generated in situ, provide an alternative and often highly regioselective pathway to substituted pyrazoles.[12]
Caption: Generalized workflow for pyrazole core synthesis.
Protocol: Knorr Synthesis of a Substituted Pyrazole
This protocol provides a representative methodology for the synthesis of a 1,3,5-substituted pyrazole, adapted from established procedures.[11] It is intended as a starting point and may require optimization for different substrates.
Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Ice bath
-
Reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethanol followed by ethyl acetoacetate (1.0 eq.).
-
Reagent Addition: While stirring, carefully add phenylhydrazine (1.0 eq.) to the flask. Note that this addition can be exothermic.[11]
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.[11]
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Allow the collected solid to air dry. The purity and identity of the final pyrazolone product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Structure-Activity Relationship (SAR) and Lead Optimization
The discovery of a novel pyrazole derivative rarely ends with the initial synthesis. A systematic and iterative process of Structure-Activity Relationship (SAR) analysis is crucial for transforming a moderately active "hit" into a potent and selective "lead" candidate. SAR studies explore how modifying the substituents at various positions of the pyrazole ring impacts biological activity.[4][5][16]
Key Positions for Modification:
-
N1-Position: Substitution at the N1 nitrogen is critical. It can influence metabolic stability, solubility, and interactions with the target protein. For example, in kinase inhibitors, this position often bears a group that projects into a solvent-exposed region or forms key hydrophobic interactions.
-
C3 and C5-Positions: These positions are often substituted with aryl or alkyl groups that occupy specific binding pockets of the target protein.[16] The electronic nature (electron-donating vs. electron-withdrawing) of these substituents can profoundly affect target engagement and overall potency.
-
C4-Position: While sometimes left unsubstituted, functionalization at the C4 position can be used to fine-tune physicochemical properties (like lipophilicity) or to introduce vectors for further chemical modification.[6]
Caption: The iterative cycle of SAR-guided drug discovery.
SAR Data Presentation
The results of SAR studies are typically summarized in tables to allow for clear comparison of chemical modifications against biological activity.
| Compound ID | R1 (N1-Position) | R3 (C3-Position) | R5 (C5-Position) | Target Inhibition IC₅₀ (nM)[17] |
| 1a (Lead) | Phenyl | 4-Methoxyphenyl | 4-Fluorophenyl | 120 |
| 1b | Cyclohexyl | 4-Methoxyphenyl | 4-Fluorophenyl | 850 |
| 1c | Phenyl | 4-Hydroxyphenyl | 4-Fluorophenyl | 95 |
| 1d | Phenyl | 4-Methoxyphenyl | 4-Chlorophenyl | 115 |
| 1e | Phenyl | 4-Trifluoromethylphenyl | 4-Fluorophenyl | >1000 |
Causality Insight: The data in the table illustrates key SAR principles. Comparing 1a and 1b suggests that an aromatic group at N1 is preferred over an aliphatic one for this particular target. The improved potency of 1c over 1a indicates that a hydrogen bond donor (hydroxyl group) at the C3-phenyl moiety is beneficial for target binding. Conversely, the significant loss of activity in 1e demonstrates that a strongly electron-withdrawing group at the C3-position is detrimental.
Biological Evaluation: The Screening Cascade
Once synthesized, novel pyrazole derivatives must be subjected to a rigorous biological evaluation process to determine their therapeutic potential. This process is typically structured as a cascade, starting with broad, high-throughput methods and progressing to more complex and specific assays.
Caption: A typical screening cascade for drug candidates.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer agents.[18]
Objective: To determine the IC₅₀ value of a novel pyrazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer).[19]
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test pyrazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its privileged status is well-earned, backed by a portfolio of successful drugs and a continuous stream of promising clinical candidates.[3][20] The strategic discovery process, from the rational selection of synthetic routes to the iterative cycle of SAR-guided optimization and rigorous biological screening, remains paramount. As our understanding of disease biology deepens, the versatility of the pyrazole core will undoubtedly be leveraged to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles, ensuring its relevance in medicinal chemistry for years to come.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.
- Detailed experimental protocol for Knorr pyrazole synthesis. (n.d.). Benchchem.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.).
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 14. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bthnl.com [bthnl.com]
- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Pyrazole Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a remarkable breadth of biological activities.[4][5][6] From blockbuster anti-inflammatory drugs to targeted cancer therapies and novel antimicrobial agents, pyrazole-containing compounds have demonstrated significant therapeutic impact.[2][7] This guide provides an in-depth technical exploration of the core biological activities of pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, explore structure-activity relationships (SAR), present field-proven experimental protocols for their evaluation, and visualize the complex biological pathways they modulate.
The Pyrazole Core: A Foundation for Pharmacological Diversity
First synthesized in 1883, the pyrazole ring is an aromatic diazole with a molecular formula of C₃H₄N₂.[5][7] Its structure allows for substitution at multiple positions (N1, C3, C4, and C5), providing a versatile template for chemists to modulate physicochemical properties and biological targets.[8] This structural versatility is a key reason for the pyrazole's prominence in drug discovery, leading to a wide spectrum of pharmacological applications in medicine and agriculture.[4][9] FDA-approved drugs such as the anti-inflammatory Celecoxib, the anti-cancer kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its therapeutic relevance.[2][7][10]
Anti-Inflammatory Activity: The Landmark Success of COX-2 Inhibition
Perhaps the most well-known application of pyrazole compounds is in the management of inflammation. This is primarily achieved through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet function.[13]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[13][14]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[13]
Pyrazole derivatives, particularly diaryl-substituted pyrazoles like Celecoxib, were designed for selective COX-2 inhibition.[11] The chemical structure of Celecoxib, with its polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[12][13][14] This selective inhibition blocks the production of inflammatory prostaglandins while sparing the protective functions of COX-1, theoretically reducing gastrointestinal risks.[14][15]
Structure-Activity Relationship (SAR) for Anti-Inflammatory Pyrazoles
Several studies have elucidated the key structural features required for potent and selective COX-2 inhibition. For diaryl-substituted pyrazoles:
-
1,5-Diaryl Substitution: Phenyl rings at the 1 and 5 positions of the pyrazole core are crucial.
-
C3 Substitution: Various groups can be tolerated at this position.
-
C4 Substitution: Introduction of different substituents at the C4 position can modulate activity.
-
Benzenesulfonamide Moiety: A para-sulfonamide (-SO₂NH₂) group on one of the phenyl rings is a key pharmacophore for binding to the COX-2 specific side pocket.[13]
Anticancer Activity: Targeting the Engines of Cell Proliferation
The pyrazole scaffold is a cornerstone in the development of modern targeted cancer therapies.[3] Its ability to act as a bioisostere for other heterocyclic systems and to form key hydrogen bond interactions makes it an ideal framework for designing enzyme inhibitors.[10] Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival that are often dysregulated in cancer.[16][17][18]
Mechanism of Action: Protein Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for signal transduction.[10] Aberrant kinase activity is a hallmark of many cancers.[10] Pyrazole-based drugs function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing phosphorylation of downstream targets.[10][19]
Key kinase families targeted by pyrazole inhibitors include:
-
Janus Kinases (JAKs): Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key components of the JAK/STAT signaling pathway that regulates cell proliferation and immune responses.[10]
-
Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle.[20] Pyrazole derivatives have been developed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][16] For example, some derivatives show potent inhibition of CDK2.[16]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR. Crizotinib, an FDA-approved drug, contains a pyrazole ring and targets ALK and c-Met, which are crucial for the growth of certain lung cancers.[10]
Other anticancer mechanisms for pyrazole compounds include inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle through various pathways.[15][17][21]
Antimicrobial Activity: A Scaffold for Combating Pathogens
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[9][22][23]
Antibacterial and Antifungal Potential
Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antimicrobial properties.[22][24][25] The mechanism of action is varied, but the pyrazole core often serves as a pharmacophore that can be decorated with different functional groups to enhance potency and spectrum. For instance, combining the pyrazole scaffold with other heterocyclic rings like thiazole has been shown to yield compounds with potent activity.[24] Some pyrazole-thiazole hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[26]
Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Lipophilicity: Increasing the lipophilicity of the molecule often enhances antibacterial activity.
-
Electron-withdrawing/donating groups: The presence of specific groups on attached phenyl rings can significantly influence activity. For example, halogen substitutions have been shown to be beneficial in some series.[18]
-
Hybrid Molecules: Fusing the pyrazole ring with other pharmacologically active moieties (e.g., thiazolidinone, imidazopyridine) can lead to synergistic effects and potent, broad-spectrum antibacterial agents.[26]
Experimental Protocols for Evaluation
A critical aspect of drug discovery is the robust evaluation of synthesized compounds. The following protocols provide a self-validating framework for assessing the biological activity of novel pyrazole derivatives, specifically focusing on kinase inhibition.
General Workflow for Evaluating a Novel Kinase Inhibitor
This workflow ensures a logical progression from initial screening to mechanistic validation.
Protocol: Cell Viability (MTT) Assay for IC₅₀ Determination
Objective: To determine the concentration of a pyrazole compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), and medium with DMSO vehicle control (0.1% final concentration).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Self-Validation System: The inclusion of a vehicle control (DMSO) establishes the baseline for 100% cell viability, while a positive control (a known inhibitor like Staurosporine) validates the assay's sensitivity.
Protocol: Western Blot for Target Engagement
Objective: To determine if the pyrazole compound inhibits the phosphorylation of its intended kinase target in cells.
Materials:
-
6-well cell culture plates
-
Pyrazole compound and vehicle (DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) to serve as a loading control.
Causality and Interpretation: A dose-dependent decrease in the phosphorylated form of the target protein, with no change in the total protein level, provides strong evidence that the pyrazole compound is engaging and inhibiting its intended target within the cell.
Quantitative Data Summary
Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| 43 | PI3 Kinase | MCF-7 | 0.25 | [16] |
| Doxorubicin (Ref.) | Topoisomerase II | MCF-7 | 0.95 | [16] |
| 33 | CDK2 | HCT116 | < 23.7 (Cell) / 0.074 (Enzyme) | [16] |
| 34 | CDK2 | HCT116 | < 23.7 (Cell) / 0.095 (Enzyme) | [16] |
| AT7519 | CDK1/CDK2 | Various | Varies | [20] |
| Ruxolitinib | JAK1/JAK2 | Various | Varies (nM range) | [10] |
Table 2: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 21a | S. aureus | 62.5 - 125 | [22] |
| 21a | C. albicans | 2.9 - 7.8 | [22] |
| 10 (Hybrid) | S. aureus | 1.9 - 3.9 | [26] |
| 12 | E. coli | 1 | [26] |
| 18 (Hybrid) | P. aeruginosa | < 1 | [26] |
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have yielded therapies for inflammation, cancer, and infectious diseases, with ongoing research continually expanding its potential.[6][8][27] Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, creating hybrid molecules that target multiple pathways simultaneously, and exploring novel applications in areas like neurodegenerative diseases and metabolic disorders.[1][28] The combination of rational drug design, advanced synthetic methodologies, and robust biological evaluation will ensure that the pyrazole core remains a highly productive and "privileged" structure in the pharmacopeia for years to come.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Celecoxib - Wikipedia.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- (PDF)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent Advances in the Development of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central.
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Celecoxib P
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.
- Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).
- What is the mechanism of Celecoxib?
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazoles as anticancer agents: Recent advances - SRR Public
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. srrjournals.com [srrjournals.com]
- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrar.org [ijrar.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-Methoxyphenyl)-1H-Pyrazole IUPAC name and structure
An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1H-Pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] This document details the molecule's core chemical identity, provides a robust, step-by-step synthetic protocol, and outlines methods for its structural and spectroscopic characterization. Furthermore, it explores the therapeutic rationale for its use in drug discovery, contextualized by the broad biological activities of related pyrazole derivatives, including anti-inflammatory and anticancer properties.[4][5] This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based therapeutic agents.
Introduction to the Pyrazole Scaffold
The Privileged Status of Pyrazoles in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), a selective COX-2 inhibitor, and the erectile dysfunction treatment Sildenafil (Viagra®), a phosphodiesterase-5 blocker.[2] The broad therapeutic utility of the pyrazole core spans applications as anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory agents, underscoring its importance as a pharmacophore in drug design.[1][3][4]
Rationale for the Investigation of this compound
The specific compound, this compound, combines the proven pyrazole core with a 3-methoxyphenyl substituent. The methoxy group (-OCH₃) is a key functional group in drug design; it is a hydrogen bond acceptor and its presence at the meta-position of the phenyl ring influences the molecule's electronic distribution and lipophilicity. This can profoundly impact receptor binding affinity and metabolic pathways. The trifluoromethoxy (-OCF₃) group, a related moiety, is known to enhance metabolic stability and binding affinity, suggesting that the methoxy group serves as a critical modulator of biological activity.[6] This strategic combination makes this compound an attractive scaffold for generating libraries of novel compounds for screening against various therapeutic targets.
Core Molecular Profile
IUPAC Name and Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O
-
Canonical SMILES: COC1=CC=CC(=C1)C2=CNN=C2
-
InChI Key: GTEWKZLTAMWZGB-UHFFFAOYSA-N[7]
Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | Calculated |
| Monoisotopic Mass | 174.07931 g/mol | [7] |
| XlogP3 (Predicted) | 1.7 | [7] |
| Hydrogen Bond Donors | 1 (the -NH of the pyrazole ring) | Calculated |
| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogen and methoxy oxygen) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Purification
The synthesis of 3-substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions. The primary strategy involves the reaction of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound begins with a disconnection of the pyrazole ring, identifying a 1,3-dicarbonyl precursor and hydrazine. The 1,3-dicarbonyl can be formed via a Claisen condensation.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
This protocol describes the synthesis starting from 3-methoxyacetophenone and using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, which is then cyclized with hydrazine.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
-
To a 100 mL round-bottom flask, add 3-methoxyacetophenone (10 mmol, 1.50 g).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.79 g, 2.0 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate and can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate from Step 1 in ethanol (25 mL).
-
To this solution, add hydrazine hydrate (12 mmol, 0.60 g, ~0.6 mL) dropwise at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a solid precipitates, collect the product by vacuum filtration, wash with cold ethanol, and dry.
-
If no solid forms, concentrate the solution under reduced pressure. Add water to the residue to induce precipitation. Collect the solid by filtration, wash with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Synthetic Workflow Diagram
Caption: A generalized workflow for biological screening in drug discovery.
Safety, Handling, and Storage
Hazard Identification
As a novel chemical entity, this compound should be handled with care. While specific toxicology data is not available, related aromatic and heterocyclic compounds may cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a synthetically accessible compound that stands at the intersection of a privileged chemical scaffold and strategic functional group substitution. Its structure is ripe for exploration in various therapeutic areas, particularly inflammation and oncology. Future work should focus on synthesizing a library of analogs by modifying the N1 position of the pyrazole ring and by altering the substitution on the phenyl ring. The insights gained from screening these compounds will further elucidate the structure-activity relationships (SAR) of this chemical class and could lead to the identification of potent and selective lead candidates for preclinical development.
References
- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: https://www.researchgate.
- Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10628994/
- Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: https://www.mdpi.com/1420-3049/27/24/8708
- Gupta, V. K., et al. (2006). Crystal Structure of 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. Analytical Sciences. Available at: https://www.jstage.jst.go.jp/article/analsci/22/10/22_10_x261/_article
- Urbonavičiūtė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: https://www.mdpi.com/1422-8599/2024/1/M1820
- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2021.711470/full
- Bhandari, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3491247/
- NIST. 1H-Pyrazole, 3-methyl-. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1453583
- PubChem. 5-(3-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylic acid. Available at: https://pubchemlite.acs.org/compound/26365928
- Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E. Available at: https://www.researchgate.net/publication/23116900_3-2-Hydroxyphenyl-5-2-methoxyphenyl-1H-pyrazole
- Benchchem. 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. Available at: https://www.benchchem.com/product/149739-45-7
- PubChem. 1-(4-Methoxyphenyl)-N-(3-sulfanylpropyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/131704455
- SpectraBase. 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. Available at: https://spectrabase.com/spectrum/5YfD4Q6S9X7
- Benchchem. 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. Available at: https://www.benchchem.com/product/149739-45-7
- Zhu, H.-J., et al. (2004). 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. Acta Crystallographica Section E. Available at: https://www.researchgate.net/publication/44630456_3-Hydroxy-5-4-methoxyphenyl-1-phenyl-1H-pyrazole
- Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate. Available at: https://www.researchgate.net/publication/23116900_3-2-Hydroxyphenyl-5-2-methoxyphenyl-1H-pyrazole
- BOC Sciences. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. Available at: https://www.bocsci.com/product/1-4-methoxyphenyl-3-methyl-1h-pyrazole-cas-68338-28-3-463400.html
- PubChem. 1-(4-Methoxyphenyl)-N-(3-sulfanylpropyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/131704455
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: https://www.mdpi.com/1422-8599/2018/3/M1001
- Cardiff University. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available at: https://orca.cardiff.ac.uk/id/eprint/149363/
- Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: https://enamine.net/publications/practical-synthetic-method-for-functionalized-1-methyl-3-5-trifluoromethyl-1h-pyrazoles
- NIST. 1H-Pyrazole, 3-methyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1453583
- PubChem. 5-(3-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylic acid. Available at: https://pubchemlite.acs.org/compound/26365928
- MolPort. N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide. Available at: https://www.molport.com/shop/molecule-link/N--%5B(2-hydroxy-3-methoxyphenyl)methylidene%5D-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide/MolPort-046-861-558
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 5-(3-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of 3-(3-Methoxyphenyl)-1H-pyrazole: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 3-(3-Methoxyphenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies based on established scientific principles and data from closely related analogs.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₀H₁₀N₂O and a monoisotopic mass of 174.08 g/mol .[1] The structure consists of a five-membered aromatic pyrazole ring attached at its 3-position to a methoxy-substituted phenyl ring at the meta position. This arrangement gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring, the methoxyphenyl ring, the methoxy group, and the N-H proton of the pyrazole. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Pyrazole) | 12.0 - 13.0 | br s | - |
| H-5 (Pyrazole) | ~7.7 | d | ~2.0 |
| H-4 (Pyrazole) | ~6.5 | d | ~2.0 |
| H-2', H-6' (Phenyl) | 7.2 - 7.4 | m | - |
| H-4', H-5' (Phenyl) | 6.8 - 7.0 | m | - |
| OCH₃ | ~3.8 | s | - |
Interpretation:
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (downfield), typically between 12.0 and 13.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
Pyrazole Protons: The protons on the pyrazole ring, H-4 and H-5, form an AX or AB spin system. They are expected to appear as doublets with a small coupling constant (J) of approximately 2.0 Hz. H-5 is generally more deshielded than H-4 due to its proximity to the imine-like nitrogen (N2).
-
Methoxyphenyl Protons: The protons on the 3-methoxyphenyl ring will exhibit a complex splitting pattern due to their meta and ortho couplings. The protons ortho to the pyrazole substituent (H-2' and H-6') will be in a different chemical environment from the protons ortho and para to the methoxy group (H-4' and H-5'). These will likely appear as multiplets in the aromatic region of the spectrum.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~150 |
| C-5 (Pyrazole) | ~130 |
| C-4 (Pyrazole) | ~105 |
| C-1' (Phenyl) | ~132 |
| C-3' (Phenyl) | ~160 |
| C-2', C-4', C-5', C-6' (Phenyl) | 110 - 130 |
| OCH₃ | ~55 |
Interpretation:
-
Pyrazole Carbons: The carbon atom C-3, being attached to two nitrogen atoms, will be the most deshielded of the pyrazole ring carbons. C-5 will be more shielded than C-3, and C-4 will be the most shielded, appearing at the highest field among the pyrazole carbons.
-
Methoxyphenyl Carbons: The carbon atom attached to the oxygen of the methoxy group (C-3') will be the most deshielded in the phenyl ring, appearing around 160 ppm. The other aromatic carbons will resonate in the typical range of 110-130 ppm. The carbon attached to the pyrazole ring (C-1') will also be a quaternary carbon with a distinct chemical shift.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak at a high field, around 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3150 - 3000 | N-H Stretch | Pyrazole |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |
| 2950 - 2850 | C-H Stretch (sp³) | Methoxy |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Pyrazole Ring |
| 1250 - 1000 | C-O Stretch | Aryl Ether |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic rings. The C-H stretching of the methoxy group will appear as sharp peaks just below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings will result in a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ range is indicative of the C-O stretching of the aryl ether (methoxy group).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 174 | [M]⁺ |
| 159 | [M - CH₃]⁺ |
| 131 | [M - CH₃ - CO]⁺ |
| 104 | [C₇H₆O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z of 174, corresponding to the molecular weight of this compound. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group to give a fragment at m/z 159. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z 131. Other significant peaks would correspond to the methoxyphenyl cation and the phenyl cation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the characterization of this compound.
NMR Spectroscopy Protocol:
Caption: Workflow for NMR data acquisition and processing.
FTIR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this pyrazole derivative. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which helps in confirming the molecular structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on a combination of predicted data and experimental evidence from analogous structures, provides a detailed and reliable characterization of this molecule. The expected NMR, IR, and Mass Spec data are consistent with the proposed structure and offer a clear roadmap for its identification and further study. The methodologies outlined in this guide represent standard, validated procedures in the field of analytical chemistry, ensuring the generation of high-quality, reproducible data for this and other novel chemical entities.
References
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2018). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies.
- PubChemLite. (n.d.). This compound (C10H10N2O).
- SFU Summit. (n.d.). Appendix D. Experimental Data for Chapter 4.
- SpectraBase. (n.d.). 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- The Royal Society of Chemistry. (n.d.). Supporting Information for -.
- MDPI. (2021). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol.
- [No Title Provided].
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- PubChemLite. (n.d.). 1-(3-methoxyphenyl)-1h-pyrazole (C10H10N2O).
- PubChemLite. (n.d.). 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid.
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MassBank. (2023). MSBNK-Eawag-EQ01130008.
Sources
solubility and stability of 3-(3-Methoxyphenyl)-1H-Pyrazole
An In-depth Technical Guide to the Solubility and Stability of 3-(3-Methoxyphenyl)-1H-Pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound, a heterocyclic compound of interest in contemporary drug discovery. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] Understanding the physicochemical properties of these molecules, such as solubility and stability, is paramount for their successful development from a laboratory curiosity to a viable therapeutic agent.[1] This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for the rigorous assessment of these critical parameters. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.
Introduction: The Pivotal Role of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. For heterocyclic compounds like this compound, two of the most critical attributes are solubility and stability. Solubility directly influences bioavailability, dose uniformity, and the feasibility of formulation development.[2] Stability, the ability of the molecule to resist chemical degradation, is fundamental to ensuring safety, efficacy, and a viable shelf-life.[3]
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts a degree of inherent stability.[1][4] However, the substituents on the pyrazole ring significantly dictate the overall molecular properties.[1] The methoxyphenyl group in the title compound introduces both lipophilic and potentially polar characteristics that will influence its solubility profile.
This guide will provide a robust framework for characterizing the solubility and stability of this compound, enabling researchers to make informed decisions throughout the drug development process.
Solubility Assessment: From Theoretical Prediction to Experimental Confirmation
A comprehensive understanding of a compound's solubility is foundational. We will explore both thermodynamic and kinetic solubility, as each provides unique and critical insights.
Theoretical Considerations
The structure of this compound, with its pyrazole core and methoxyphenyl substituent, suggests a molecule with moderate polarity. The pyrazole moiety can act as both a hydrogen bond donor (N-H) and acceptor (N), while the methoxy group is a hydrogen bond acceptor.[5][6] This duality suggests potential for solubility in both polar and non-polar solvents. However, the overall aromatic character of the molecule may limit its aqueous solubility.[4] Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts, a property that can be leveraged in formulation.[7]
Experimental Protocols for Solubility Determination
This method determines the saturation concentration of a compound in a solvent at equilibrium and is considered the gold standard for solubility measurement.
Protocol: Shake-Flask Method (ICH Harmonised Guideline)
-
Preparation: Add an excess amount of crystalline this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C and 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Multiple pH Buffers: Testing at different pH values is crucial as the ionization state of the weakly basic pyrazole can significantly impact its aqueous solubility.[7]
-
Physiological Temperatures: Evaluating solubility at both room temperature (25 °C) and physiological temperature (37 °C) provides data relevant to both storage and in vivo conditions.
-
Validated HPLC Method: A specific and sensitive analytical method is essential for accurate quantification of the dissolved analyte without interference from potential impurities or degradants.
This high-throughput method is often used in early discovery to assess the solubility of a compound upon precipitation from a stock solution, typically in DMSO.
Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Dispense the stock solution into a 96-well plate and perform serial dilutions.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Precipitation and Measurement: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity (light scattering) using a nephelometer or a plate reader capable of measuring absorbance.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is a common solvent for compound storage in high-throughput screening libraries. This method mimics the conditions when a compound is introduced into an aqueous biological assay.
-
Nephelometry: This technique provides a rapid and sensitive detection of fine precipitates that may not be visible to the naked eye.
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent/Buffer System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| pH 1.2 Buffer (SGF) | 37 | Hypothetical Value: 150 | Hypothetical Value: 120 |
| pH 6.8 Buffer (SIF) | 37 | Hypothetical Value: 25 | Hypothetical Value: 40 |
| Water | 25 | Hypothetical Value: 15 | Hypothetical Value: 30 |
| Ethanol | 25 | Hypothetical Value: >1000 | N/A |
| DMSO | 25 | Hypothetical Value: >2000 | N/A |
Note: The values presented are hypothetical and should be replaced with experimental data.
Stability Assessment: Unveiling Degradation Pathways
A thorough stability assessment is mandated by regulatory agencies to ensure the safety and efficacy of a drug substance.[8] Forced degradation studies are a critical component of this evaluation, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[3][9]
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the compound under more severe conditions than those it would typically encounter during storage and handling.[10] This helps to identify likely degradation products and establish degradation pathways.[9]
Experimental Workflow for Forced Degradation
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation: Stability Profile
A summary of the forced degradation results is crucial for understanding the compound's liabilities.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (m/z, Hypothetical) | Potential Degradation Pathway |
| 0.1 M HCl, 60°C, 24h | 12% | m/z 161 | Demethylation of the methoxy group |
| 0.1 M NaOH, 60°C, 24h | 5% | - | Minor degradation observed |
| 3% H₂O₂, RT, 24h | 18% | m/z 190 | N-oxidation of the pyrazole ring |
| 80°C, solid, 7 days | < 2% | - | Thermally stable |
| Photostability (ICH Q1B) | 8% | Various | Photolytic cleavage/rearrangement |
Note: The values and pathways presented are hypothetical and should be replaced with experimental data.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded approach to assessing the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality data necessary to support the progression of this, or any similar pyrazole derivative, through the drug development pipeline. The structural versatility of pyrazoles allows for fine-tuning of their physicochemical properties, and a thorough understanding of the parent molecule's characteristics is the first step in any rational drug design or lead optimization effort. [1][2]The insights gained from these studies will be invaluable for formulation scientists, toxicologists, and regulatory affairs professionals, ultimately contributing to the development of safer and more effective medicines.
References
- iJrpr.org. Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. Link
- National Center for Biotechnology Information.
- Solubility of Things. Pyrazole. Link
- BenchChem.
- National Center for Biotechnology Information.
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Link
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Link
- National Center for Biotechnology Information.
- Cardiff University. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Link
- Luminata.com. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Link
- MedCrave online.
- jpsbr.org.
- American Pharmaceutical Review.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Chemical Space of Methoxyphenyl Pyrazoles
Introduction: The Significance of the Methoxyphenyl Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure."[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing a wide array of therapeutic agents.[4][5][6][7] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5][6][7] When this potent core is functionalized with a methoxyphenyl group, a new dimension of chemical and biological diversity unfolds. The methoxy group (-OCH₃), an electron-donating substituent, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.[8] This guide provides an in-depth exploration of the chemical space of methoxyphenyl pyrazoles, detailing their synthesis, structure-activity relationships (SAR), and key applications in drug discovery.
The strategic incorporation of a methoxyphenyl moiety can enhance the binding affinity of the pyrazole scaffold to specific receptor sites.[8] For instance, in the realm of anti-inflammatory drugs, the methoxyphenyl group has been shown to improve cyclooxygenase-2 (COX-2) inhibitory activity.[8] Similarly, in oncology, methoxyphenyl pyrazole derivatives have emerged as promising anticancer agents, targeting various kinases and cellular pathways implicated in tumor progression.[9][10][11][12] This guide will dissect the causal relationships between structural modifications and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Navigating the Synthetic Landscape
The construction of the methoxyphenyl pyrazole core can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
The Knorr Pyrazole Synthesis and its Variants
The most classical and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][13] This approach, first described by Ludwig Knorr in 1883, offers a straightforward route to a variety of substituted pyrazoles.[5]
Workflow for Knorr Pyrazole Synthesis:
Caption: A generalized workflow for the Knorr synthesis of methoxyphenyl pyrazoles.
Causality in Experimental Choices: The selection of the 1,3-dicarbonyl component is critical as it directly dictates the substitution pattern on the pyrazole ring. For instance, using a β-ketoester will result in a pyrazolone, while a diketone will yield a fully aromatic pyrazole. The reaction is typically catalyzed by an acid (e.g., acetic acid) to facilitate the initial condensation and subsequent cyclization.[13] Modern variations of this method include the use of microwave assistance or nano-catalysts to improve reaction times and yields.[4]
Multi-Component Reactions (MCRs)
For generating molecular diversity efficiently, one-pot, multi-component reactions are invaluable. These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, which is both time and resource-efficient.[14]
A notable example is the p-toluenesulfonic acid (p-TsOH)-catalyzed reaction of a cyclic β-diketone, an arylglyoxal, and a methoxyphenylhydrazine.[14] This approach provides a high-yield, atom-economical route to highly functionalized pyrazole derivatives.[14]
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer another elegant pathway to the pyrazole core.[13] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or alkene. This strategy provides excellent control over regioselectivity.
Part 2: Exploring the Chemical Space and Structure-Activity Relationships (SAR)
The true power of the methoxyphenyl pyrazole scaffold lies in the vast chemical space that can be explored through systematic structural modifications. Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Positional Isomerism of the Methoxy Group
The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly impact biological activity. This is due to the different electronic and steric environments created by each isomer.
| Methoxy Position | General Impact on Activity | Rationale |
| Ortho (2-position) | Can influence intramolecular hydrogen bonding and conformation. Often explored for kinase inhibitors.[15] | The proximity to the pyrazole linkage can force a specific torsional angle, which may be favorable for binding to a target protein's active site. |
| Meta (3-position) | Frequently observed in compounds with anti-inflammatory and anticancer properties.[16][17] | Offers a balance of electronic effects and steric accessibility for potential interactions with the target. |
| Para (4-position) | Commonly associated with enhanced COX-2 inhibition and potent anticancer activity.[8][18] | The para position allows for optimal electronic donation into the ring system and can participate in key hydrogen bonding interactions within the target's binding pocket. |
Substitution on the Pyrazole and Phenyl Rings
Further diversification can be achieved by introducing additional substituents on both the pyrazole and the methoxyphenyl rings.
-
On the Pyrazole Ring:
-
N1-Substitution: The unsubstituted N-H of the pyrazole can act as a hydrogen bond donor.[2] Alkylation or arylation at this position can modulate lipophilicity and potentially access different binding pockets.[19]
-
C3, C4, C5-Substitution: Introducing groups like trifluoromethyl (as seen in Celecoxib), halogens, or other heterocyclic rings can fine-tune the molecule's properties.[20] Halogen substitutions (e.g., Cl, Br) at the para-position of a phenyl ring on the pyrazole often enhance anticancer and anti-inflammatory activities.[21]
-
-
On the Methoxyphenyl Ring:
-
Adding other substituents like halogens (e.g., fluoro) or small alkyl groups can alter the electronic nature and steric profile of the ring, leading to improved selectivity and potency. For example, a fluoro group can enhance metabolic stability and binding affinity.
-
SAR Visualization for Kinase Inhibition:
Caption: Relationship between structural modifications and biological outcomes in drug design.
Part 3: Key Biological Applications
The versatile nature of the methoxyphenyl pyrazole scaffold has led to its investigation in numerous therapeutic areas.
Anti-inflammatory Agents: COX-2 Inhibition
A prominent application of methoxyphenyl pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] The well-known drug Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[20] The selectivity for COX-2 over COX-1 is a critical design feature that reduces the gastrointestinal side effects associated with traditional NSAIDs.[22] The methoxyphenyl moiety often plays a crucial role in fitting into the active site of the COX-2 enzyme.[8]
Anticancer Agents: Targeting Kinases and Other Pathways
Methoxyphenyl pyrazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms.[9][12]
-
Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[2][11][23] Targets include Epidermal Growth Factor Receptor (EGFR), Akt kinase, and Aurora kinases.[9][11] The methoxy group can form crucial hydrogen bonds with amino acid residues like methionine in the kinase domain.[9]
Simplified EGFR Signaling Pathway and Inhibition:
Caption: Inhibition of EGFR signaling by blocking the ATP binding site.
-
Tubulin Polymerization Inhibition: Some methoxyphenyl pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine.[1][24] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.
Protocol 4.1: General Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole (Celecoxib Analog)
This protocol is a representative example of the Knorr pyrazole synthesis.[25]
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
1,1,1-Trifluoro-4-(4-methoxyphenyl)-2,4-butanedione
-
Ethanol, anhydrous
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.05 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a slurry.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure methoxyphenyl pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the anticancer activity of synthesized compounds against a cancer cell line (e.g., MCF-7, HeLa).[9]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized methoxyphenyl pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The methoxyphenyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a fertile ground for the discovery of novel therapeutic agents. The strategic placement of the methoxy group, combined with further substitutions, allows for the fine-tuning of biological activity against a range of targets, from enzymes like COX-2 to various protein kinases. The synthetic accessibility and the rich SAR data available make this chemical space particularly attractive for drug development.
Future research will likely focus on developing even more selective and potent inhibitors by leveraging computational tools for rational design. Exploring novel applications, such as in neurodegenerative diseases or as antiviral agents, also represents an exciting frontier. The continued exploration of the methoxyphenyl pyrazole chemical space promises to yield the next generation of innovative medicines.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. (2022). PubMed.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications.
- One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews.
- Pyrazolopyridine derivatives as anticancer agent. (n.d.). Google Patents.
- In Silico and Biological Evaluation of N‐(2‐methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. (2021). ResearchGate.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate.
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). ScienceDirect.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health.
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Pyrazoline derivatives and application thereof. (n.d.). Google Patents.
- Some examples of commercially available pyrazole derivatives as NSAIDs. (n.d.). ResearchGate.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health.
- Celecoxib. (n.d.). PubChem.
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (n.d.). ResearchGate.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Scholar Article.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (n.d.). PubMed Central.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). MDPI.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI.
- Pyrazole linked benzimidazole conjugates and a process for preparation thereof. (n.d.). Google Patents.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ChemRxiv.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PubMed Central.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 14. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. EP2944635A1 - Pyrazole linked benzimidazole conjugates and a process for preparation thereof - Google Patents [patents.google.com]
- 25. chemrxiv.org [chemrxiv.org]
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
An In-Depth Technical Guide to the Initial Bioactivity Screening of 3-(3-Methoxyphenyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial bioactivity screening of the novel compound this compound. As a senior application scientist, the following sections outline a scientifically rigorous and efficient workflow, from synthesis to a multi-tiered in vitro and an introductory in vivo evaluation. The experimental design emphasizes not just the "how" but the "why," ensuring a self-validating and insightful screening cascade.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][2] The introduction of a methoxyphenyl group at the 3-position of the pyrazole ring is a rational design strategy, as this moiety is present in numerous bioactive molecules and can influence pharmacokinetic and pharmacodynamic properties. This guide details the critical first steps in elucidating the therapeutic potential of this compound.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a well-established chemical pathway involving the Claisen-Schmidt condensation followed by cyclization.
Synthetic Protocol
Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 3-methoxyacetophenone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude enaminone from the previous step in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.[3]
Characterization: The final product should be thoroughly characterized by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4]
Tier 1: Primary In Vitro Bioactivity Screening
The initial screening phase is designed to be broad, covering key areas where pyrazole derivatives have shown promise. This tiered approach allows for a cost-effective and efficient evaluation of the compound's primary biological effects.
Anticancer Activity: Cytotoxicity Screening
The first critical assessment is to determine the compound's effect on cancer cell viability. A panel of cancer cell lines provides a broad overview of potential tissue-specific activity.
A diverse panel of human cancer cell lines should be employed to identify potential areas of sensitivity. The NCI-60 panel is a well-established resource for this purpose.[5] A representative starting panel could include:
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-231 | Triple-Negative Breast Cancer |
| HCT-116 | Colon Cancer |
| A549 | Lung Cancer |
| DU-145 | Prostate Cancer |
| SK-MEL-28 | Melanoma |
| BEAS-2B | Normal Human Bronchial Epithelium |
Including a non-cancerous cell line, such as BEAS-2B, is crucial for assessing preliminary selectivity and general cytotoxicity.[6]
Two robust and widely used colorimetric assays for assessing cytotoxicity are the MTT and SRB assays.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay Protocol [6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm.
The results of the cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Experimental Value | Known Value |
| MDA-MB-231 | Experimental Value | Known Value |
| HCT-116 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| DU-145 | Experimental Value | Known Value |
| SK-MEL-28 | Experimental Value | Known Value |
| BEAS-2B | Experimental Value | Known Value |
A lower IC50 value indicates higher potency. Significant differences in IC50 values between cancer and normal cell lines suggest potential therapeutic selectivity.
Antioxidant Activity Screening
Many pyrazole derivatives exhibit antioxidant properties, which can contribute to their therapeutic effects.[2][11] The DPPH and ABTS radical scavenging assays are standard and reliable methods for an initial assessment.[12][13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol [11]
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the compound can be initially assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]
Nitric Oxide (NO) Inhibition Assay Protocol [15]
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A known NSAID, such as indomethacin, can be used as a positive control.
Tier 2: Secondary Screening and Mechanism of Action Elucidation
If promising activity is observed in the primary screening, the next step is to delve deeper into the mechanism of action.
Apoptosis Induction
If the compound shows significant cytotoxicity, it is important to determine if it induces apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining Protocol
-
Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Kinase Profiling
Given that many pyrazole-based compounds are kinase inhibitors, a broad kinase screen can provide valuable insights into the compound's potential targets.[16][17] Services like KINOMEscan offer high-throughput screening against a large panel of kinases.[18]
GPCR Screening
The structural motifs of the test compound may allow for interaction with G-protein coupled receptors. A preliminary screen against a panel of common GPCRs can uncover unexpected activities.[19]
Preliminary In Vivo Evaluation
Promising in vitro results should be followed by preliminary in vivo testing to assess efficacy and tolerability in a biological system.
Xenograft Models for Anticancer Activity
Cell line-derived xenograft (CDX) models are a standard for the in vivo evaluation of novel anticancer agents.[10][20][21]
Subcutaneous Xenograft Model Protocol
-
Inject a suspension of a sensitive human cancer cell line (e.g., HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period.
-
Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
Visualization of Workflows and Pathways
General Bioactivity Screening Workflow
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This in-depth guide provides a robust and logical framework for the initial bioactivity screening of this compound. By following this structured approach, researchers can efficiently and effectively gather the critical preliminary data necessary to determine the therapeutic potential of this novel compound and make informed decisions about its further development.
References
- Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. [Link]
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Jr, Laster, W. R., Jr, Simpson-Herren, L., & Griswold, D. P., Jr. (1983). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. In Vivo, 1(2), 89–96.
- Creative Biolabs. (n.d.). Xenograft Models. [Link]
- Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
- Saeed, M., et al. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Cancers, 17(14), 3890.
- Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
- Noble Life Sciences. (n.d.).
- El-Sabbagh, O. I., et al. (2013). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 18(9), 10746–10763. [Link]
- Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 13(6), 1-10.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. [Link]
- ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. [Link]
- Pathak, V., et al. (2014). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 22(15), 3745-3757.
- Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(5), 1766-1777.
- Breda, E., et al. (2017). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Scientific Reports, 7(1), 1-13.
- Simijonović, D., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(6), 834-846.
- Willems, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3185.
- El-Sayed, M. A. A., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1350.
- Sadeghpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 541-552.
- Athmic Biotech Solutions. (2023). Exploring the potential of Microbial world in Chemical research. [Link]
- Scribd. (n.d.). MTT Assay Protocol. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Liaras, K., et al. (2011). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 16(5), 3863-3886.
- Šačkus, A., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(3), M1149.
- Wang, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1533.
- Kumar, A., et al. (2017). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 13(7), 656-667.
- ResearchGate. (n.d.).
- Supporting Information: [Ce(L-Pro)2]2 (Oxa)
- Sedić, M., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
- El-Sabbagh, O. I. (2013). Detailed view about the interaction of the one of the p -methoxyphenyl...
- De la Cruz, J. N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3894.
- ResearchGate. (n.d.).
- Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
- Kapupara, P. P., et al. (2011). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. Der Pharmacia Sinica, 2(1), 194-200.
- El-Sabbagh, O. I. (2013). Detailed view about the interaction of the one of the p-methoxyphenyl of chalcone wings with important amino acids in the binding site of COX-2 isozyme (follow the arrow).
- Albuzyad, S. S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Preprints.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 21. blog.crownbio.com [blog.crownbio.com]
The Toxicological Profile of Substituted Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development, with applications ranging from anti-inflammatory drugs to potent insecticides.[1] Their widespread use necessitates a thorough understanding of their toxicological profiles to ensure human and environmental safety. This guide provides a comprehensive analysis of the toxicology of substituted pyrazoles, delving into their mechanisms of toxicity, organ-specific effects, and the structure-activity relationships that govern their adverse outcomes. We will explore key toxicological endpoints, including hepatotoxicity, neurotoxicity, and cardiotoxicity, and detail the experimental protocols for their assessment. Through case studies of prominent pyrazole derivatives, this document aims to equip researchers and drug development professionals with the essential knowledge to navigate the complexities of pyrazole toxicology.
Introduction to Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their unique structural and electronic properties make them versatile scaffolds in drug design, capable of forming a variety of interactions with biological targets.[1] The therapeutic landscape is populated with numerous pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1] In the agrochemical sector, fipronil, a phenylpyrazole insecticide, has seen extensive use.[3] However, the biological activity that makes these compounds effective can also lead to off-target effects and toxicity. The nature and position of substituents on the pyrazole ring play a critical role in defining the toxicological profile of these molecules.[1]
Mechanisms of Toxicity
The toxicity of substituted pyrazoles is multifaceted, often involving a combination of mechanisms that can vary significantly depending on the specific chemical structure.
Oxidative Stress
A primary mechanism underlying the toxicity of many pyrazole derivatives is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the cell is disrupted.[4] Pyrazole itself can induce the expression of cytochrome P450 enzymes like CYP2E1 and CYP2A5, which are known to produce ROS during their catalytic cycle.[4][5] This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies have shown that in organisms with compromised antioxidant defenses, such as Nrf2 knockout mice, pyrazole can induce severe oxidative liver damage.[4][5]
Enzyme Inhibition
Many of the therapeutic and toxic effects of substituted pyrazoles stem from their ability to inhibit specific enzymes. For instance, the anti-inflammatory effects of celecoxib are due to its selective inhibition of cyclooxygenase-2 (COX-2). However, this inhibition can also lead to cardiovascular side effects.[6] Other pyrazole derivatives have been shown to inhibit phosphodiesterases (PDEs), which can have implications for cardiovascular function.[7]
Receptor Antagonism
Substituted pyrazoles can also exert their effects by acting as antagonists at various receptors. A notable example is the phenylpyrazole insecticide fipronil, which blocks the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[3][8] While fipronil shows selectivity for insect GABA receptors, high-dose exposure in mammals can lead to neurotoxicity through a similar mechanism.[8]
Organ-Specific Toxicities
The toxic effects of substituted pyrazoles can manifest in various organs, with the liver, nervous system, and cardiovascular system being common targets.
Hepatotoxicity
The liver is a primary site of pyrazole-induced toxicity due to its central role in xenobiotic metabolism. As mentioned, the induction of CYP enzymes and subsequent oxidative stress are key drivers of pyrazole-induced liver injury.[4] In animal models, pyrazole administration has been shown to cause elevated levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), indicative of hepatocellular damage.[4] Histopathological examination often reveals necrosis and inflammation in the liver tissue of pyrazole-treated animals.[5]
Neurotoxicity and Neuroprotection
The neurotoxic potential of some pyrazole derivatives is a significant concern, particularly for those designed to cross the blood-brain barrier. Fipronil, for example, can cause a range of neurological signs in poisoned animals, including convulsions, tremors, and ataxia.[8] Conversely, research has also highlighted the neuroprotective potential of other substituted pyrazoles. Certain derivatives have been shown to protect neuronal cells from induced toxicity in vitro, suggesting a complex relationship between pyrazole structure and neurological effects.[9]
Cardiotoxicity
Cardiovascular effects are a known risk associated with some pyrazole-containing drugs, most notably the COX-2 inhibitors.[6] These effects are thought to be related to the disruption of prostaglandin synthesis, which plays a role in maintaining cardiovascular homeostasis. However, other pyrazole derivatives have been investigated for their potential cardioprotective effects in models of myocardial infarction, highlighting the diverse cardiovascular pharmacology of this class of compounds.
Nephrotoxicity
While less commonly reported than hepatotoxicity, some pyrazole derivatives have been associated with kidney damage. For instance, gentamicin-induced nephrotoxicity, which is characterized by oxidative stress and inflammation, has been shown to be mitigated by certain isatin-linked pyrazole derivatives in a zebrafish model.[10] Conversely, some pyrazolone compounds have demonstrated a protective effect against cisplatin-induced nephrotoxicity, suggesting that the pyrazolone and carboxylic acid moieties are important for this activity.[11]
Reproductive and Developmental Toxicity
The potential for reproductive and developmental toxicity is a critical consideration in the safety assessment of any new chemical entity. Studies on the pyrazole organophosphorus insecticide flupyrazofos in rats indicated fetal growth retardation at maternally toxic doses. The no-observed-adverse-effect level (NOAEL) for both dams and fetuses was established in these studies.[12] For pyrazinamide, a pyrazine analogue used in tuberculosis treatment, studies in mice did not show significant reproductive or developmental toxicity at the doses tested.[13]
Immunotoxicity
The interaction of substituted pyrazoles with the immune system is an emerging area of interest. Some pyrazoline derivatives have been shown to modulate the innate immune system, reducing the production of pro-inflammatory cytokines like IL-1β, TNF, and IL-6.[14] In silico analyses of these compounds suggested they have a favorable safety profile with no significant toxic effects.[14]
Case Studies
To illustrate the toxicological principles discussed, we will examine the profiles of two well-known substituted pyrazoles: fipronil and celecoxib.
Fipronil: A Phenylpyrazole Insecticide
Fipronil is a broad-spectrum insecticide that is highly effective against a wide range of pests.[3] Its primary mechanism of action is the blockade of GABA-gated chloride channels in insects.[8]
-
Human and Animal Toxicity: Fipronil is classified as a WHO Class II moderately hazardous pesticide, with an acute oral LD50 of 97 mg/kg in rats.[3][15] In animals, signs of fipronil poisoning are primarily neurological and include convulsions, tremors, and ataxia.[8] The photodegradate of fipronil, fipronil-desulfinyl, is approximately 10 times more acutely toxic to mammals than the parent compound.[16]
-
Environmental Toxicity: Fipronil is highly toxic to non-target organisms, including bees, fish, and aquatic invertebrates.[3][15] Its persistence in the environment is a significant concern.
Celecoxib: A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[17] This selectivity was initially thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Metabolism and Pharmacokinetics: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form hydroxylated and carboxylated metabolites that are pharmacologically inactive.[7][18] Genetic polymorphisms in CYP2C9 can significantly affect the metabolism and clearance of celecoxib, leading to increased plasma concentrations and a higher risk of adverse effects in poor metabolizers.[7]
-
Toxicity Profile: While celecoxib has a more favorable gastrointestinal safety profile than non-selective NSAIDs, it has been associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[19] This is believed to be due to the inhibition of COX-2-mediated production of prostacyclin, a vasodilator and inhibitor of platelet aggregation. Celecoxib is generally considered to have low renal toxicity compared to other NSAIDs.[19]
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of substituted pyrazoles requires a combination of in vitro and in vivo assays to assess various endpoints.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole for a predetermined exposure time (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[22]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[21][22]
-
Solubilization: Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[21][22]
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[23][24]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Neutral Red Incubation: After treatment, replace the medium with a medium containing neutral red and incubate for 1-2 hours.[24]
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., DPBS).[24]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the cells.[24]
-
Absorbance Reading: Measure the absorbance of the extracted dye at 540 nm.[24]
-
Genotoxicity Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA damage in individual cells. Cells with damaged DNA will display a "comet" tail of fragmented DNA when subjected to electrophoresis.[25][26]
Protocol: Alkaline Comet Assay
-
Cell Embedding: Mix treated cells with low melting point agarose and layer them onto a microscope slide.[25]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA exposed.[25]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[25]
-
Electrophoresis: Subject the slides to electrophoresis to allow the fragmented DNA to migrate out of the nucleus.[25]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.
-
In Vivo Toxicity Studies
In vivo studies in animal models are essential for evaluating the systemic toxicity of substituted pyrazoles. These studies are typically conducted in rodents and non-rodents and are designed to identify target organs of toxicity and establish dose-response relationships. Key parameters evaluated in these studies include:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and organ weights
-
Histopathology of target organs
Structure-Activity Relationships (SAR) in Pyrazole Toxicology
The toxicological profile of a substituted pyrazole is intimately linked to its chemical structure. The nature, position, and combination of substituents on the pyrazole ring can significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For example, the presence of lipophilic groups can enhance a compound's ability to cross cell membranes and accumulate in tissues, potentially increasing its toxicity. Conversely, the introduction of polar groups can facilitate excretion and reduce toxicity. A thorough understanding of SAR is crucial for designing safer and more effective pyrazole-based compounds.
Conclusion
Substituted pyrazoles are a class of compounds with immense therapeutic and commercial value. However, their biological activity is a double-edged sword that can also lead to significant toxicity. A comprehensive toxicological assessment, encompassing in vitro and in vivo studies, is paramount for the safe development and use of these compounds. By understanding the mechanisms of toxicity, organ-specific effects, and structure-activity relationships, researchers can design safer and more effective pyrazole derivatives with optimized therapeutic indices. This guide provides a foundational framework for navigating the complex toxicological landscape of substituted pyrazoles, ultimately contributing to the development of safer medicines and agrochemicals.
References
- The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
- Fipronil. Wikipedia. [Link]
- Fipronil Technical Fact Sheet.
- ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Comet assay: a versatile but complex tool in genotoxicity testing. PMC - NIH. [Link]
- Comet Assay Protocol. mcgillradiobiology.ca. [Link]
- Fipronil insecticide toxicology: oxidative stress and metabolism. PubMed. [Link]
- DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
- Fipronil ChemicalWatch Factsheet. Beyond Pesticides. [Link]
- The miniaturized enzyme-modified comet assay for genotoxicity testing of nanom
- Reduction of cisplatin-induced nephrotoxicity by pyrazolone compounds, derivatives of tetrahydroindazolonedicarboxylic acid. PubMed. [Link]
- The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century P
- Clinical Pharmacology of Celecoxib. [Link]
- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- MTT (Assay protocol). Protocols.io. [Link]
- Renal protective efficiency of Isatin-linked Pyrazole (3E) derivative which mitigates gentamicin-induced nephrotoxicity and its anti-fibrotic mechanisms in an in-vivo zebrafish model. PubMed. [Link]
- Safety evaluation and modulatory effects on innate immune system of pyrazoline-derived compounds. PubMed. [Link]
- Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
- Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers.
- Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in r
- Celecoxib.
- Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PubMed. [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency.
- substituted pyrazoles with potential antitumor activity.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice [Internet]. PubMed. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Fipronil - Wikipedia [en.wikipedia.org]
- 4. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ClinPGx [clinpgx.org]
- 8. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal protective efficiency of Isatin-linked Pyrazole (3E) derivative which mitigates gentamicin-induced nephrotoxicity and its anti-fibrotic mechanisms in an in-vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of cisplatin-induced nephrotoxicity by pyrazolone compounds, derivatives of tetrahydroindazolonedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety evaluation and modulatory effects on innate immune system of pyrazoline-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fipronil Technical Fact Sheet [npic.orst.edu]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. qualitybiological.com [qualitybiological.com]
- 25. researchgate.net [researchgate.net]
- 26. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole from chalcones
Application Note & Protocol
Topic: High-Yield Synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole from a Chalcone Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1] Its prevalence stems from the unique electronic properties and steric versatility of the five-membered heterocyclic ring, which allow it to act as a potent pharmacophore capable of engaging in various biological interactions. The specific derivative, this compound (CAS No: 144026-74-4), is a valuable building block for synthesizing more complex molecules with potential therapeutic applications, ranging from anticancer to antimicrobial agents.[2][3][4]
This application note provides a comprehensive, field-proven guide to the synthesis of this compound. The strategy is a robust two-step process commencing with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation reaction with hydrazine hydrate.[5][6][7] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into characterization and optimization.
Overall Synthetic Strategy
The synthesis is bifurcated into two primary stages:
-
Step 1: Chalcone Formation. Synthesis of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetophenone.
-
Step 2: Pyrazole Cyclization. Reaction of the chalcone intermediate with hydrazine hydrate in an acidic medium to yield the target pyrazole via a pyrazoline intermediate.[7][8]
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Synthesis of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)
Scientific Principle: The Claisen-Schmidt Condensation
This reaction is a cornerstone of carbon-carbon bond formation. It involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with an enolizable ketone. The reaction is typically base-catalyzed.
-
Causality of Reagents:
-
Sodium Hydroxide (NaOH): Acts as the catalyst. It abstracts an acidic α-proton from acetophenone to generate a reactive enolate ion.
-
Ethanol: Serves as a polar protic solvent, effectively dissolving the reactants and the base catalyst.
-
3-Methoxybenzaldehyde: The electrophile. Its aldehyde carbonyl carbon is attacked by the nucleophilic enolate of acetophenone.
-
Ice-Cold Water: Used during workup to precipitate the chalcone product, which is typically a solid with low solubility in cold aqueous media, and to neutralize any remaining base.
-
Experimental Protocol
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Methoxybenzaldehyde | 136.15 | 2.72 g (2.4 mL) | 20.0 | Aldehyde |
| Acetophenone | 120.15 | 2.40 g (2.3 mL) | 20.0 | Ketone |
| Sodium Hydroxide | 40.00 | 1.60 g | 40.0 | Catalyst |
| Ethanol (95%) | - | 40 mL | - | Solvent |
| Deionized Water | - | ~300 mL | - | Workup |
Procedure:
-
Catalyst Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.60 g of NaOH in 20 mL of deionized water. Add 20 mL of 95% ethanol and cool the solution to 15-20°C in an ice bath.
-
Reactant Solution: In a separate beaker, mix 2.4 mL of 3-methoxybenzaldehyde and 2.3 mL of acetophenone.
-
Reaction Initiation: While stirring the cooled NaOH solution vigorously, add the aldehyde-ketone mixture dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 25°C.
-
Scientist's Note: Maintaining a low temperature minimizes side reactions, such as self-condensation of the ketone. A color change to yellow or the formation of a precipitate indicates the reaction is proceeding.
-
-
Reaction Completion: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The chalcone product should have an Rf value distinct from the starting materials.
-
Isolation: Pour the reaction mixture into a beaker containing ~250 mL of ice-cold water. A yellow solid should precipitate.
-
Purification: Collect the crude chalcone by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). Allow the product to air dry.
-
Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pale yellow crystals. Typical yield: 80-90%.
Part 2: Synthesis of this compound
Scientific Principle: Cyclocondensation with Hydrazine
The formation of the pyrazole ring from an α,β-unsaturated ketone (chalcone) and hydrazine is a classic example of heterocycle synthesis.[2][7]
-
Mechanism Rationale:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the chalcone to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazone then performs an intramolecular Michael-type addition to the β-carbon of the double bond, forming a five-membered pyrazoline ring.[5][8]
-
Aromatization: The pyrazoline intermediate undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to yield the thermodynamically stable aromatic pyrazole ring.[7]
-
-
Causality of Reagents:
-
Hydrazine Hydrate: The source of the two adjacent nitrogen atoms required for the pyrazole ring. A slight excess is often used to ensure complete reaction of the chalcone.[9]
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack, and facilitates the final dehydration step.[2][10]
-
Caption: Simplified reaction mechanism for pyrazole formation from a chalcone.
Experimental Protocol
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Chalcone (from Part 1) | 238.29 | 2.38 g | 10.0 | Precursor |
| Hydrazine Hydrate (~64%) | 50.06 | 0.8 mL | ~16.5 | N-N source |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent/Catalyst |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2.38 g of the synthesized chalcone and 20 mL of glacial acetic acid.
-
Reagent Addition: To this solution, add 0.8 mL of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux (oil bath temperature ~120-130°C) for 6-8 hours.
-
Scientist's Note: The reflux is crucial for driving the cyclization and subsequent dehydration to the aromatic pyrazole. Longer times may be needed depending on the specific substrate.
-
-
Monitoring: Follow the disappearance of the chalcone spot on TLC (4:1 Hexane:Ethyl Acetate). The pyrazole product is more polar and will have a lower Rf value.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the solution slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
Neutralization & Precipitation: Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with ample cold water, and air dry.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain fine, off-white to white crystals of this compound. Typical yield: 75-85%.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; Base catalyst degradation. | Increase reaction time to 4 hours. Use freshly prepared NaOH solution. |
| Low Yield in Step 2 | Incomplete cyclization/dehydration. | Increase reflux time to 10 hours. Ensure the acetic acid is glacial (anhydrous). |
| Oily Product | Presence of impurities or unreacted starting material. | Purify the crude product using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before recrystallization. |
| Side Product Formation | Azine formation from aldehyde self-condensation.[9] | In related hydrazone syntheses, ensure a slight excess of hydrazine (1.1-1.2 eq) is used relative to the carbonyl compound.[9] |
Characterization Data
The synthesized product should be characterized to confirm its identity and purity.
| Technique | Expected Results for this compound (C₁₀H₁₀N₂O) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0-12.0 (br s, 1H, NH), ~7.6 (d, 1H, pyrazole-H), ~7.2-7.4 (m, 3H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H + pyrazole-H), ~3.85 (s, 3H, -OCH₃). (Note: Shifts are estimates based on similar structures).[11][12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (Ar-C-O), ~148 (Pyrazole-C), ~139 (Pyrazole-C), ~133 (Ar-C), ~130 (Ar-CH), ~119 (Ar-CH), ~114 (Ar-CH), ~112 (Ar-CH), ~105 (Pyrazole-CH), ~55 (-OCH₃). (Note: Shifts are estimates).[11] |
| FT-IR (KBr, cm⁻¹) | ~3100-3200 (N-H stretch), ~3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch). |
| Mass Spec (ESI+) | m/z: 175.08 [M+H]⁺ (Calculated for C₁₀H₁₁N₂O⁺: 175.0866) |
References
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
- The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
- Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]
- Synthesis of series of chalcone and pyrazoline derivatives.
- Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]
- Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. ARKIVOC. [Link]
- Synthesis and biological study of some new chalcone and pyrazole derivatives.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Asian Journal of Chemistry. [Link]
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Optimization of pyrazoline synthesis
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
- New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Polyhedron. [Link]
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CHRIST (Deemed to be University) Journals. [Link]
- Hydrazine hydrate inform
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.
- Reactions of ferrocenyl chalcones with hydrazines and active methylene compounds. Journal of Organometallic Chemistry. [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrazoles via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazoles, specifically pyrazole-4-carbaldehydes, utilizing the Vilsmeier-Haack reaction. As a versatile and powerful tool in heterocyclic chemistry, this reaction offers an efficient pathway to functionalized pyrazole scaffolds, which are crucial building blocks in medicinal chemistry and materials science.[1][2] This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a deep understanding for successful experimental execution.
Introduction: The Significance of Pyrazoles and the Vilsmeier-Haack Reaction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a privileged structural motif in modern drug discovery.[1] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of a formyl group at the C4 position of the pyrazole ring is of particular synthetic interest, as it provides a versatile handle for further molecular elaborations, enabling the construction of complex, biologically active molecules and functional materials.[1][4]
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] The reaction typically employs a Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This reagent's utility extends beyond simple formylation, often enabling one-pot cyclization and formylation sequences to build heterocyclic rings.[5][6]
In the context of pyrazole synthesis, the Vilsmeier-Haack reaction is particularly effective for the conversion of hydrazones into pyrazole-4-carbaldehydes.[6][7][8] This transformation is valued for its operational simplicity, the ready availability of starting materials, and the high yields often achieved.[1]
Reaction Mechanism: From Hydrazone to Pyrazole-4-carbaldehyde
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The synthesis of a pyrazole-4-carbaldehyde from a ketone hydrazone via the Vilsmeier-Haack reaction proceeds through a cascade of electrophilic substitution and cyclization steps.
Step 1: Formation of the Vilsmeier Reagent First, phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloromethyleniminium ion, commonly known as the Vilsmeier reagent.[5][9]
Step 2: Electrophilic Attack and Cyclization The hydrazone substrate, which is electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilic nitrogen of the hydrazone, which attacks the iminium carbon. Subsequent elimination of a chloride ion leads to the formation of the pyrazole ring.[5][9]
Step 3: Formylation The newly formed pyrazole ring, being an electron-rich heterocycle, undergoes a second electrophilic attack by another molecule of the Vilsmeier reagent at the C4 position.[5][9]
Step 4: Hydrolysis The final step involves the hydrolysis of the resulting iminium salt during aqueous work-up, which liberates the aldehyde functionality to yield the final pyrazole-4-carbaldehyde product.[5][9]
Caption: Generalized workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of pyrazole-4-carbaldehydes. While a general procedure is outlined, it is important to note that optimal conditions can vary depending on the specific substrate.
This protocol is a generalized procedure based on multiple literature reports for the conversion of ketone hydrazones to pyrazole-4-carbaldehydes.[2][5][10]
Materials and Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Substituted ketone hydrazone
-
Ice bath
-
Crushed ice
-
Sodium carbonate or sodium bicarbonate solution (for neutralization)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (typically 3-5 equivalents relative to the hydrazone).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (typically 2-4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[4]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Reaction with Hydrazone:
-
Dissolve the ketone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF, if necessary, and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 60-85 °C. The optimal temperature and reaction time will depend on the substrate and should be monitored by Thin Layer Chromatography (TLC).[5][11] Reaction times can range from 2 to 24 hours.[4][5]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out at this stage. If so, it can be collected by filtration, washed with cold water, and dried.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure pyrazole-4-carbaldehyde.
-
This protocol is suitable for the formylation of N-substituted pyrazoles that are already synthesized. The C4 position of the pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution.[1]
Procedure:
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent as described in section 3.1, step 1.
-
Reaction: Add the substituted pyrazole (1 equivalent) to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: Heat the reaction mixture, typically to a higher temperature than for the hydrazone cyclization (e.g., 90-120 °C), for several hours until the starting material is consumed, as monitored by TLC.[1]
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in section 3.1, steps 3 and 4.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes representative examples from the literature.
| Starting Material (Hydrazone of) | R¹ | R² | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Phenyl | Methyl | 80-85 | 5 | 73 | [11] |
| Substituted Acetophenones | Aryl | Methyl | 70-80 | 2-6 | Good-Excellent | [2][5] |
| Thiophen-2-yl ethanone | Thiophen-2-yl | Methyl | 55 | 6 | Excellent | [5] |
| 4-Fluoroacetophenone | 4-Fluorophenyl | Methyl | 70 | 5-6 | Good | [5] |
| 1-(5-substituted-2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one | Substituted Phenyl | Methyl | Room Temp | 24 | Excellent | [5] |
| 5-Chloro-1,3-disubstituted pyrazoles | Various Alkyl/Aryl | - | 120 | 2 | 55 | [1] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is critical for success.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition.
-
Substrate Reactivity: Electron-donating groups on the hydrazone precursor generally facilitate the reaction, while strong electron-withdrawing groups can hinder it, potentially requiring higher temperatures or longer reaction times.[1]
-
Neutralization: The work-up procedure involving neutralization with a base can be highly exothermic and may involve the release of gas. This step should be performed slowly and with caution in a well-ventilated fume hood.
-
Side Reactions: In some cases, chlorination of the pyrazole ring or other side reactions may occur, especially at higher temperatures.[4] Careful monitoring by TLC and optimization of reaction conditions can minimize these unwanted products.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of functionalized pyrazoles, particularly pyrazole-4-carbaldehydes. Its operational simplicity, tolerance of various functional groups, and the utility of the resulting products make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in these notes, researchers can confidently apply this reaction to accelerate their drug discovery and materials science programs.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018, v, 0-0.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Publications Inc.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate.
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemmethod.com [chemmethod.com]
- 3. epa.oszk.hu [epa.oszk.hu]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijacskros.com [ijacskros.com]
- 11. jocpr.com [jocpr.com]
one-pot synthesis of substituted pyrazoles
Application Note & Protocols
One-Pot Synthesis of Substituted Pyrazoles: A Comprehensive Guide to Modern Methodologies and Protocols
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals.[1][2][3][4] Traditional multi-step syntheses, however, often suffer from drawbacks such as low overall yields, significant solvent waste, and laborious purification procedures. This guide provides an in-depth exploration of one-pot synthesis strategies for substituted pyrazoles, which offer superior efficiency, atom economy, and operational simplicity.[5][6][7] We will dissect key reaction mechanisms, including the classic Knorr condensation and modern multicomponent reactions (MCRs), and detail the transformative impact of enabling technologies like microwave and ultrasound irradiation. This document provides researchers, scientists, and drug development professionals with authoritative, field-proven protocols and the causal logic behind experimental choices to accelerate the discovery and synthesis of novel pyrazole derivatives.
Introduction: The Power of the Pyrazole Scaffold and One-Pot Syntheses
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that command significant attention in pharmaceutical and materials science.[8] Their unique structural features allow them to act as versatile pharmacophores, leading to their incorporation in drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[1][9][10]
The drive towards more efficient and sustainable chemical manufacturing has popularized the "one-pot" synthesis paradigm. By combining multiple reaction steps into a single operation without isolating intermediates, these processes offer profound advantages:
-
Step and Atom Economy: Reduces the number of synthetic and purification steps, minimizing waste and maximizing the incorporation of starting materials into the final product.[11]
-
Reduced Solvent and Energy Consumption: Fewer workups and purification stages lead to a significantly smaller environmental footprint.[5][12]
-
Operational Simplicity: Simplifies experimental setup and execution, saving valuable time and resources.
-
Access to Molecular Diversity: Multicomponent reactions (MCRs), a subset of one-pot syntheses, allow for the rapid generation of diverse compound libraries from simple building blocks, a crucial advantage in drug discovery.[10][11]
This guide focuses on the most robust and widely adopted one-pot strategies for accessing the rich chemical space of substituted pyrazoles.
Core Synthetic Strategies and Mechanisms
The construction of the pyrazole ring in a one-pot fashion typically relies on the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophile. The specific nature of the electrophilic partner defines the primary synthetic strategies.
Strategy 1: The Knorr Synthesis (Condensation of 1,3-Dicarbonyls)
The Knorr pyrazole synthesis, first reported in 1883, is the foundational method for pyrazole construction.[3][13] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][14] The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[13][14]
Causality Behind Experimental Choices - The Regioselectivity Problem: When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazoles.[1][3] This is a significant drawback, often requiring tedious chromatographic separation.
Field-Proven Insight: Control over regioselectivity can be achieved by modulating the electronic and steric properties of the dicarbonyl substrate. More importantly, solvent choice is critical. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity.[1][15] These solvents, through their strong hydrogen-bond-donating properties, can selectively activate one carbonyl group over the other, directing the initial hydrazine attack and favoring the formation of a single regioisomer.[15]
Strategy 2: Multicomponent Reactions (MCRs)
MCRs are the zenith of one-pot synthesis, enabling the rapid assembly of complex molecules from three or more starting materials in a single operation.[11] These reactions are highly valued in drug discovery for their efficiency and ability to generate structural diversity.
A common and powerful three-component synthesis of pyrazoles involves the reaction of an aldehyde , an active methylene nitrile (e.g., malononitrile), and a hydrazine .[9] The reaction cascade typically begins with a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the hydrazine to the resulting electron-deficient alkene, and the sequence is completed by intramolecular cyclization and tautomerization to furnish the highly substituted pyrazole.
Extending this concept, four-component reactions are frequently used to build fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles.[16][17] These reactions typically involve an aldehyde , malononitrile , a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate .[11][16]
Enabling Technologies: Accelerating Pyrazole Synthesis
Modern synthetic chemistry increasingly employs energy sources other than conventional heating to drive reactions more efficiently and under milder conditions.
-
Microwave (MW) Irradiation: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique drastically reduces reaction times from hours to minutes, often improving yields and minimizing side product formation.[18][19][20][21] It is particularly effective for cycloaddition and condensation reactions common in pyrazole synthesis.[19][20]
-
Ultrasound Irradiation: Sonication promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates, often at ambient bulk temperatures.[9] This method is a hallmark of "green chemistry" and is frequently used for catalyst-free or solvent-free transformations.[22][23]
Data Presentation: Technology Comparison
The advantages of these technologies are best illustrated by direct comparison.
| Reaction | Method | Conditions | Time | Yield (%) | Reference |
| 3-Component Pyrazole Synthesis | Conventional | Reflux | 60 min | 89% | [9] |
| Ultrasound | [DBUH][OAc], 35°C | 35 min | 97% | [9] | |
| 4-Arylidene-pyrazolone Synthesis | Conventional | Two steps, reflux | Several hours | ~40-60% | [19] |
| Microwave (One-Pot) | Solvent-free, 420W | 10 min | 71% | [19] |
Table 1. Comparison of conventional heating with ultrasound and microwave-assisted one-pot syntheses for substituted pyrazoles.
Detailed Experimental Protocols
The following protocols are representative examples of modern, efficient one-pot syntheses. They are designed to be self-validating, providing clear steps and expected outcomes.
Protocol 1: Ultrasound-Assisted Three-Component Synthesis of 5-Amino-1,3-diphenylpyrazole-4-carbonitriles
This protocol describes a green, efficient synthesis using ultrasound irradiation and an ionic liquid catalyst.[9]
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
[DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate) ionic liquid (15 mol%)
-
Ethanol (as recrystallization solvent)
-
Ultrasonic water bath
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Add the ionic liquid catalyst [DBUH][OAc] (15 mol%) to the mixture.
-
Place the flask in an ultrasonic water bath and irradiate at a frequency of 40 kHz at 35-40 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-40 minutes.[9]
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Filter the crude product using a Büchner funnel, wash thoroughly with water, and dry.
-
Recrystallize the solid from hot ethanol to obtain the pure 5-amino-1,3-diarylpyrazole-4-carbonitrile.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
-
Safety Precautions: Handle malononitrile and phenylhydrazine in a fume hood, wearing appropriate personal protective equipment (PPE).
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol details a rapid, solvent-free, three-component synthesis accelerated by microwave irradiation.[19]
-
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate, 1.0 mmol, 130 mg)
-
Hydrazine derivative (e.g., Phenylhydrazine, 1.0 mmol, 108 mg)
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol, 141 mg)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Microwave reactor with sealed vessel capability
-
-
Procedure:
-
To a 10 mL microwave-safe vial, add the β-ketoester (1.0 mmol), hydrazine derivative (1.0 mmol), aromatic aldehyde (1.0 mmol), and a few drops of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 420 W for 10-15 minutes.[19] The internal temperature will rise significantly. Monitor reactor pressure and temperature to ensure they remain within safe limits.
-
After irradiation, allow the vial to cool to room temperature.
-
Open the vial carefully in a fume hood. The crude product is often a solid mass.
-
Add a small amount of ethanol and triturate the solid.
-
Filter the product, wash with cold ethanol, and dry under vacuum to yield the pure 4-arylidenepyrazolone.
-
Confirm the structure via melting point, NMR, and mass spectrometry.
-
-
Safety Precautions: Microwave synthesis can generate high pressures. Always use appropriate, pressure-rated vessels and operate the reactor behind a safety shield.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient reaction time/temperature; Low reactivity of substrates. | Use a fresh catalyst; Increase reaction time or microwave power/ultrasound intensity; For Knorr synthesis, consider a more reactive 1,3-dicarbonyl. |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl with non-selective conditions. | Switch the reaction solvent to a fluorinated alcohol such as TFE or HFIP to improve regioselectivity.[1][15] |
| Formation of Side Products | Self-condensation of aldehydes or ketones; Decomposition at high temperatures. | Lower the reaction temperature; Reduce reaction time; Use a milder catalyst; Ensure sequential addition of reagents if one is prone to side reactions. |
| Difficult Purification | Oily crude product; Product and byproducts have similar polarity. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization; Optimize TLC conditions before attempting column chromatography. |
Table 2. Troubleshooting guide for common issues in one-pot pyrazole synthesis.
Conclusion
One-pot synthetic strategies represent a paradigm shift in the construction of substituted pyrazoles, offering unparalleled efficiency and sustainability. By leveraging multicomponent reactions and enabling technologies like microwave and ultrasound irradiation, researchers can rapidly access diverse libraries of these medicinally vital heterocyles. The protocols and insights provided in this guide are designed to empower scientists to move beyond traditional, stepwise approaches and embrace modern, efficient methodologies. Understanding the causality behind experimental choices—from solvent effects on regioselectivity to the mechanism of MCRs—is paramount for troubleshooting, optimization, and the successful development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
- Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Patil, S. S., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bio-enviro. Pharm. Lett. Sci.
- Swami, S., et al. (2022). Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. AIP Conference Proceedings.
- Abellán-Lafuente, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Shaikh, I. A., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules.
- Swami, S., et al. (2022). An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. Letters in Organic Chemistry.
- Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
- El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- American Chemical Society. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Jana, S., et al. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
- Cocco, A., et al. (2006). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules.
- Li, H., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- Hasaninejad, A., et al. (2014). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
- Zhang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- Thamir, S. M. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate.
- IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovations in Engineering Research and Technology.
- Gellis, A., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- Al-Ostath, R. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Science.
- Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Research & Reviews: Journal of Chemistry.
- International Journal of Environmental Sciences. (2024). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators.
- Taylor & Francis Online. (2021). Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Polycyclic Aromatic Compounds.
- ResearchGate. (2023). Microwave-assisted one-pot synthesis of pyrazole derivatives.
- Guillon, J., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][12][14][23]triazines. Molecules.
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Chemical Biology.
- ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
- Shorey, S., et al. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry.
- Research Journal of Chemistry and Environment. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett.
- ResearchGate. (2019). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation.
- Roy, S., et al. (2022). Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Semantic Scholar.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 8. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jk-sci.com [jk-sci.com]
- 14. name-reaction.com [name-reaction.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 19. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alliedacademies.org [alliedacademies.org]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. benthamdirect.com [benthamdirect.com]
The Versatile Scaffold: Harnessing 3-(3-Methoxyphenyl)-1H-Pyrazole in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent chemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it an ideal foundation for the design of novel therapeutics.[2] This guide focuses on a particularly promising derivative: 3-(3-Methoxyphenyl)-1H-pyrazole. The strategic placement of the 3-methoxyphenyl group offers a unique combination of steric and electronic features that can be exploited to achieve high potency and selectivity against a range of biological targets. This document provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
I. Foundational Synthesis of the this compound Scaffold
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most common and effective methods, the Knorr Pyrazole Synthesis and Microwave-Assisted Synthesis, are detailed below.
A. Classical Approach: The Knorr Pyrazole Synthesis
The Knorr synthesis, a cornerstone of pyrazole chemistry since 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] This robust and often high-yielding reaction provides a straightforward entry into a wide array of pyrazole analogues.
Protocol 1: Knorr Synthesis of this compound
Rationale: This protocol utilizes the reaction between 1-(3-methoxyphenyl)butane-1,3-dione and hydrazine hydrate. The 1,3-dicarbonyl provides the three-carbon backbone of the pyrazole ring, while hydrazine supplies the two adjacent nitrogen atoms. An acid catalyst, typically acetic acid, is used to facilitate the initial condensation and subsequent cyclization.
Materials:
-
1-(3-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or 1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Heating plate with stirring capabilities
-
Thin-layer chromatography (TLC) supplies
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask or a 20-mL scintillation vial, dissolve 1-(3-methoxyphenyl)butane-1,3-dione (1 equivalent) in ethanol or 1-propanol (approximately 3-5 mL per mmol of dicarbonyl).
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to approximately 100°C with constant stirring.
-
Monitor the reaction progress by TLC, using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) to track the consumption of the starting dicarbonyl. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, add water (approximately 10 mL) to the hot reaction mixture while stirring to precipitate the product.
-
Allow the mixture to cool to room temperature. If precipitation is slow, gently scratch the inside of the flask with a glass rod.
-
Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
B. Modern Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating.[6][7]
Protocol 2: Microwave-Assisted Synthesis of this compound
Rationale: This protocol adapts the classical pyrazole synthesis from an α,β-unsaturated ketone and hydrazine for a microwave reactor. The use of microwave irradiation significantly reduces the reaction time from hours to minutes. Acetic acid serves as both a catalyst and a solvent in this procedure.
Materials:
-
(E)-1-(3-methoxyphenyl)prop-2-en-1-one (3-methoxychalcone)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Microwave reactor with sealed reaction vessels
-
Ice
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave reaction vessel, combine (E)-1-(3-methoxyphenyl)prop-2-en-1-one (1 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Add glacial acetic acid (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power and temperature appropriate for the specific microwave unit (a typical starting point is 360 W and 120°C) for 7-10 minutes.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice to induce precipitation of the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.
II. Application Notes: Leveraging the this compound Scaffold in Drug Design
The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors for various therapeutic targets. The following sections detail its application in key areas of drug discovery.
A. Application in Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has been successfully employed in the design of numerous kinase inhibitors.
Rationale for Use: The this compound core can be strategically functionalized to interact with the ATP-binding pocket of protein kinases. The pyrazole ring itself can form key hydrogen bonds with the hinge region of the kinase, while the 3-methoxyphenyl group can be directed towards hydrophobic pockets. Further substitutions at the N1 and C4/C5 positions of the pyrazole ring allow for fine-tuning of selectivity and potency.
Case Study: Inhibition of FLT3-ITD and BCR-ABL in Leukemia
A notable example of the utility of the methoxyphenyl-pyrazole scaffold is the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and the BCR-ABL fusion protein, both of which are key drivers in certain types of leukemia.[8] A compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both FLT3-ITD and BCR-ABL pathways.[8] This demonstrates the potential of the 3-methoxyphenyl moiety in conjunction with a pyrazole core to generate dual-target inhibitors.
Experimental Workflow for Kinase Inhibitor Screening:
Caption: Workflow for screening this compound derivatives as kinase inhibitors.
Signaling Pathway: FLT3 and BCR-ABL Inhibition
Caption: Inhibition of pro-survival signaling by a this compound derivative.
Table 1: Representative Kinase Inhibitory Activity of Methoxyphenyl-Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| N-(3-methoxyphenyl)-...-pyrazole | FLT3-ITD | Potent Inhibition | Leukemia Cells | [8] |
| N-(3-methoxyphenyl)-...-pyrazole | BCR-ABL | Potent Inhibition | Leukemia Cells | [8] |
| 3-((4-Chloro-3-methoxyphenyl)amino)-...-pyrazole | JAK1 | Highly Potent | N/A | [9] |
| 3-(4-methoxyphenyl)-...-pyrazole | General Anticancer | 6.45 | MDA-MB-468 | [10] |
B. Application in Anti-Inflammatory Drug Design
The pyrazole scaffold is famously incorporated in the selective COX-2 inhibitor, Celecoxib.[11][12] This highlights the potential of pyrazole derivatives as anti-inflammatory agents. The 3-(3-methoxyphenyl) group can be strategically employed to achieve selectivity for the inducible COX-2 enzyme over the constitutive COX-1, thereby potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.
Rationale for Use: The active site of COX-2 has a larger hydrophobic channel compared to COX-1. The 3-methoxyphenyl group of the pyrazole scaffold can be designed to fit into this larger pocket, conferring selectivity. Further derivatization, such as the addition of a sulfonamide group at the N1 position, can mimic the binding mode of celecoxib and enhance COX-2 inhibition.
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of action for this compound derivatives as COX-2 inhibitors.
Table 2: Representative COX-2 Inhibitory Activity of Methoxyphenyl-Pyrazole Derivatives
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid with trimethoxybenzylidene | 1.15 | >10 | >8.7 | [13] |
| 1,3,5-triaryl-dihydropyrazole | Potent | Less Potent | Favorable | [14] |
C. Application in Neurodegenerative Disease Research
Emerging evidence suggests that pyrazole-containing compounds may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are often multifactorial, involving anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Rationale for Use: The this compound scaffold can be used to design molecules that cross the blood-brain barrier. In the context of neurodegeneration, these compounds can be developed to inhibit key enzymes like acetylcholinesterase (AChE) or to modulate signaling pathways involved in neuronal cell death.
Case Study: Neuroprotection against 6-OHDA-induced Neurotoxicity
A study on N-propananilide derivatives bearing a pyrazole ring, including an N-(3-methoxyphenyl) analogue, demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research.[15][16] The neuroprotection was associated with a decrease in the pro-apoptotic protein Bax and cleaved caspase-3.[15][16]
Experimental Workflow for Neuroprotection Assays:
Caption: Workflow for evaluating the neuroprotective effects of pyrazole derivatives.
III. Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility, coupled with the strategic positioning of the 3-methoxyphenyl group, provide a solid foundation for developing potent and selective modulators of a wide range of biological targets. The detailed protocols and application notes provided herein are intended to empower researchers to fully exploit the potential of this remarkable scaffold in their drug discovery endeavors.
IV. References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025-03-04). Available from: [Link].
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link].
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. (2010-06-25). Available from: [Link].
-
Knorr Pyrazole Synthesis. Organic Syntheses. Available from: [Link].
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. (1997-04-25). Available from: [Link].
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry. (2023-02-01). Available from: [Link].
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. (2017-12-14). Available from: [Link].
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening. (2021). Available from: [Link].
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link].
-
Knorr Pyrazole Synthesis. ResearchGate. (2013-08-01). Available from: [Link].
-
Knorr Pyrazole Synthesis. Springer Professional. Available from: [Link].
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. (2022-09-21). Available from: [Link].
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23). Available from: [Link].
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. (2020-03-20). Available from: [Link].
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. (2017-11-20). Available from: [Link].
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. (2020-02-01). Available from: [Link].
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. (2013-05-01). Available from: [Link].
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Catalysis Communications. (2018-05-10). Available from: [Link].
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Records of Natural Products. (2025-03-07). Available from: [Link].
-
The IC 50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. (2020-01-01). Available from: [Link].
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. (1997-04-25). Available from: [Link].
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. (2023-01-16). Available from: [Link].
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. (1997-04-25). Available from: [Link].
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. (2023-05-04). Available from: [Link].
-
The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. (2021-01-01). Available from: [Link].
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. (2020-01-01). Available from: [Link].
-
Tri- and tetra-substituted pyrazole derivates: Regioisomerism switches activity from p38MAP kinase to important cancer kinases. Bioorganic & Medicinal Chemistry. (2012-05-15). Available from: [Link].
-
Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016-04-12). Available from: [Link].
-
Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. (2012-01-01). Available from: [Link].
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. (2021-05-10). Available from: [Link].
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. (2024-02-13). Available from: [Link].
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025-11-12). Available from: [Link].
-
The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. Advanced Science. (2024-11-05). Available from: [Link].
Sources
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(3-Methoxyphenyl)-1H-Pyrazole in Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, steric properties, and electronic features that are conducive to potent and selective drug-receptor interactions. This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to inflammatory disorders.[4][5]
This application note focuses on the 3-(3-Methoxyphenyl)-1H-pyrazole core, a specific embodiment of this scaffold that has garnered significant interest. The inclusion of the 3-methoxyphenyl group introduces a key structural element that can influence pharmacokinetic properties and provide additional interaction points within a target's binding site. This guide provides an in-depth overview of the principal applications of this scaffold in oncology, inflammation, and neurodegenerative diseases, complete with detailed protocols for its evaluation.
Application I: Oncology - A Scaffold for Kinase Inhibition
Scientific Rationale:
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket, a common strategy for achieving potent inhibition.[6] Derivatives of the this compound scaffold are being actively investigated for their potential to target various oncogenic kinases.
Mechanism of Action:
Many pyrazole-based compounds function as ATP-competitive inhibitors. By occupying the ATP-binding site of a target kinase, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant cell proliferation and survival. One notable example involves a derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, which was identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways, key drivers in certain forms of leukemia.[7] This compound demonstrated the ability to induce apoptosis in cancer cells by blocking these critical signaling pathways.[7]
Caption: General kinase signaling pathway showing inhibition points.
Key Derivatives & Biological Activity:
The development of pyrazole derivatives as kinase inhibitors is an active area of research. Below is a summary of representative compounds and their reported activities, illustrating the potential of this chemical class.
| Compound Class | Target Kinase(s) | Key Results | Reference |
| Imidazo[1,2-a]pyridine derivative with N-(3-methoxyphenyl)amine | FLT3-ITD, BCR-ABL | Potently inhibits leukemia cell lines; induces apoptosis. | [7] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Not specified (TNBC) | IC50 of 6.45 µM in MDA-MB-468 cells; induces apoptosis via ROS. | [8] |
| Pyrazolyl benzimidazole | Aurora A/B | Dual inhibitor with IC50 values of 35 nM and 75 nM, respectively. | [1] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | IC50 of 227 nM for lead compound; highly selective. | [9][10] |
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of a test compound, such as a this compound derivative, against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. This assay measures the remaining ATP by using a luciferase/luciferin reaction to generate a luminescent signal.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the Test Compound in DMSO. For a typical 10-point dose-response curve, start with a 1:3 dilution series from the 10 mM stock.
-
Dilute these DMSO stocks into the kinase reaction buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound working solutions to the wells of the assay plate.
-
Include "no inhibitor" control wells (DMSO vehicle only) and "positive control" wells (Staurosporine).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the 2X enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.
-
Plot the percent inhibition versus the log of the Test Compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Application II: Anti-inflammatory Activity
Scientific Rationale:
Mechanism of Action:
The anti-inflammatory effects of pyrazole compounds are often attributed to the inhibition of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins. Some derivatives may also exert their effects by modulating other pathways, such as inhibiting the production of inducible nitric oxide synthase (iNOS), which produces large amounts of the pro-inflammatory mediator NO. Studies have shown that certain trisubstituted pyrazole derivatives are potent anti-inflammatory agents, with some exhibiting superior activity to standard drugs like indomethacin.[11]
Key Derivatives & Biological Activity:
| Compound Class | Assay | Key Results | Reference |
| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | Compound 6b showed 89.57% inhibition of edema, exceeding indomethacin. | [11] |
| 1,3,4-trisubstituted pyrazoles | In vivo anti-inflammatory | Potent activity and reported COX-2 selective inhibition. | [11] |
| 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-pyrazoles | Carrageenan-induced edema | Activity comparable to indomethacin. | [14] |
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Principle: The Griess Reagent system is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound (TC) stock solution (10 mM in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
96-well flat-bottom cell culture plates
-
MTT or similar reagent for cytotoxicity assessment
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound and controls in DMEM.
-
Remove the old media from the cells and replace it with 100 µL of media containing the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Leave some wells unstimulated as a negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh media.
-
Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
It is crucial to determine if the reduction in NO is due to inhibition or cell death. Run a parallel plate treated identically and perform an MTT assay to assess cell viability.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Express the results as a percentage of NO production relative to the LPS-only control.
-
Calculate the IC50 value for NO inhibition, ensuring that concentrations used are non-toxic to the cells.
-
Application III: Neurodegenerative Disorders
Scientific Rationale:
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[15] Therapeutic strategies often focus on protecting neurons from cell death or modulating neurotransmitter systems. The pyrazole scaffold has emerged as a promising platform for developing agents that target key players in neurodegeneration, such as c-Jun N-terminal Kinase 3 (JNK3), which is specifically expressed in the brain and involved in neuronal apoptosis, and acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[9][10][16]
Mechanism of Action:
Derivatives of this compound may confer neuroprotection through several mechanisms. As selective JNK3 inhibitors, they can block the apoptotic signaling cascade triggered by oxidative stress and other insults.[9][10] Alternatively, pyrazole-based structures can be designed to inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft, a primary strategy for managing the symptoms of Alzheimer's disease.[17] Some compounds have shown the potential to restore cell viability in neurotoxicity models, suggesting a direct neuroprotective effect.[15][16]
Key Derivatives & Biological Activity:
| Compound Class | Target/Model | Key Results | Reference |
| N-propananilide derivatives with pyrazole ring | 6-OHDA Neurotoxicity Model | Showed neuroprotective potential and weak AChE inhibitory activity. | [16] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 Kinase | Highly selective JNK3 inhibitors developed for neurodegenerative diseases. | [9][10] |
| 1-thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | Acetylcholinesterase (AChE) | Potent AChE inhibition with IC50 values in the nanomolar range. | [17] |
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
Principle: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) is used to induce cell death. The viability of the cells is measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS
-
Test Compound (TC) stock solution (10 mM in DMSO)
-
6-hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow attachment. For neuronal differentiation (optional but recommended), culture in low-serum media for 5-7 days.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the Test Compound for 2-4 hours before introducing the neurotoxin. Include vehicle controls.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the "untreated control" wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, remove the media from the wells.
-
Add 100 µL of fresh media and 10 µL of MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent cell viability against the Test Compound concentration to determine the protective effect.
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Its demonstrated utility in creating potent inhibitors for oncology, inflammation, and neurodegenerative disorders underscores its chemical versatility. The protocols outlined in this guide provide a robust framework for researchers to evaluate new derivatives and further probe their mechanisms of action. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to identify candidates with favorable drug-like properties for clinical development.
References
- ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
- National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- MySkinRecipes. (n.d.). 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- PMC. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- PubMed Central. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
- Cardiff University. (2022, September 15). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi.
- eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.
- ResearchGate. (n.d.). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ResearchGate. (n.d.). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Request PDF.
- ResearchGate. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- National Institutes of Health. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- PubMed Central. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- National Institutes of Health. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- ACG Publications. (2022, January 11). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.
- ResearchGate. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- PubMed Central. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
- MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
- Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This is attributed to the five-membered heterocyclic ring with two adjacent nitrogen atoms, which allows for versatile substitutions and interactions with various biological targets.[2][3] Pyrazole-based compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[4][5][6] This guide provides a comprehensive framework and detailed protocols for the systematic biological evaluation of novel pyrazole derivatives, guiding researchers from initial high-throughput screening to more complex mechanistic and in vivo studies. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear rationale for experimental choices.
Part 1: Protocols for Anticancer Activity Evaluation
Scientific Rationale & Causality
A significant portion of anticancer research on pyrazole derivatives focuses on their ability to function as protein kinase inhibitors .[3][7] Kinases are pivotal enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase signaling is a hallmark of many cancers. The pyrazole scaffold is an effective bioisostere of purines, enabling it to competitively bind to the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), thereby disrupting downstream signaling pathways that promote tumor growth.[8][9][10][11] Beyond kinase inhibition, some derivatives have been shown to exert their effects by inhibiting tubulin polymerization or interacting directly with DNA.[10][12]
The evaluation workflow, therefore, begins with a broad assessment of cytotoxicity to identify active compounds, followed by targeted mechanistic assays to elucidate the specific mode of action.
Caption: General signaling pathway inhibited by pyrazole-based kinase inhibitors.
Experimental Workflow: From Screening to Mechanism
A logical progression is critical for efficiently evaluating anticancer potential. The workflow starts with a primary screen for general cytotoxicity, followed by secondary assays to determine the mechanism of cell death and the specific molecular target.
Caption: Workflow for anticancer evaluation of pyrazole derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening
This colorimetric assay is a robust and widely used method for initial screening, assessing cell metabolic activity as an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)[14]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazole derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette and microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16] Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Data Presentation: IC₅₀ Values of Pyrazole Derivatives
Compound IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HCT-116 Derivative 1 4.91 7.68 1.51 Derivative 2 3.22 8.50 2.91 Doxorubicin (Std.) 59.27 24.7 3.68 Data shown are representative values from literature for illustrative purposes.[4][9][17]
Part 2: Protocols for Anti-inflammatory Activity Evaluation
Scientific Rationale & Causality
The anti-inflammatory properties of many pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[2][18] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[18][19] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Pyrazole derivatives like Celecoxib are designed to selectively bind to the active site of COX-2, offering a better safety profile.[2] Evaluation, therefore, focuses on determining the potency against COX-2 and the selectivity over COX-1.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 6: Broth Microdilution Method for MIC Determination
This method is a gold standard for antimicrobial susceptibility testing due to its efficiency and reproducibility, adhering to guidelines from bodies like EUCAST or CLSI. [20][21]
-
Materials:
-
Sterile 96-well U-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer and incubator
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized turbidity corresponding to approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL and the final inoculum concentration to ~5 x 10⁵ CFU/mL. [22] 4. Controls: Include a positive control (inoculum in broth, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours. [20] 6. MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [20]
-
-
Data Presentation: MIC Values of Pyrazole Derivatives
Compound MIC (µg/mL) vs. S. aureus (Gram +) MIC (µg/mL) vs. E. coli (Gram -) MIC (µg/mL) vs. C. albicans (Fungus) Derivative X 0.25 62.5 7.8 Derivative Y 1.0 125 15.6 Gatifloxacin (Std.) 1.0 - - Clotrimazole (Std.) - - 2.9 Data shown are representative values from literature for illustrative purposes. [23][24]
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
- Minimum Inhibitory Concentration (MIC) Test.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
- Pyrazoles as anticancer agents: Recent advances.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. PubMed. [Link]
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
- MTT Assay Protocol.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Schematic representation of MTT assay protocol.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflamm
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry. [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]
- COX-2 inhibition assay of compounds T3 and T5.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. jocpr.com [jocpr.com]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-(3-Methoxyphenyl)-1H-Pyrazole as a Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors is, therefore, a major focus of modern drug discovery. Within the vast chemical space of potential inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold." This heterocyclic motif is a common feature in a multitude of clinically evaluated and approved kinase inhibitors. Its chemical tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.
This guide focuses on 3-(3-Methoxyphenyl)-1H-Pyrazole , a representative of a class of pyrazole-containing small molecules with potential as kinase inhibitors. While direct inhibitory data for this specific, unadorned molecule is not extensively published, derivatives containing the (3-methoxyphenyl)-pyrazole core have demonstrated significant activity against key oncogenic kinases. For instance, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine has been identified as a potent inhibitor of both FLT3-ITD and BCR-ABL kinases, which are critical drivers in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively[1][2]. Furthermore, related structures with substituted methoxyphenyl-pyrazole motifs have shown selectivity for Janus Kinase 1 (JAK1), a key mediator in inflammatory signaling pathways[3].
These findings strongly suggest that the this compound scaffold is a promising starting point for targeting these and other related kinases. This document provides a comprehensive guide for researchers to evaluate the inhibitory potential of this compound and its analogs. We will detail the necessary steps from initial compound handling to advanced in vitro and cell-based characterization, explaining the scientific rationale behind each protocol.
Physicochemical Properties and Compound Handling
Accurate and reproducible experimental results begin with the correct handling and preparation of the test compound.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Value/Information | Rationale and Best Practices |
| Molecular Formula | C₁₀H₁₀N₂O | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 174.20 g/mol | Use the precise molecular weight for accurate concentration calculations. |
| Appearance | Likely a solid at room temperature. | Visual inspection for purity. The exact appearance (e.g., color) may vary. |
| Solubility | Expected to be soluble in DMSO and other organic solvents. Poorly soluble in aqueous solutions. | For biological assays, a high-concentration stock solution in 100% DMSO is recommended (e.g., 10-50 mM). This minimizes the final DMSO concentration in the assay to avoid solvent-induced artifacts (typically ≤0.5%). |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots. | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Protect from light. |
Protocol 1: Preparation of Stock and Working Solutions
Expertise & Experience: The choice of solvent and storage conditions is critical for maintaining the integrity of the inhibitor. DMSO is the standard choice for initial solubilization due to its ability to dissolve a wide range of organic molecules. However, its concentration in the final assay must be carefully controlled as it can affect enzyme activity and cell viability.
-
Stock Solution (10 mM):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the powder and ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be necessary.
-
Dispense into small, single-use aliquots and store at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control wells.
-
In Vitro Kinase Inhibition Assays
To determine if this compound directly inhibits the enzymatic activity of target kinases, in vitro assays are essential. These assays measure the transfer of phosphate from ATP to a substrate by the kinase in a controlled, cell-free environment.
Workflow for In Vitro Kinase Profiling
Caption: General workflow for in vitro kinase inhibition assays.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
Trustworthiness: The ADP-Glo™ assay is a robust and widely used platform for measuring kinase activity.[4][5][6] It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity. The assay has a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds than other methods.[5]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases (e.g., FLT3, ABL, JAK1) and their specific substrates
-
Kinase buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and EGTA)
-
This compound serial dilutions
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction Setup (5 µL volume):
-
To each well of a 384-well plate, add 2 µL of kinase buffer containing the recombinant kinase.
-
Add 1 µL of the this compound serial dilutions or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase's specific substrate and ATP (the concentration of ATP should be at or near its Km for the specific kinase).
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay
Expertise & Experience: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of the inhibitor to the kinase.[7][8] It is an excellent orthogonal method to confirm the results of activity-based assays like ADP-Glo™. It is particularly useful for identifying compounds that bind to the ATP pocket, including both Type I and Type II inhibitors.[8]
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Tagged recombinant kinase (e.g., GST-tagged FLT3)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
This compound serial dilutions
-
Low-volume 384-well plates
Procedure:
-
Assay Setup (15 µL volume):
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the assay plate.
-
Prepare a 3X solution of the tagged kinase and the Europium-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Prepare a 3X solution of the Alexa Fluor™ tracer in assay buffer. Add 5 µL of this solution to each well.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor) following excitation at ~340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the FRET ratio versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Cell-Based Assays: Determining Cellular Potency and Mechanism of Action
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target in a complex cellular environment, and elicit a biological response.
Protocol 4: Cell Viability/Cytotoxicity Assessment (MTT Assay)
Trustworthiness: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of viable cells.
Materials:
-
Cancer cell lines expressing the target kinases (e.g., MOLM-13 for FLT3-ITD, K562 for BCR-ABL)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Add 100 µL of culture medium containing serial dilutions of this compound to the wells (final volume 200 µL). Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the culture medium.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 5: Target Engagement and Downstream Signaling Analysis (Western Blotting)
Expertise & Experience: Western blotting provides direct evidence of target engagement within the cell. By probing for the phosphorylated (active) form of the target kinase and its downstream effectors, we can confirm that the inhibitor is hitting its intended target and blocking the signaling cascade.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-phospho-JAK1, anti-JAK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the GI₅₀) for a short duration (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Interpretation:
-
A dose-dependent decrease in the level of the phosphorylated target protein, without a change in the total protein level, indicates effective on-target inhibition.
-
Signaling Pathway Visualization
Understanding the context in which the inhibitor functions is paramount. The following diagrams illustrate the key signaling pathways potentially targeted by this compound and its derivatives.
Caption: Inhibition of the constitutively active FLT3-ITD pathway.[10][11][12]
Caption: Inhibition of the BCR-ABL fusion protein signaling cascade.[13][14][15][16][17]
Caption: Canonical JAK-STAT signaling pathway and its inhibition.[18][19][20][21]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of closely related analogs, key targets of interest include oncogenic kinases like FLT3 and BCR-ABL, as well as inflammatory mediators such as JAK1. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and related compounds. By systematically progressing from in vitro enzymatic and binding assays to cell-based assessments of viability and target engagement, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel pyrazole-based kinase inhibitors, paving the way for their further development as potential therapeutics.
References
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem. URL: https://www.benchchem.com/application-notes/evaluating-pyrazole-compounds-as-kinase-inhibitors-in-cell-based-assays
- LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen_btk_man.pdf
- Nakao, M., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3087595/
- LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen_blk_man.pdf
- Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research. URL: https://pubmed.ncbi.nlm.nih.gov/22180513/
- Key signaling pathways of the FLT3-ITD receptor. ResearchGate. URL: https://www.researchgate.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf
- Flt3 signaling Pathway Map. Bio-Rad. URL: https://www.bio-rad.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
- Signaling pathways activated by BCR-ABL. ResearchGate. URL: https://www.researchgate.
- Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. URL: https://aacrjournals.
- Miranda, M. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775988/
- Hantschel, O. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Cancer Research. URL: https://aacrjournals.
- FLT3, a signaling pathway gene. Agena Bioscience. URL: https://agenabio.
- Deciphering the FLT3 Signaling Pathway: Unveiling the Key Players in Hematopoietic Regulation. Beta LifeScience. URL: https://www.betalifescience.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. URL: https://www.researchgate.net/table/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_table1_340812901
- JAK/STAT signaling. My Cancer Genome. URL: https://www.mycancergenome.
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. URL: https://www.fishersci.com/us/en/technical-resources/protocols/thermo-fisher-scientific-protocols/life-science-protocols/protein-biology-protocols/lanthascreen-eu-kinase-binding-assay-map2k4.html
- LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/brands/invitrogen/lanthascreen.html
- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences. URL: https://www.carnabio.com/english/support/pdf/QS_S_Assist_KINASE_ADP-GloTM_Kit.pdf
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/
- JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. URL: https://www.frontiersin.org/articles/10.3389/fimmu.2022.1035233/full
- JAK-STAT Signaling Pathway. Creative Diagnostics. URL: https://www.creative-diagnostics.
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds. Benchchem. URL: https://www.benchchem.com/application-notes/cell-based-assay-protocol-for-pyrazole-benzamide-compounds
- JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Amerigo Scientific. URL: https://www.amerigoscientific.com/jak-stat-signaling-pathway-mechanism-function-and-importance-in-disease.html
- The JAK/STAT signaling pathway. Journal of Cell Science. URL: https://journals.biologists.
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/industrial/drug-discovery-and-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-eu-kinase-binding-assay.html
- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture/mtt-assay
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. Benchchem. URL: https://www.benchchem.com/application-notes/synthesis-and-evaluation-of-pyrazole-core-containing-kinase-inhibitors
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-pyrazole-based-kinase-inhibitors
- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/37995643/
- Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7437380/
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. URL: https://www.thermofisher.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. URL: https://www.mdpi.com/1422-8599/2019/2/M1065
- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01135
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay
- Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. URL: https://escholarship.org/uc/item/42v0m8g9
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00572a
- MTT (Assay protocol). protocols.io. URL: https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. URL: https://www.mdpi.com/1420-3049/27/19/6636
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308822/
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631776/
- Synthesis, Characterization and Biological Evaluation of Some Pyrazole Derivatives. World Journal of Pharmaceutical Research. URL: https://wjpr.net/download/article/1471775735.pdf
Sources
- 1. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 21. journals.biologists.com [journals.biologists.com]
Unveiling the Anti-inflammatory Potential of Methoxyphenyl Pyrazoles: Mechanisms and Methodologies
Application Notes and Protocols for a Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Methoxyphenyl Pyrazoles in Inflammation Research
These application notes provide a comprehensive guide for researchers exploring the anti-inflammatory properties of methoxyphenyl pyrazoles. We will delve into the primary mechanism of action, detail robust in vitro and in vivo experimental protocols for their evaluation, and provide insights into the causal relationships behind experimental choices, empowering researchers to design and execute meaningful studies in this exciting field of drug discovery.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of many methoxyphenyl pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][7][8][9] To understand the significance of this selectivity, it is crucial to differentiate between the two main COX isoforms:
-
COX-1: This is a constitutively expressed enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines, growth factors, and bacterial endotoxins at sites of inflammation.[8][9] COX-2 is the primary driver of the synthesis of prostaglandins that mediate pain and inflammation.[7][9]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2.[8] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues such as ulcers and bleeding.[9]
Methoxyphenyl pyrazoles, exemplified by Celecoxib, are designed to selectively target and inhibit COX-2.[4][8][9] This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side groups characteristic of selective inhibitors, while the smaller active site of COX-1 cannot.[8][9] By specifically inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9]
Beyond COX-2 inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][10]
Signaling Pathway of COX-2 Mediated Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for methoxyphenyl pyrazoles.
Caption: COX-2 signaling pathway and inhibition by methoxyphenyl pyrazoles.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of the anti-inflammatory properties of novel methoxyphenyl pyrazoles.
Part 1: In Vitro Assays
These assays are essential for initial screening and for elucidating the specific molecular mechanisms of action.
1.1. COX-1 and COX-2 Inhibition Assay
-
Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The production of prostaglandin E2 (PGE2) is a common readout.
-
Protocol:
-
Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer.
-
Pre-incubate the enzymes with various concentrations of the methoxyphenyl pyrazole test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate for a defined period (e.g., 10 minutes at 37°C).
-
Terminate the reaction by adding a stopping solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin).
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2.
-
-
Data Interpretation: The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index. A higher selectivity index indicates greater selectivity for COX-2.
1.2. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
-
Principle: This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the methoxyphenyl pyrazole test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
-
Data Interpretation: A dose-dependent decrease in cytokine levels indicates anti-inflammatory activity.
1.3. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the inhibitory effect of a compound on NO production.
-
Protocol:
-
Follow steps 1-5 of the pro-inflammatory cytokine production assay.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Interpretation: A reduction in nitrite concentration indicates inhibition of iNOS activity or expression.
1.4. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress. The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action.[11]
-
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Mix the HRBC suspension with various concentrations of the test compound. Include a positive control (e.g., diclofenac sodium) and a negative control (vehicle).
-
Incubate at 56°C for 30 minutes to induce hemolysis.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
-
Data Interpretation: A decrease in the absorbance of the supernatant indicates membrane stabilization and potential anti-inflammatory activity.
Part 2: In Vivo Models
In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole-organism context. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
2.1. Carrageenan-Induced Paw Edema in Rats or Mice
-
Protocol:
-
Group animals (e.g., male Wistar rats) and fast them overnight.
-
Administer the methoxyphenyl pyrazole test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Interpretation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.
2.2. Adjuvant-Induced Arthritis in Rats
-
Principle: This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[14]
-
Protocol:
-
Induce arthritis in rats by injecting Freund's complete adjuvant into the sub-plantar region of a hind paw.
-
Begin treatment with the methoxyphenyl pyrazole test compound on the same day or after the onset of arthritis symptoms.
-
Monitor the animals for changes in paw volume, body weight, and arthritis score (a visual assessment of joint inflammation) over a period of several weeks.
-
-
Data Interpretation: A reduction in paw swelling, maintenance of body weight, and a lower arthritis score in the treated groups compared to the control group indicate therapeutic efficacy.
2.3. Acetic Acid-Induced Vascular Permeability in Mice
-
Principle: This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in the early stages of inflammation.[13]
-
Protocol:
-
Administer the test compound to mice.
-
After a set time, inject Evans blue dye intravenously.
-
Immediately after the dye injection, inject acetic acid intraperitoneally to induce vascular leakage.
-
After a defined period, sacrifice the animals and collect the peritoneal fluid.
-
Extract the Evans blue dye from the peritoneal fluid and measure its concentration spectrophotometrically.
-
-
Data Interpretation: A decrease in the concentration of Evans blue dye in the peritoneal fluid of treated animals indicates a reduction in vascular permeability.
Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Methoxyphenyl Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of TNF-α at 10 µM | % Inhibition of NO at 10 µM |
| Test Compound 1 | |||||
| Test Compound 2 | |||||
| Celecoxib | |||||
| Indomethacin |
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 |
| Test Compound 1 | 10 | |
| Test Compound 1 | 30 | |
| Test Compound 1 | 100 | |
| Indomethacin | 10 |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the evaluation of methoxyphenyl pyrazoles.
Caption: A logical workflow for evaluating methoxyphenyl pyrazoles.
Conclusion
Methoxyphenyl pyrazoles represent a highly promising class of compounds for the development of novel anti-inflammatory therapeutics. Their primary mechanism of action through selective COX-2 inhibition offers the potential for effective anti-inflammatory activity with an improved safety profile compared to traditional NSAIDs. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically evaluate the anti-inflammatory properties of these compounds, from initial in vitro screening to in vivo efficacy studies. By understanding the underlying mechanisms and employing rigorous experimental methodologies, the scientific community can continue to advance the development of this important class of therapeutic agents.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
- Celecoxib. (n.d.). Wikipedia. [Link]
- Mohamed, K. A. A. (2024).
- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
- What is the mechanism of Celecoxib? (2024).
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. [Link]
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central. [Link]
- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.).
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Semantic Scholar. [Link]
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazoline derivatives and their docking interactions with COX-2. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed Central. [Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023).
- Anti-inflammatory and analgesic effects of a novel pyrazole deriv
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
- (PDF) Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. (n.d.).
- (PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (n.d.).
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science Publishers. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. ijpras.com [ijpras.com]
- 14. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Activity of Pyrazole Derivatives Against Breast Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of pyrazole derivatives as potential therapeutic agents against breast cancer. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for assessing the anticancer efficacy of this important class of heterocyclic compounds.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] In the context of breast cancer, a leading cause of cancer-related mortality in women worldwide, the development of novel, targeted therapies is of paramount importance.[4] Pyrazole derivatives have emerged as promising candidates, demonstrating the ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in breast cancer progression.[5][6][7][8]
I. Scientific Rationale: The Multifaceted Anticancer Mechanisms of Pyrazole Derivatives
Pyrazole derivatives exert their anticancer effects against breast cancer cells through a variety of mechanisms, often targeting multiple cellular processes simultaneously. A thorough understanding of these mechanisms is crucial for the rational design and evaluation of new pyrazole-based drug candidates.
A. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many pyrazole derivatives have been shown to re-sensitize breast cancer cells to apoptotic signals. Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Some pyrazole compounds can induce oxidative stress within cancer cells by increasing the production of ROS.[5][9][10] This elevation in ROS can damage cellular components, including DNA, and trigger the intrinsic apoptotic pathway.
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Pyrazole derivatives have been observed to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[5][6][8]
-
Modulation of Mitochondrial Membrane Potential: The intrinsic apoptotic pathway is often initiated by the disruption of the mitochondrial membrane potential. Certain pyrazole compounds can induce this disruption, leading to the release of pro-apoptotic factors from the mitochondria.[6]
B. Cell Cycle Arrest:
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Pyrazole derivatives can interfere with the progression of the cell cycle in breast cancer cells, leading to arrest at specific checkpoints:
-
G0/G1 Phase Arrest: Some compounds have been shown to cause an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[6]
-
S Phase Arrest: Other pyrazole derivatives can halt DNA replication, causing cells to arrest in the S phase.[5][11][12]
-
G2/M Phase Arrest: Arrest at the G2/M checkpoint prevents cells from entering mitosis.
C. Inhibition of Key Signaling Pathways:
The growth and survival of breast cancer cells are often dependent on the aberrant activation of specific signaling pathways. Pyrazole derivatives have been designed to target key components of these pathways:
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle. Several pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK7, which are often overactive in breast cancer.[11][13][14][15][16][17]
-
Receptor Tyrosine Kinases (RTKs): RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently implicated in breast cancer growth and angiogenesis. Pyrazole derivatives have been shown to inhibit the activity of these receptors.[1][2]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some pyrazole compounds have demonstrated inhibitory activity against components of this pathway, such as PI3K.[1]
II. Experimental Workflow for Evaluating Pyrazole Derivatives
A systematic approach is essential for the comprehensive evaluation of a novel pyrazole derivative's anticancer activity. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for assessing the anticancer properties of pyrazole derivatives.
III. Detailed Protocols
The following protocols provide step-by-step instructions for key in vitro assays. It is essential to optimize these protocols for your specific cell lines and experimental conditions.
A. Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to determine the cytotoxic potential of a compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-468)[5][7][18]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazole derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or paclitaxel).[5][19]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Breast cancer cells
-
Pyrazole derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the pyrazole derivative.
C. Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Breast cancer cells
-
Pyrazole derivatives
-
6-well plates
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
IV. Data Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Cytotoxicity of Pyrazole Derivatives against Breast Cancer Cell Lines
| Compound | Breast Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Reference Drug (IC50 µM) |
| Compound 3f | MDA-MB-468 | 14.97 | 6.45 | Paclitaxel (49.90, 24h; 25.19, 48h)[5] |
| Compound 5j | HeLa (Cervical) | 6.4 | - | -[6] |
| Compound 5k | MCF-7 | 2.03 | - | -[6] |
| Compound 8b | MCF-7 | 3.0 | - | Imatinib (7.0)[11] |
| Compound 8f | MCF-7 | 4.0 | - | Imatinib (7.0)[11] |
| Compound 7d | MCF-7 | 42.6 | - | Doxorubicin (48.0)[19] |
| Compound 9e | PACA2 (Pancreatic) | 27.6 | - | Doxorubicin (52.1)[19] |
| Compound 6a | MCF-7 | - | 0.39 | Erlotinib (2.51); Roscovitine (1.9)[12] |
Table 2: Effect of Pyrazole Derivatives on Cell Cycle Distribution in Breast Cancer Cells
| Compound | Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Compound 3f | MDA-MB-468 | 14.97 µM, 24h | - | Arrest | -[5] |
| Compound 8b | MCF-7 | IC50 | - | Arrest | -[11] |
| Compound 1c | MCF-7 | 100 µM, 48h | - | 20.3 | 22.4[2] |
| Control | MCF-7 | - | - | 7.7 | 11.1[2] |
| Compound 6a | MCF-7 | IC50, 48h | Decreased | 39.2 | Decreased[12] |
| Control | MCF-7 | - | - | 18.6 | -[12] |
V. Mechanistic Insights: A Focus on the CDK2 Signaling Pathway
As previously mentioned, the inhibition of CDKs is a key mechanism of action for many anticancer pyrazole derivatives. The following diagram illustrates a simplified representation of the CDK2 signaling pathway and how pyrazole inhibitors can intervene.
Caption: Simplified signaling pathway showing the role of CDK2 in the G1-S transition and the inhibitory action of pyrazole derivatives.
VI. Conclusion
The study of pyrazole derivatives represents a promising avenue in the development of novel therapeutics for breast cancer. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways, make them attractive candidates for further investigation. The protocols and workflow outlined in these application notes provide a robust framework for the systematic evaluation of these compounds. By combining these in vitro assays with subsequent in vivo studies, researchers can accelerate the translation of promising pyrazole derivatives from the laboratory to the clinic.
References
- Ashourpour, M., Mostafavi Hosseini, F., Amini, M., Saeedian Moghadam, E., Kazerouni, F., Arman, S. Y., & Shahsavari, Z. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079–2087. [Link]
- (N/A). (2023). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics.
- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]
- (N/A). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
- (N/A). (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. [Link]
- (N/A). (2020). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. Archiv der Pharmazie. [Link]
- Ratheesh, A. P., & Haridas, S. (2025). Exploring the role of furan-pyrazole in the treatment of breast cancer: a comprehensive review. Asian Journal of Pharmaceutical and Health Sciences. [Link]
- (N/A). (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
- (N/A). (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Rana, K., et al. (N/A). Pyrazoles as anticancer agents: Recent advances.
- (N/A). (2022). Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. Journal of Drug Delivery and Therapeutics. [Link]
- (N/A). (2021). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Organic Chemistry. [Link]
- (N/A). (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- (N/A). (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances. [Link]
- (N/A). (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. [Link]
- (N/A). (N/A). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
- (N/A). (2023). Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1][5][18]triazolo[3,4-b][1][5][9]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors. ACS Omega. [Link]
- (N/A). (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- (N/A). (N/A). Pyrazole containing scaffolds with anti-breast cancer activity.
- (N/A). (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajphs.com [ajphs.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents from Pyrazole Scaffolds
Introduction: The Pressing Need and the Pyrazole Promise
The rise of multidrug-resistant (MDR) pathogens represents a critical global health threat, creating an urgent need for novel antimicrobial agents that can circumvent existing resistance mechanisms[1]. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for causing a majority of nosocomial infections and "escaping" the effects of many common antibiotics[2]. In this challenging landscape, heterocyclic compounds have emerged as a fertile ground for antibiotic discovery.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile chemical properties[2][3]. This scaffold is a cornerstone of numerous approved drugs, including the anti-inflammatory celecoxib and the fourth- and fifth-generation cephalosporin antibiotics cefoselis and ceftolozane, respectively[3][4][5]. The zwitterionic structure of these antibiotics, which incorporates the pyrazole moiety, is thought to enhance penetration across the outer membrane of Gram-negative bacteria[3][6]. The proven success and vast chemical space accessible from the pyrazole core make it an exceptionally promising starting point for the development of the next generation of antimicrobial agents.
This guide provides an integrated overview and detailed protocols for the key stages of a pyrazole-based antimicrobial discovery program, from initial synthesis and screening to preliminary safety and efficacy assessment.
The Antimicrobial Drug Discovery Workflow
The journey from a chemical concept to a viable drug candidate is a systematic, multi-stage process. The workflow for developing pyrazole-based antimicrobials involves the synthesis of a compound library, rigorous in vitro screening to identify "hits," iterative optimization of these hits through structure-activity relationship (SAR) studies, and finally, evaluation of the lead candidates in more complex biological systems.
Caption: High-level workflow for pyrazole antimicrobial discovery.
PART 1: Chemical Synthesis of Pyrazole Derivatives
The chemical versatility of the pyrazole scaffold allows for the creation of large, diverse compound libraries. A common and effective method involves the reaction of chalcones (α,β-unsaturated ketones) with various hydrazine derivatives. This approach enables the systematic variation of substituents at multiple positions on the resulting pyrazole ring, which is essential for structure-activity relationship studies.
Protocol 1.1: Generalized Synthesis of N-Phenylpyrazole Derivatives
This protocol describes a representative synthesis of a pyrazole derivative from a chalcone and a substituted phenylhydrazine.
Rationale: The condensation reaction between the hydrazine and the 1,3-dicarbonyl equivalent (the chalcone) is a classic and reliable method for forming the pyrazole ring. Using glacial acetic acid as a solvent and catalyst facilitates the cyclization and subsequent dehydration to yield the aromatic pyrazole core[7].
Materials:
-
Substituted Chalcone (1 equivalent)
-
p-Sulfamylphenyl Hydrazine (1 equivalent)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux reactions
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, benzene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 eq.) and p-sulfamylphenyl hydrazine (1 eq.) in a minimal amount of glacial acetic acid[7].
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Precipitation & Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final pyrazole product[8].
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry[9]. The disappearance of chalcone-specific peaks and the appearance of characteristic pyrazole proton signals (e.g., a singlet for the C4-H) in the ¹H-NMR spectrum confirm the successful cyclization[9].
PART 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of pyrazole compounds has been synthesized, the next critical step is to screen them for antimicrobial activity. This is typically a tiered process, starting with primary screening to identify "hits" followed by quantitative assays to determine the potency of those hits.
Protocol 2.1: Primary Screening via Agar Well Diffusion
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of novel compounds. It is a qualitative or semi-quantitative assay that identifies compounds capable of inhibiting microbial growth.
Rationale: This method relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone provides a relative measure of the compound's potency and diffusibility[10][11].
Materials:
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[1]
-
Fungal strains (e.g., Candida albicans ATCC 10231)[1]
-
Nutrient Agar or Mueller-Hinton Agar (MHA) plates
-
Sterile swabs, sterile cork borer (6 mm diameter)
-
Positive control antibiotic (e.g., Ciprofloxacin, Chloramphenicol)[1][10]
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[12].
-
Plate Seeding: Uniformly streak the surface of the agar plate with the microbial inoculum using a sterile swab.
-
Well Creation: Aseptically create wells in the seeded agar plate using a sterile cork borer.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also include wells for the positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter generally indicates higher antimicrobial activity[13].
Protocol 2.2: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism[12][14].
Rationale: This quantitative method exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. By identifying the lowest concentration at which no growth occurs, it provides a precise measure of the compound's potency, which is essential for SAR studies and for comparing different compounds[14].
Materials:
-
96-well microtiter plates
-
Test compounds and control antibiotics
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in the final test wells[12]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plate. For example, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well, mix, and transfer 50 µL to the next well, repeating across the row.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (no compound, only inoculum) to ensure bacterial growth and a negative control (no inoculum, only broth) to check for media sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[11]. This can be assessed visually or by using a plate reader to measure optical density at 600 nm[14].
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
Identifying an active "hit" is only the first step. Lead optimization is an iterative process of synthesizing and testing analogs of the hit compound to improve potency, reduce toxicity, and enhance drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies.
Causality in SAR: The goal of SAR is to understand how specific chemical features of the pyrazole scaffold influence its biological activity. For example, studies have shown that introducing electron-withdrawing groups (like nitro or fluoro groups) on an N-phenyl ring can increase antibacterial potency, whereas electron-donating groups may decrease it[15]. Similarly, substitutions at other positions can dramatically affect the compound's spectrum of activity (e.g., targeting Gram-positive vs. Gram-negative bacteria)[2][6].
Caption: The iterative cycle of SAR-guided lead optimization.
Example SAR Data Presentation
Summarizing biological data in a clear, tabular format is crucial for identifying trends.
| Compound | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. A. baumannii |
| PZ-01 | H | H | 64 | >128 |
| PZ-02 | 4-Cl | H | 16 | 32 |
| PZ-03 | 4-F | H | 8 | 16 |
| PZ-04 | 4-NO₂ | H | 4 | 8 |
| PZ-05 | H | Coumarin | 32 | 64 |
| PZ-06 | 4-F | Thiazole | 2 | 4 |
This is representative data based on trends observed in literature. Actual values will vary.[2][6][15]
Interpretation: The table clearly shows that adding an electron-withdrawing halogen (Cl, F) or a nitro group (NO₂) at the R¹ position enhances activity against both bacterial species compared to the unsubstituted parent compound (PZ-01). Fusing a thiazole ring at R² (PZ-06) further boosts potency, suggesting a key interaction site.
PART 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is vital for its development. Pyrazole derivatives have been shown to act on various bacterial targets. Some inhibit essential enzymes like DNA gyrase or dihydrofolate reductase (DHFR), while others disrupt the bacterial cell wall[4][6][10]. An increasingly important mechanism is the inhibition of efflux pumps, which bacteria use to expel antibiotics.
Protocol 4.1: Efflux Pump Inhibition Assay
This assay determines if a pyrazole compound can inhibit bacterial efflux pumps, potentially restoring the activity of other antibiotics to which a bacterium has become resistant. The NorA efflux pump in S. aureus is a common target[16].
Rationale: This assay uses a fluorescent substrate, such as ethidium bromide (EtBr), that is actively pumped out of the bacterial cell. An effective efflux pump inhibitor (EPI) will block this process, causing EtBr to accumulate inside the cell, which can be measured by an increase in fluorescence[16][17]. This indicates the compound's potential to act as an antibiotic adjuvant.
Materials:
-
S. aureus strain known to overexpress an efflux pump (e.g., SA-1199B)[16]
-
Tryptic Soy Broth (TSB) or other suitable media
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Test pyrazole compounds
-
Known EPI (e.g., Reserpine, CCCP) as a positive control
-
Fluorometric plate reader
Procedure:
-
Bacterial Preparation: Grow an overnight culture of the S. aureus strain. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
EtBr Loading: Add EtBr to the bacterial suspension (final concentration ~1-2 µg/mL) and incubate in the dark to allow the substrate to load into the cells.
-
Washing: Centrifuge the cells again to remove excess extracellular EtBr and resuspend in PBS.
-
Assay Setup: In a 96-well plate, add the EtBr-loaded bacterial suspension to wells containing the test pyrazole compounds at a desired concentration (e.g., 50 µM). Include wells with the positive control EPI and a no-compound control.
-
Initiate Efflux: Add glucose to all wells to energize the efflux pumps and immediately place the plate in a fluorometer.
-
Fluorescence Monitoring: Measure fluorescence over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: A potent EPI will prevent the decrease in fluorescence over time, indicating that EtBr is being retained within the cells[17]. The results are often plotted as fluorescence vs. time.
Caption: Potential mechanisms of action for pyrazole antimicrobials.
PART 5: Preliminary Safety and In Vivo Efficacy
A potent antimicrobial is useless if it is also highly toxic to human cells. Therefore, cytotoxicity screening is a mandatory step. Promising, non-toxic lead compounds can then be advanced to in vivo models to assess their efficacy in a living system.
Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity[18].
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the cell's metabolic activity, leading to a decreased purple color, which can be quantified[18][19].
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment[12].
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for a specified exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours[12].
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table of Cytotoxicity and Selectivity
| Compound | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| PZ-04 | 4 | >100 | >25 |
| PZ-06 | 2 | 80 | 40 |
A higher Selectivity Index is desirable, indicating the compound is more toxic to bacteria than to mammalian cells.
Application Note: In Vivo Efficacy Models
Once a lead compound demonstrates high potency and a good safety profile in vitro, its efficacy must be tested in vivo.
-
Invertebrate Models: Simple, high-throughput models like Caenorhabditis elegans or the locust (Schistocerca gregaria) can be used for initial in vivo screening. These models are cost-effective, have fewer ethical restrictions, and can provide valuable data on a compound's efficacy in a whole-organism context[20][21].
-
Murine Infection Models: The gold standard for preclinical testing involves using mammalian models, typically mice. Common models include sepsis models (systemic infection), thigh infection models (localized infection), and lung infection models, depending on the target pathogen and clinical indication[22][23][24]. These studies are crucial for evaluating pharmacokinetics, determining effective dosage, and confirming that the in vitro activity translates to a therapeutic benefit in a living animal[22].
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Taweel, F. M., & El-Gazara, R. E. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 25(21), 5028.
- Habib, B., & Saleem, S. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Omega, 5(37), 24151–24153.
- In Vivo Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Demir, B., et al. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 18(11).
- Mishra, B., & Wang, G. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Pharmaceutical Design, 23(1).
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). Semantic Scholar.
- Whitt, J. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-207.
- Gouda, M. A. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(20), 3769.
- Sabatini, S., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][8][25]benzothiazine 5,5-Dioxide Derivatives. Archiv der Pharmazie.
- Singh, A. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists.
- Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Annals of Clinical Microbiology and Antimicrobials, 21(1), 36.
- Vrabec, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14.
- Singh, S., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6).
- Mishra, B., & Wang, G. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. ResearchGate.
- Aslam, B., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 8135-8150.
- Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483.
- Sabatini, S., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][8][25]benzothiazine 5,5‐Dioxide Derivatives. Archiv der Pharmazie.
- Whitt, J. M., & Papireddy, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1857.
- Ali, H. M., & Ammar, Y. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5196-5214.
- Bouhedjar, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Rasayan Journal of Chemistry, 14(4), 2419-2430.
- Keypour, H., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 104-109.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Anti-Infective Agents, 18(3).
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews.
- Kumar, A., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLoS Pathogens, 20(4), e1012117.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
- Efflux pump inhibitory activity of the most potent derivatives against... (n.d.). ResearchGate.
- Kumar, A., et al. (2013). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(1), 268-274.
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). ACS Omega.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazole Cyclization Reactions: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its versatile structure serves as a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[2][3] The celebrated COX-2 inhibitor, Celecoxib, stands as a prominent example of a successful drug molecule built around a pyrazole core.[4]
This enduring relevance has spurred the continuous development of synthetic methodologies for accessing substituted pyrazoles. From the classical Knorr synthesis first reported in 1883 to modern metal-catalyzed and flow-chemistry approaches, the synthetic chemist's toolbox for constructing this privileged scaffold has expanded significantly.[5][6] This guide provides a detailed overview of various experimental setups for pyrazole cyclization reactions, offering in-depth protocols, mechanistic insights, and practical guidance for researchers in both academic and industrial settings.
I. The Classical Approach: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and widely employed method for the preparation of pyrazoles, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7][8][9] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][7]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions, most notably the pH.[5]
General Reaction Mechanism
The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
Detailed Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)
This protocol details the synthesis of Antipyrine, a classic analgesic and antipyretic agent, via the Knorr synthesis.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5]
-
Isolation: Cool the resulting syrup in an ice bath.[5]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[5]
Detailed Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol provides a step-by-step guide for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Hot plate with stirring capability
-
TLC plates (silica gel)
-
Mobile phase: 30% ethyl acetate/70% hexane
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Reaction Monitoring: After 1 hour, perform a 3-lane TLC analysis using a mobile phase of 30% ethyl acetate/70% hexane to monitor the consumption of the starting material (ethyl benzoylacetate).[7]
-
Work-up: If the TLC indicates complete consumption of the starting material, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Precipitation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for about 30 minutes to facilitate precipitation.[7]
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of water and allow it to air dry.[7]
Comparison of Knorr Synthesis Conditions for Various Pyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 h | High | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 °C | 1 h | High | [7] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | HCl/N,N-dimethylacetamide | Room Temp. | - | 74-77% | [10] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄/Ethylene glycol | Room Temp. | - | Good to Excellent | [11] |
II. Modern Synthetic Approaches
While the Knorr synthesis remains a valuable tool, several modern methodologies have been developed to address some of its limitations, such as regioselectivity issues and the need for pre-functionalized 1,3-dicarbonyls. These include metal-catalyzed reactions, microwave-assisted synthesis, and continuous-flow processes.
A. One-Pot Synthesis from Ketones and Acid Chlorides
A significant advancement in pyrazole synthesis is the one-pot procedure that generates the 1,3-dicarbonyl intermediate in situ from a ketone and an acid chloride, followed by cyclization with hydrazine.[2][12][13][14][15] This method is rapid, general, and chemoselective, allowing for the synthesis of previously inaccessible pyrazoles.[2][12]
General Procedure:
-
Enolate Formation: A ketone is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in an anhydrous solvent like toluene at low temperature to form the corresponding enolate.[2][13]
-
Acylation: An acid chloride is then added to the enolate solution, leading to the formation of the 1,3-dicarbonyl intermediate.[2][13]
-
Cyclization: Without isolation of the dicarbonyl compound, a hydrazine derivative is added to the reaction mixture, which then undergoes cyclization to the pyrazole, often with spontaneous reflux due to the exothermic nature of the reaction.[13]
B. Metal-Catalyzed Pyrazole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering unique reaction pathways and improved control over regioselectivity.[16] Various metals, including copper, silver, and nickel, have been successfully employed.
Copper-Catalyzed Synthesis:
Copper catalysts, such as copper(II) triflate (Cu(OTf)₂), can promote the synthesis of pyrazoles from alkenyl hydrazones via cross-dehydrogenative coupling under aerobic conditions.[17] This method provides a mild and efficient route to polysubstituted pyrazoles.[17]
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 1-Phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate
Materials:
-
Alkenyl hydrazone precursor
-
Copper(II) triflate (Cu(OTf)₂)
-
Toluene
-
Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup: A mixture of the alkenyl hydrazone (1 mmol) and Cu(OTf)₂ (10 mol %) in toluene (3 mL) is stirred in a round-bottom flask.
-
Heating: The reaction mixture is heated to 80 °C for 2 hours under an air atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
Purification: The resulting solution is passed through a short pad of celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.[17]
Silver-Catalyzed Synthesis:
Silver catalysts can be employed in [3+2] cycloaddition reactions to afford pyrazoles. For instance, a silver-mediated reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions with broad substrate scope.[18]
C. Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[19][20][21] This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.
Key Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes under microwave irradiation.[19]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and reduced side product formation.
-
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, enhancing the green credentials of the process.[20]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes a general procedure for the synthesis of 1-aryl-1H-pyrazole-5-amines using a microwave reactor.[19]
Materials:
-
Aryl hydrazine
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid
-
10% Sodium hydroxide
-
Microwave reactor with appropriate vials and caps
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol) and 3-aminocrotononitrile (2 mmol).[22]
-
Solvent Addition: Add 1 M hydrochloric acid (5 mL) to the vial.[22]
-
Sealing: Securely seal the vial with a microwave vial cap.[22]
-
Microwave Irradiation: Place the vial in the microwave reactor and heat at 150 °C for 10-15 minutes.[19]
-
Work-up: After cooling, basify the solution with 10% NaOH.
-
Isolation: Isolate the product by vacuum filtration.[19]
D. Continuous-Flow Synthesis
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These features make it an attractive platform for the synthesis of pyrazoles, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
III. Purification and Characterization
A. Purification Techniques
The purification of pyrazole derivatives is crucial to obtain materials of high purity for subsequent applications. Common purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid pyrazole derivatives. The choice of solvent is critical and should be optimized to ensure high recovery of the pure product.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) needs to be determined by TLC analysis.[23]
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring allow for purification via acid-base extraction. The crude pyrazole can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer is then basified to precipitate the purified pyrazole, which is subsequently extracted back into an organic solvent.[24][25]
B. Spectroscopic Characterization
A comprehensive spectroscopic characterization is essential for the unambiguous identification and structural elucidation of synthesized pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern on the pyrazole ring. The chemical shifts of the ring protons are characteristic, with H4 typically appearing at a higher field (~6.2 ppm) than H3 and H5 (~7.4-7.5 ppm) in 1-substituted pyrazoles.[26][27] The chemical shifts and coupling constants of the substituents provide further structural information.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, with the chemical shifts of the pyrazole ring carbons appearing in distinct regions. For example, in 1-methylpyrazole, C3 and C5 are found at approximately 138.7 and 129.2 ppm, respectively, while C4 is at around 105.4 ppm.[26]
-
¹⁹F and ¹⁵N NMR: For fluorinated or isotopically labeled pyrazoles, ¹⁹F and ¹⁵N NMR spectroscopy can provide additional valuable structural insights.[1][28]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized pyrazole and to gain structural information from its fragmentation pattern.[26][29] Electron Ionization (EI) is a common ionization technique used for volatile pyrazole derivatives, often in conjunction with Gas Chromatography (GC-MS).
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the presence of key functional groups in the pyrazole molecule, such as C=N, N-H (for N-unsubstituted pyrazoles), and C-H stretching vibrations of the aromatic ring.
IV. Safety and Waste Disposal
A. Handling of Hydrazine Derivatives
Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
B. Waste Disposal
All chemical waste generated during pyrazole synthesis, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
V. Conclusion
The synthesis of pyrazole derivatives remains a vibrant and evolving field of research. While classical methods like the Knorr synthesis are still widely practiced, modern techniques such as one-pot procedures, metal catalysis, and microwave-assisted synthesis offer significant advantages in terms of efficiency, selectivity, and scope. This guide provides a comprehensive overview of the experimental setups for these reactions, offering detailed protocols and mechanistic insights to aid researchers in the design and execution of their synthetic strategies. A thorough understanding of these methodologies, coupled with careful purification, characterization, and adherence to safety protocols, will undoubtedly facilitate the discovery and development of novel pyrazole-based compounds with significant scientific and therapeutic potential.
VI. References
-
"detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem. (URL not available)
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. ([Link])
-
Knorr Pyrazole Synthesis - Chem Help Asap. ([Link])
-
1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed. ([Link])
-
One-pot synthesis of pyrazole [closed] - Chemistry Stack Exchange. ([Link])
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. ([Link])
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Chemistry Portal. ([Link])
-
Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. - ResearchGate. ([Link])
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters - ACS Figshare. ([Link])
-
1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. - SciSpace. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. ([Link])
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. ([Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization | ACS Omega. ([Link])
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines | Organic Letters - ACS Publications. ([Link])
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. ([Link])
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. ([Link])
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Depe. ([Link])
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. ([Link])
-
Microwave assisted synthesis of novel pyrazoles. (URL not available)
-
One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs) - Journal of Synthetic Chemistry. ([Link])
-
Knorr pyrazole synthesis - Name-Reaction.com. ([Link])
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. ([Link])
-
Pyrazole synthesis - Organic Chemistry Portal. ([Link])
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. ([Link])
-
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. ()
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PubMed Central. ([Link])
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. ([Link])
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides | Organic Letters - ACS Publications. ([Link])
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. ()
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. ([Link])
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ([Link])
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ([Link])
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. ([Link])
-
Development of New Method for the Synthesis of Pyrazole Derivative - ResearchGate. ([Link])
-
Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer. ([Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. ([Link])
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. ([Link])
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - MDPI. ([Link])
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. ([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Collection - 1,3-Diketones from Acid Chlorides and Ketones:â A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters - Figshare [acs.figshare.com]
- 15. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006) | Stephen T. Heller | 235 Citations [scispace.com]
- 16. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 25. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 28. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of 3-(3-Methoxyphenyl)-1H-Pyrazole
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(3-Methoxyphenyl)-1H-pyrazole, a key intermediate in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles behind each purification choice. We will explore purification by recrystallization and flash column chromatography, offering expert insights, troubleshooting advice, and methods for purity verification to ensure the highest quality material for downstream applications.
Introduction: The Imperative for Purity
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif is found in a variety of compounds explored for diverse therapeutic applications. As with any active pharmaceutical ingredient (API) precursor, the purity of this intermediate is paramount. Trace impurities, whether unreacted starting materials, by-products, or residual solvents, can have profound impacts on the yield, safety, and efficacy of the final drug product.
This guide is designed to provide a robust framework for selecting and executing the optimal purification strategy for this compound, ensuring that researchers can proceed with confidence in the quality of their material.
Foundational Knowledge: Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These characteristics dictate the compound's behavior in various solvents and on different stationary phases, allowing for a rational approach to separation.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₀N₂O[1][2] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 174.20 g/mol [1][2] | Essential for stoichiometric calculations and characterization. |
| Appearance | White to off-white powder/solid[1] | Indicates the compound is solid at room temperature, making recrystallization a viable primary purification method. |
| Melting Point | 90-91°C[1][2] | A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting range suggests the presence of impurities. |
| Predicted pKa | 13.26 ± 0.10[1] | The pyrazole N-H proton is weakly acidic. The overall molecule is basic due to the lone pair on the second nitrogen atom, which can interact with acidic surfaces like silica gel. |
| Polarity | Moderately Polar | The methoxyphenyl group imparts some lipophilicity, while the pyrazole ring with its N-H group provides polarity and hydrogen bonding capability. This polarity profile makes it suitable for both normal-phase chromatography and recrystallization from a range of organic solvents. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes.[3][4] | This differential solubility is the cornerstone of purification by recrystallization and dictates the choice of mobile phase in chromatography. |
Purification Strategy Selection
The choice between recrystallization and chromatography depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Recrystallization is often preferred for its simplicity and scalability when dealing with solid compounds that are relatively pure (>90%). Flash chromatography offers higher resolving power and is ideal for separating complex mixtures or removing impurities with similar polarity to the product.
Caption: Workflow for selecting the appropriate purification technique.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.
Causality and Solvent Selection
The choice of solvent is the most critical parameter. For this compound, its moderate polarity allows for several options. Alcohols like ethanol are often effective for pyrazole derivatives.[5] For enhanced performance, a two-solvent system, such as ethyl acetate/hexanes, is highly recommended. In this system, the compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate) in which it is highly soluble, and then a "poor" solvent (hexanes) in which it is sparingly soluble is added to induce crystallization.
| Solvent System | Rationale & Use Case |
| Ethanol | A good starting point for a single-solvent system. Effective for removing more polar or less polar impurities.[3] |
| Ethyl Acetate / Hexanes | Excellent for fine-tuning polarity. Allows for precise control over the point of saturation to induce crystal growth. Highly effective for removing impurities of similar polarity. |
| Methanol / Ethyl Acetate | Another effective two-solvent system that can be explored if other systems fail.[3] |
Step-by-Step Protocol
-
Solvent Selection: Test solubility in small-scale trials. Place ~20 mg of crude material in a test tube and add the chosen solvent dropwise. A good solvent will require heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until all the solid has just dissolved. Causality: Using the minimum volume of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes. Causality: The high surface area of charcoal adsorbs colored, highly conjugated impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the glassware prevents premature crystallization and loss of product.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Two-Solvent: To the hot solution, add the "poor" solvent (e.g., hexanes) dropwise until the solution remains faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution. Cover the flask and cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the "poor" solvent, or the mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and run a TLC to confirm purity against the crude material.
Caption: Step-by-step workflow for the recrystallization process.
Protocol 2: Flash Column Chromatography
Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to accelerate solvent flow through a column packed with a solid stationary phase. It is indispensable for separating compounds with close polarities.
Causality and Method Development
The separation relies on the partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent). For this compound, the basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or "streaking".[6][7] To counteract this, a small amount of a basic modifier like triethylamine (TEA) is added to the eluent. This deactivates the acidic sites, resulting in sharp, symmetrical peaks and improved separation.[6][8]
The selection of the mobile phase is first optimized using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3, ensuring good separation from impurities and a reasonable elution time.[7][8]
| Parameter | Selection & Rationale |
| Stationary Phase | Silica Gel (SiO₂), 230-400 mesh: The standard for normal-phase chromatography. Its acidic surface necessitates a basic modifier for this compound.[10] |
| Mobile Phase | Hexanes / Ethyl Acetate (with 0.1-1% Triethylamine): A versatile, common system. The ratio is adjusted based on TLC analysis to achieve an Rf of ~0.3.[8][11] |
| Alternative Mobile Phase | Dichloromethane / Methanol (with 0.1-1% Triethylamine): Used for more polar compounds that do not move sufficiently in Hex/EtOAc systems.[7] |
Step-by-Step Protocol
-
TLC Analysis: On a silica gel TLC plate, spot the crude material. Develop the plate in various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 4:1, 2:1) containing ~0.5% triethylamine. Identify the solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Select an appropriately sized column. Plug the bottom with cotton or a frit. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hex/EtOAc). Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add a protective layer of sand on top. Causality: A well-packed column is critical to prevent channeling and ensure a high-resolution separation.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top layer of sand.
-
Dry Loading (Preferred): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the column. Causality: Dry loading prevents band broadening caused by using a strong loading solvent and typically results in better separation.[9]
-
-
Elution: Carefully add the mobile phase to the top of the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes. It is common to start with a slightly less polar solvent system than the one determined by TLC and gradually increase the polarity (gradient elution) to elute the product and then any more polar impurities.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: A systematic workflow for flash column chromatography.
Purity Assessment and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; rapid cooling. | Use a lower-boiling point solvent or a different solvent system. Ensure cooling is slow. If it oils out, try reheating to dissolve, add slightly more solvent, and re-cool. Scratching the inside of the flask can initiate crystallization. |
| Streaking/Tailing on TLC or Column | The compound is basic and interacting with acidic silica. | Add 0.1-1% triethylamine or ammonia to the eluent to neutralize the silica surface.[6][7][8] Alternatively, use a different stationary phase like neutral or basic alumina.[6] |
| Poor Separation in Chromatography | The chosen mobile phase is not optimal. The column was poorly packed or overloaded. | Re-optimize the mobile phase with TLC. Ensure a difference in Rf of at least 0.1 between spots.[9] Use less sample material relative to the amount of silica. |
| Product does not crystallize | The solution is not sufficiently saturated; the compound is very soluble even at low temperatures; presence of impurities inhibiting crystallization. | Reduce the volume of the solvent by gentle heating or under a stream of nitrogen. Try a different solvent system where the compound is less soluble. Add a seed crystal if available. |
Final purity should always be confirmed by orthogonal methods. A sharp melting point (e.g., 90-91°C) and a single spot on TLC in multiple solvent systems are strong indicators of purity. For definitive structural confirmation and purity assessment, NMR spectroscopy is the gold standard.
References
- Ting, H. S., et al. (2013).Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2390-2399.
- Sarsúnová, M., & Kakác, B. (1972).[Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8.
- ResearchGate.What solvent should I use to recrystallize pyrazoline?
- Varvuolytė, G., et al. (2024).3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
- Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
- Biotage.Successful Flash Chromatography.
- MDPI.Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- CAS Common Chemistry.1-(4-Methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.
- Oriental Journal of Chemistry.Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- Sorbent Technologies, Inc.Flash Chromatography Basics.
- ResearchGate.Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Aggarwal, N., et al. (2016).Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1649.
- Gomha, S. M., et al. (2020).Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(11), 2694.
- MDPI.Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Supporting Information.[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Aggarwal, N., et al. (2016).Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1649.
- ResearchGate.3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Request PDF.
- University of Rochester, Department of Chemistry.Chromatography: How to Run a Flash Column.
- Solubility of Things.Pyrazole.
- University of Rochester, Department of Chemistry.Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. This compound CAS#: 144026-74-4 [m.chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Pyrazole Derivatives in Biological Matrices: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics and pesticides.[1][2] Accurate quantification of these derivatives and their metabolites in complex biological matrices such as plasma, urine, and tissues is paramount for preclinical pharmacokinetic/toxicokinetic (PK/TK) studies, clinical trial monitoring, and regulatory submissions. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of pyrazole derivatives, underpinned by field-proven insights and adherence to international regulatory standards.
Section 1: The Criticality of Method Selection and Validation
The journey from drug discovery to a marketed therapeutic is paved with rigorous analytical testing. The reliability of data generated from bioanalytical methods is non-negotiable, as it directly informs critical decisions regarding the safety and efficacy of a drug candidate.[3] Therefore, the selection of an appropriate analytical technique and its thorough validation are the foundational pillars of any successful drug development program.
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[4][5][6][7] The International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation, which will be referenced throughout this guide.[3][8][9]
Section 2: Navigating the Complexity of Biological Sample Preparation
Biological matrices are inherently complex, containing a multitude of endogenous components that can interfere with the accurate quantification of a target analyte.[10][11] The primary goal of sample preparation is to isolate the analyte of interest from these interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the chosen analytical instrument. The two most prevalent techniques for the extraction of pyrazole derivatives from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Recovery
SPE is a highly effective and widely used technique that offers superior sample cleanup and higher analyte recovery compared to LLE.[3][12] It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.
Protocol 2.1.1: Generic SPE Protocol for Pyrazole Derivatives in Human Plasma
This protocol provides a starting point for the extraction of a neutral or weakly basic pyrazole drug from human plasma using a polymeric reversed-phase SPE cartridge.
Materials:
-
Human plasma (K2EDTA)
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (IS) solution
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma in a polypropylene tube, add 50 µL of IS solution and vortex briefly. Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step serves to precipitate proteins and adjust the pH to enhance analyte retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridges. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences. Dry the cartridges under high vacuum for 5 minutes.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the initial chromatographic conditions and vortex. The sample is now ready for injection.
Liquid-Liquid Extraction (LLE): A Classical and Cost-Effective Approach
LLE is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. While often being more labor-intensive and less efficient in removing interferences compared to SPE, LLE remains a valuable and cost-effective option for certain applications.[13]
Protocol 2.2.1: Generic LLE Protocol for Pyrazole Pesticides in Urine
This protocol is suitable for the extraction of moderately non-polar pyrazole pesticides from urine.
Materials:
-
Urine sample
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (1 M)
-
Internal Standard (IS) solution
-
Centrifuge tubes
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add 50 µL of IS solution and vortex. Adjust the sample pH to >10 with 1 M sodium hydroxide. This basification step ensures that acidic pyrazole derivatives are in their ionized form, maximizing their partitioning into the organic solvent.
-
Extraction: Add 5 mL of MTBE to the tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-MS).
Section 3: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and versatile technique for the separation and quantification of a wide range of pyrazole derivatives.[14][15] Coupled with ultraviolet (UV) or photodiode array (PDA) detection, it offers excellent precision and linearity, making it a workhorse in many quality control and bioanalytical laboratories.
Protocol 3.1.1: RP-HPLC-UV Method for the Quantification of a Pyrazole-Based Drug in Human Plasma
This method is designed for the routine analysis of a moderately polar pyrazole drug in plasma samples.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Method Validation Summary (Typical Acceptance Criteria):
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | Signal-to-noise ratio ≥ 10 |
Section 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for high-sensitivity and high-selectivity bioanalysis.[11] Its ability to quantify analytes at picogram-per-milliliter levels makes it indispensable for pharmacokinetic studies where drug concentrations can be extremely low.
Protocol 4.1.1: LC-MS/MS Method for a Pyrazole Drug and its Metabolite in Human Urine
This protocol is designed for the simultaneous quantification of a parent pyrazole drug and its primary metabolite in urine.
Sample Preparation:
-
Utilize the LLE protocol described in section 2.2.1.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Parent Drug: [M+H]+ → Product Ion 1; Metabolite: [M+H]+ → Product Ion 2; IS: [M+H]+ → Product Ion 3 |
Data Acquisition and Processing:
-
Data acquisition and processing should be performed using the instrument manufacturer's software (e.g., MassHunter, Analyst).
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Section 5: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable pyrazole derivatives, GC-MS offers excellent chromatographic resolution and sensitive detection.[13] Derivatization may be necessary for polar pyrazoles to increase their volatility.
Protocol 5.1.1: GC-MS Method for Fipronil and its Metabolites in Blood
This protocol is adapted for the analysis of the phenylpyrazole insecticide fipronil and its major metabolites in blood samples.
Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for pesticide analysis. This involves an extraction with acetonitrile followed by a dispersive SPE cleanup.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (1 min), ramp to 200°C at 20°C/min, then to 300°C at 10°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Fipronil: m/z 367, 436; Fipronil sulfone: m/z 383, 452; Fipronil sulfide: m/z 351, 420 |
Section 6: Troubleshooting and Method Optimization
Bioanalytical methods can be prone to challenges such as matrix effects, poor recovery, and chromatographic issues. A systematic approach to troubleshooting is essential for maintaining data quality.
Common Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Ion Suppression/Enhancement (LC-MS/MS) | Co-eluting matrix components | Optimize chromatographic separation, use a more effective sample cleanup (e.g., SPE), or dilute the sample. |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch | Replace the column, adjust mobile phase pH to ensure analyte is in a single ionic state, reconstitute the sample in the initial mobile phase. |
| Low Recovery | Inefficient extraction, analyte instability | Optimize extraction solvent and pH, investigate analyte stability under different conditions (e.g., temperature, light). |
| High Background Noise | Contaminated solvents, glassware, or instrument | Use high-purity solvents, thoroughly clean all equipment, and perform instrument maintenance. |
Section 7: Conclusion
The successful quantification of pyrazole derivatives in biological samples hinges on the selection of an appropriate analytical method, meticulous sample preparation, and rigorous method validation. This guide provides a framework of established protocols and best practices to aid researchers and scientists in developing and implementing robust and reliable bioanalytical methods. By adhering to these principles and maintaining a thorough understanding of the underlying analytical chemistry, the integrity and quality of bioanalytical data can be assured, ultimately contributing to the successful advancement of new therapeutics and a deeper understanding of the biological fate of these important compounds.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Cencora PharmaLex.
- Juhascik, M., & Jenkins, A. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of chromatographic science, 47(7), 568–571. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Guideline on bioanalytical method validation. (2011, July 21). EMA.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.). European Medicines Agency.
- QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS. (2024, November 3). MDPI.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Ijcpa.in.
- Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- SAMPLE PREPARATION. (n.d.). Phenomenex.
- Jain, N. (2017). Recent Developments in Extraction Methods of Pesticides from Biological Samples: A Review. International Journal of Advanced Research, 5(5), 226-231. [Link]
- Development of a homogeneous liquid–liquid microextraction method using lighter than water solvents for the extraction of some pesticides from distillate samples followed by GC-FID determination. (2025, November 19). PMC.
- Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. (2010, October 8). PubMed.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health.
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC.
- Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics. (n.d.). PubMed.
- Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. (2010, October 8). PubMed.
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8.
- LC-MS/MS Techniques for High-Volume Screening of Drugs of Abuse and Target Drug Quantitation in Urine/Blood Matrices. (2025, August 6). ResearchGate.
- Brusius, M. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today.
- Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (n.d.). OUCI.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
- Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. (2018, September 7). AnalyteGuru.
- Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). ResearchGate.
- A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate.
- Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. (2018, April 26). Phenomenex.
- Development and Validation of a Simple and Rapid HPLC Method for the Evaluation of Pesticide Residues in Plasma Samples of Farmers. (2020, September 20). Pharmaceutical Sciences.
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (n.d.). MDPI.
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). ResolveMass.
- HPLC Methods for Recently Approved Pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion.
- Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). Semantic Scholar.
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016, April 26). LCGC International.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.
- Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. (n.d.). MDPI.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. ijcpa.in [ijcpa.in]
- 7. waters.com [waters.com]
- 8. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 15. QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS [mdpi.com]
Application Notes & Protocols: Synthetic Routes to Functionalized 3-(3-Methoxyphenyl)-1H-Pyrazole Analogs
Introduction
The 3-(3-methoxyphenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the lipophilic methoxyphenyl group, allows for diverse interactions with various biological targets. Analogs of this core have demonstrated a wide range of pharmacological activities, including potent and selective inhibition of kinases, activity as anti-inflammatory agents, and potential as neuroprotective compounds. The ability to strategically introduce functional groups onto both the pyrazole ring and the phenyl moiety is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for accessing functionalized this compound analogs. It moves beyond simple procedural lists to offer insights into the rationale behind methodological choices, potential challenges, and mechanistic underpinnings, grounded in authoritative literature.
Part 1: Retrosynthetic Analysis and Core Strategies
A retrosynthetic analysis of the target scaffold reveals two primary and highly effective disconnection strategies, which form the basis of the most common synthetic routes. The choice between these routes is often dictated by the commercial availability of starting materials and the desired substitution pattern on the final pyrazole ring.
Strategy A: Disconnection of the N1-C5 and C3-N2 bonds, leading to a 1,3-dicarbonyl compound (or a vinylogous equivalent) and a hydrazine derivative. This is arguably the most versatile and widely employed method.
Strategy B: Disconnection of the N1-C5 and N2-C3 bonds, suggesting a pathway from a hydrazone and an acylating agent, often seen in more specialized syntheses.
Figure 1: Retrosynthetic analysis of the this compound core.
Part 2: Primary Synthetic Protocol: Knorr-Type Pyrazole Synthesis
This method relies on the condensation of a 1,3-dicarbonyl compound with hydrazine. The regioselectivity of the reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) is a critical consideration, often controlled by the differing electrophilicity of the two carbonyl carbons and the steric environment.
Method 1: Synthesis via Claisen Condensation and Hydrazine Cyclization
This is a robust and highly popular two-step procedure. First, a Claisen condensation between 3'-methoxyacetophenone and a suitable ester (e.g., ethyl acetate) generates the key 1,3-diketone intermediate. This intermediate is then cyclized with hydrazine hydrate.
Rationale: This approach is advantageous due to the wide availability of substituted acetophenones and esters, allowing for facile introduction of diversity at what will become the C5 position of the pyrazole. Using a strong base like sodium ethoxide drives the initial condensation to completion.
Mechanism Insight: The initial step is a classic base-catalyzed Claisen condensation. The subsequent cyclization with hydrazine involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction with hydrazine hydrate typically yields the 1H-pyrazole, which can exist as a mixture of tautomers.
Detailed Protocol: Synthesis of 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole
Step 1: Synthesis of 1-(3-methoxyphenyl)butane-1,3-dione
-
Materials: 3'-Methoxyacetophenone (1.0 eq), Ethyl acetate (3.0 eq), Sodium ethoxide (2.0 eq), Toluene (anhydrous).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene.
-
Add sodium ethoxide to the solvent.
-
Add 3'-methoxyacetophenone and ethyl acetate to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of 2M HCl until the pH is acidic (~pH 5-6).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can often be used in the next step without further purification.
-
Step 2: Cyclization to form 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole
-
Materials: Crude 1-(3-methoxyphenyl)butane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.
-
Procedure:
-
Dissolve the crude diketone from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure pyrazole.
-
Experimental Considerations:
-
Anhydrous Conditions: The Claisen condensation is moisture-sensitive. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
Regioselectivity: When using a substituted hydrazine (e.g., methylhydrazine), a mixture of regioisomers can be formed. The outcome is often dictated by the reaction conditions (acidic vs. basic) and the electronic nature of the diketone. Acidic conditions often favor the attack of the more nucleophilic nitrogen of methylhydrazine at the more electrophilic ketone.
-
Troubleshooting: If the initial condensation is sluggish, using a stronger base like sodium hydride (NaH) in a solvent like THF can be effective. If the product precipitates as an oil during cyclization, try adding more solvent or scratching the flask to induce crystallization.
Part 3: Alternative & Modern Synthetic Approaches
While the Knorr synthesis is a workhorse, other methods offer advantages for specific substitution patterns or for improving reaction efficiency.
Method 2: Synthesis from Chalcones
This method involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine. The chalcone itself is readily prepared via a base-catalyzed Aldol condensation between an acetophenone and a benzaldehyde.
Rationale: This route is ideal for creating pyrazoles with substitution at the C4 position. The starting materials are readily available, and the reactions are typically high-yielding.
Protocol Outline: Synthesis of 4-substituted-3-(3-methoxyphenyl)-1H-pyrazoles
Figure 2: Workflow for pyrazole synthesis from a chalcone intermediate.
-
Chalcone Formation: Condense 3'-methoxyacetophenone with a desired substituted benzaldehyde in the presence of a base like NaOH or KOH in ethanol.
-
Cyclization: React the resulting chalcone with hydrazine hydrate. This reaction often proceeds through a pyrazoline intermediate which may require a subsequent oxidation step to yield the aromatic pyrazole, although in many cases the aromatization occurs spontaneously. Acetic acid is a common solvent for this step as it catalyzes the reaction.
Data Summary of Synthetic Routes
| Method | Key Precursors | Typical Yields | Advantages | Disadvantages |
| Method 1: Knorr Synthesis | 1,3-Diketone + Hydrazine | 60-90% | Highly versatile, readily available starting materials, good control over C3/C5 substitution. | Requires synthesis of the diketone intermediate; potential for regioisomeric mixtures with substituted hydrazines. |
| Method 2: From Chalcones | Chalcone + Hydrazine | 70-95% | Excellent for C4 substitution, high yields, operationally simple. | Less direct for C5 substitution; may require an explicit oxidation step to form the pyrazole. |
Part 4: Conclusion
The synthesis of functionalized this compound analogs is well-established, with the Knorr-type synthesis from 1,3-dicarbonyls representing the most versatile and widely adopted strategy. The choice of synthetic route should be guided by the desired substitution pattern on the pyrazole core and the commercial availability of the requisite starting materials. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these protocols to generate novel analogs for advancing drug discovery programs.
References
- Title: A Review on Synthesis of Pyrazole Derivatives and their Pharmacological Activities Source: ResearchG
- Title: Synthesis and characterization of pyrazole derivatives Source: ResearchG
- Title: Microwave assisted synthesis of some pyrazole derivatives and their evaluation for antimicrobial and anti-inflammatory activity Source: ResearchG
- Title: A review on the synthesis of pyrazole compounds and their biological activities Source: ScienceDirect URL:[Link]
- Title: Recent advances in the synthesis of pyrazoles: a review Source: SpringerLink URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your experimental success and yield.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and adaptable route to this compound involves a two-step sequence:
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Claisen-Schmidt Condensation: Formation of a 1,3-dicarbonyl intermediate from 3-methoxyacetophenone.
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Cyclization: Reaction of the dicarbonyl intermediate with hydrazine to form the pyrazole ring.
This guide is structured to troubleshoot issues within this specific workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?
Answer: A low overall yield typically points to inefficiencies in one or both of the core synthetic steps. It is crucial to analyze each step independently.
Step 1: Claisen-Schmidt Condensation Issues
The formation of the 1,3-dicarbonyl intermediate is an equilibrium-driven reaction. Incomplete conversion is a common problem.
-
Causality: The reaction relies on the formation of an enolate from 3-methoxyacetophenone, which then attacks the formylating agent (e.g., ethyl formate). A weak base or unfavorable reaction conditions can prevent the reaction from reaching completion.
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: A strong base is required to deprotonate the acetophenone. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are effective choices. Using NaOEt in ethanol is often convenient as the product can sometimes precipitate as the sodium salt.[1]
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. An excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Temperature Control: While some condensations work at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to improve the reaction rate, but excessive heat can lead to side reactions.[1]
-
Step 2: Cyclization Issues
The reaction of the 1,3-dicarbonyl intermediate with hydrazine can suffer from incomplete reaction or the formation of side products.
-
Causality: The cyclization proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. If the dehydration step is inefficient, the pyrazoline intermediate may persist.[2][3] Furthermore, if the 1,3-dicarbonyl intermediate is not fully consumed, it will remain as an impurity.
-
Troubleshooting & Optimization:
-
Acid Catalysis: The final dehydration step to form the aromatic pyrazole ring is often the rate-limiting step and is accelerated by acid. Performing the reaction in a solvent like glacial acetic acid or adding a catalytic amount of a strong acid (e.g., HCl) to an alcoholic solvent can significantly improve yields by promoting dehydration.[2][4]
-
Reaction Time and Temperature: Refluxing in ethanol or acetic acid for 4-6 hours is a common starting point.[4] Monitor the reaction by TLC to ensure the disappearance of the intermediate.
-
Hydrazine Source: Hydrazine hydrate is the most common reagent. Ensure its quality, as it can degrade over time.
-
Question 2: My TLC analysis shows multiple spots after the cyclization step. What are these impurities and how can I minimize them?
Answer: The presence of multiple spots indicates a mixture of products and unreacted materials. The most common impurities are:
-
Unreacted 1,3-Dicarbonyl Intermediate: This is the most common impurity if the cyclization is incomplete.
-
Solution: Increase the reaction time, temperature, or add an acid catalyst as described above. Ensure at least one equivalent of hydrazine hydrate is used.
-
-
Pyrazoline Intermediate: This results from the cyclization reaction without the final dehydration step. Pyrazolines are partially reduced forms of pyrazoles.[5]
-
Regioisomer (5-(3-Methoxyphenyl)-1H-Pyrazole): Your 1,3-dicarbonyl intermediate is unsymmetrical, meaning it can react with hydrazine to form two different regioisomers.
-
Solution: Control of regioselectivity is a known challenge in pyrazole synthesis.[7] The reaction pH is a critical factor. Generally, carrying out the cyclization under acidic conditions favors the formation of the 3-substituted pyrazole where the hydrazine nitrogen that first attacks is the one that retains its proton. This is because the more electrophilic carbonyl (the aldehyde in the enol form) is attacked first.
-
Caption: Troubleshooting workflow for low yield and impurity issues.
Question 3: My final product is an oil or difficult to crystallize. What are the best purification strategies?
Answer: Obtaining an oily product is often due to residual solvent or the presence of impurities that inhibit crystallization.
-
Initial Work-up: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is standard. Ensure you wash the organic layer with brine to remove water and dry it thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before evaporating the solvent.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column using a gradient of ethyl acetate in hexane is typically effective. For example, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., from 10% to 30%) will usually elute the product cleanly.[8]
-
Crystallization: Once a purer fraction is obtained from chromatography, crystallization can be attempted. Try dissolving the product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene) and then slowly cooling it. If it still fails to crystallize, adding a non-polar "anti-solvent" (like hexane or heptane) dropwise to a concentrated solution of the product in a more polar solvent (like ethyl acetate or dichloromethane) can induce precipitation.
-
Acid-Base Extraction: As a potential alternative, pyrazoles can be protonated. Dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl) can pull the basic pyrazole product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[9]
Frequently Asked Questions (FAQs)
Q: What are the optimal starting materials for the Claisen-Schmidt condensation step? A: The most direct approach uses 3-methoxyacetophenone and a formylating agent. Ethyl formate is a common and cost-effective choice. Other formylating agents like dimethylformamide dimethyl acetal (DMF-DMA) can also be used.
Q: How critical are anhydrous conditions for the first step? A: Very critical, especially when using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Water will quench these bases, reducing their effectiveness and leading to lower yields. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q: Are there any one-pot methods available? A: Yes, one-pot syntheses have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate.[7] This can improve efficiency and reduce handling losses. For your target, this would involve reacting 3-methoxyacetophenone with a formylating agent and then adding hydrazine directly to the reaction mixture.
Q: Can microwave irradiation improve the yield or reaction time? A: Microwave-assisted synthesis is a well-established technique for accelerating many organic reactions, including pyrazole synthesis.[7] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of thermal degradation byproducts. If available, screening microwave conditions for both the condensation and cyclization steps is highly recommended.
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(3-methoxyphenyl)-3-oxopropanal (Intermediate)
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Provides strong basicity needed for efficient enolate formation.[1] |
| Solvent | Anhydrous Ethanol (for NaOEt) or Anhydrous THF (for NaH) | Ensures a dry environment to prevent quenching the strong base. |
| Stoichiometry | 3-methoxyacetophenone (1.0 eq), Ethyl Formate (1.5 eq), Base (1.2 eq) | Excess ethyl formate and base help drive the equilibrium towards the product. |
| Temperature | 0 °C to Room Temperature (or gentle warming to 40 °C) | Initial cooling helps control the exothermic reaction, followed by warming to ensure completion.[1] |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. Monitor by TLC. |
Step-by-Step Methodology:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere, add 3-methoxyacetophenone (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add ethyl formate (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting acetophenone.
-
Upon completion, the intermediate can often be carried forward without purification by carefully neutralizing the reaction mixture.
Protocol 2: Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid serves as both solvent and catalyst, promoting dehydration.[4] |
| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) (1.1 eq) | A slight excess ensures complete reaction with the dicarbonyl intermediate. |
| Temperature | Reflux (approx. 80-120 °C depending on solvent) | Provides the necessary thermal energy for cyclization and dehydration. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. Monitor by TLC. |
Step-by-Step Methodology:
-
To the crude reaction mixture from Protocol 1 (after carefully neutralizing with an acid like acetic acid if a strong base was used), or to the isolated 1,3-dicarbonyl intermediate, add glacial acetic acid as the solvent.
-
Add hydrazine hydrate (1.1 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC for the formation of the product and disappearance of the intermediate.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
The product may precipitate as a solid. If not, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Hexane:Ethyl Acetate gradient) or crystallization.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011).
- MDPI. (2023).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018).
- MDPI. (2021).
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. ORCA - Cardiff University. [Link]
- MDPI. (2016). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
- MDPI. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- ResearchGate. (n.d.). An Improved Preparation of 3-Alkoxypyrazoles.
- Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]
- ResearchGate. (n.d.). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1h-pyrazole derivatives.
- PMC - NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. [Link]
- Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions.
Sources
- 1. celonpharma.com [celonpharma.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3][4] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]
Issue 1: Low or No Product Yield
Question: My reaction yield is significantly lower than expected, or I'm not seeing any product formation. What are the primary factors to investigate?
Answer: Low yields in pyrazole synthesis can be traced back to several critical parameters, from reagent quality to suboptimal reaction conditions.[8] Here is a systematic approach to troubleshooting:
-
Assess Starting Material Purity and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can degrade over time. It is highly recommended to use a freshly opened bottle or purified reagent.[8] Impurities in the hydrazine can lead to unwanted side reactions.
-
Dicarbonyl Compound Quality: Ensure the 1,3-dicarbonyl compound is pure, as impurities can inhibit the reaction or complicate purification.[8]
-
Stoichiometry: While a 1:1 molar ratio is the theoretical standard, employing a slight excess of the hydrazine (e.g., 1.05–1.2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[8]
-
-
Evaluate Reaction Conditions:
-
Catalyst: The Knorr synthesis and related condensations are typically acid-catalyzed.[5][9][10] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[11] If you are not using a catalyst, consider adding a few drops of glacial acetic acid. If you are, ensure it is active and present in a sufficient amount.
-
Temperature: Temperature is a critical variable.[12][13] Some reactions proceed efficiently at room temperature, while others require heating to reflux.[6][14] Insufficient heat may lead to a stalled reaction. Conversely, excessive heat can cause decomposition of reactants or products, leading to tar formation.[15] A temperature-controlled approach is often necessary for divergent synthesis pathways.[12][13]
-
Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol are commonly used and can facilitate the proton transfer steps in the mechanism.[6] However, aprotic dipolar solvents such as DMF or DMAc have been shown to improve yields and regioselectivity in certain cases, especially at ambient temperatures.[6][7] In recent years, green alternatives like water, ionic liquids, or even solvent-free conditions have proven effective.[3][16][17]
-
-
Monitor Reaction Progress:
-
Do not rely solely on a predetermined reaction time. Actively monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or LC-MS.[8][10] This will provide a clear picture of whether the reaction is progressing, stalled, or complete, preventing premature work-up or unnecessary heating that could lead to side products.
-
Issue 2: Formation of an Isomeric Mixture (Regioisomers)
Question: My TLC and NMR show two distinct products. How can I improve the regioselectivity of my pyrazole synthesis?
Answer: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) or a substituted hydrazine.[7][8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[8][18]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will be more reactive towards the nucleophilic hydrazine. For example, in ethyl acetoacetate, the ketone carbonyl is more reactive than the ester carbonyl.[18]
-
pH Control: The pH of the reaction medium can have a marked effect.[11] Acidic conditions can accelerate the key dehydration steps and influence which intermediate is favored.[11] Gosselin and co-workers found that adding a strong acid like HCl to an amide solvent can significantly improve yields and may influence selectivity.[6]
-
Solvent and Catalyst: The choice of solvent and catalyst system can direct the reaction towards one isomer. For instance, nano-ZnO has been used as an efficient catalyst for regioselective synthesis.[6] Lewis acid catalysts can also be employed to control the reaction pathway.[7][19]
Strategies for Improving Regioselectivity:
-
Optimize Acidity: Systematically vary the amount and type of acid catalyst (e.g., acetic acid, HCl, TsOH).
-
Solvent Screening: Compare results in a protic solvent (ethanol) versus an aprotic polar solvent (DMAc or DMF).[6]
-
Temperature Adjustment: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other.
If optimization fails to provide a single isomer, purification by column chromatography is the most common solution.[8][20]
Issue 3: Product Purification Difficulties
Question: I've completed the reaction, but I'm struggling to isolate a pure product. My compound is an oil, colored, or difficult to separate from byproducts. What should I do?
Answer: Purification is a critical step where many challenges can arise. Here are solutions for common purification problems:
-
My Product is an Oil and Will Not Solidify:
-
This often occurs due to residual solvent or impurities that depress the melting point.[20]
-
Troubleshooting Steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.[20]
-
Trituration: Add a non-polar solvent in which your product is insoluble (like hexane or diethyl ether), and scratch the flask with a glass rod to induce crystallization.[15]
-
Salt Formation: If your pyrazole is basic, it can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid that can be purified by recrystallization.[20] The pure pyrazole can then be recovered by neutralization.
-
Recrystallization Issues: If the compound "oils out" during recrystallization, it means it's precipitating above its melting point.[21] To fix this, add more of the "good" solvent to the hot solution to lower the saturation point, or cool the solution much more slowly.[21]
-
-
-
My Product is Colored:
-
Colored impurities are common. They can often be removed by:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through celite. The charcoal adsorbs many colored impurities.[20][21]
-
Recrystallization: This technique itself is often sufficient to leave colored impurities behind in the mother liquor.[20]
-
-
-
Separating from Impurities (Including Regioisomers):
-
Column Chromatography: This is the most powerful method for purifying pyrazoles.[8][20]
-
Pro-Tip for Basic Pyrazoles: Pyrazoles can be basic and may stick to acidic silica gel, leading to streaking and poor recovery. To mitigate this, deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., ethyl acetate/hexane).[20][22][23] Alternatively, neutral alumina can be used as the stationary phase.[23]
-
-
Recrystallization: If the impurities have different solubilities than your product, recrystallization is an excellent and scalable method. Common solvent systems include ethanol/water, methanol, and ethyl acetate/hexane.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis? A1: The Knorr synthesis is an acid-catalyzed cyclocondensation.[10] The mechanism begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring.[10][14]
Q2: How critical is the choice of catalyst? A2: A catalyst is often essential. While some reactions can proceed thermally, an acid catalyst significantly accelerates the reaction by activating the carbonyl groups towards nucleophilic attack.[11] In some modern protocols, Lewis acids or metal catalysts like nano-ZnO or AgOTf are used to enhance reaction rates and control regioselectivity.[6][7]
Q3: Can I run this reaction under microwave irradiation? A3: Yes, microwave-assisted synthesis has become a popular method for preparing pyrazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating.[16][24] Solvent-free microwave conditions are also a common green chemistry approach.[17][24]
Q4: My TLC shows multiple spots after the reaction. What could they be? A4: Multiple spots on a TLC plate typically indicate a mixture of unreacted starting materials, the desired product, and potential byproducts or regioisomers.[20] To identify them, you can "co-spot" your reaction mixture alongside pure samples of your starting materials on the same TLC plate.[20] Any remaining spots are likely your product(s) and other side products.
Visualizing the Process
Workflow & Mechanism Diagrams
Optimized Reaction Condition Summary
The ideal conditions for pyrazole synthesis are highly substrate-dependent. This table provides a summary of various reported conditions as a starting point for optimization.
| Reactants | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 1,3-Diketone, Arylhydrazine | HCl | N,N-Dimethylacetamide (DMAc) | Room Temp. | 59-98% | [7] |
| Ethyl Acetoacetate, Phenylhydrazine | Acetic Acid | None (Neat) | Reflux | 81-86% | [18] |
| 1,3-Diketone, Hydrazine | Nano-ZnO | Ethanol | Reflux | ~95% | [6] |
| Acetylacetone, Hydrazine | LiClO₄ | Ethylene Glycol | Room Temp. | 70-95% | [7] |
| 1,3-Diketone, Hydrazine | None | Water | 80 °C | High | [16] |
| Alkenones, Hydrazines | None (Microwave) | Solvent-Free | 200 °C | Good-Excellent | [24] |
Exemplary Experimental Protocol
Protocol: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine [10][14]
This protocol details a classic Knorr synthesis.
Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[14]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[14]
-
Heating: Heat the reaction mixture under reflux. The optimal time can vary, but 1-2 hours is a typical starting point.[14]
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).[10]
-
Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath. The product may crystallize directly or form a thick syrup.[14]
-
Crystallization: If the product is a syrup, add a small amount of cold diethyl ether or ethanol and stir or scratch the flask vigorously to induce crystallization.[14]
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[10][14]
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Rainier, J. D., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
- Sauthon, C., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Journal of the Brazilian Chemical Society. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025).
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024).
- NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. rsc.org [rsc.org]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of Pyrazoles via Claisen-Schmidt Condensation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for the synthesis of pyrazoles, a critical scaffold in medicinal chemistry, focusing on the challenges associated with the Claisen-Schmidt condensation and subsequent cyclization reactions. Here, we address common issues leading to low yields and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Troubleshooting Guide: From Chalcones to Pyrazoles
This section is structured in a question-and-answer format to directly address the specific experimental challenges you may encounter.
Part 1: The Claisen-Schmidt Condensation - Synthesizing the Chalcone Intermediate
Question 1: I am experiencing a very low or no yield of my desired chalcone. What are the likely causes and how can I improve it?
Low or no yield in a Claisen-Schmidt condensation is a frequent issue and can often be traced back to several key factors related to reagents and reaction conditions.
-
Cause 1: Inactive or Insufficient Catalyst: The basic catalyst (commonly NaOH or KOH) is crucial for deprotonating the ketone to form the reactive enolate.[1] If the catalyst is old, has been exposed to air and absorbed CO2, or is neutralized by acidic impurities in your reagents or solvent, its effectiveness will be significantly diminished.
-
Solution:
-
-
Cause 2: Suboptimal Reaction Temperature: While many Claisen-Schmidt condensations proceed efficiently at room temperature, some reactant pairs may require heating to overcome activation energy barriers. Conversely, excessive heat can promote side reactions.[2]
-
Solution:
-
If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
If you observe the formation of multiple byproducts at elevated temperatures, reducing the temperature may improve the selectivity for your desired chalcone.
-
-
-
Cause 3: Poor Reagent Purity or Stability: Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which will neutralize the basic catalyst.
-
Solution:
-
It is best practice to use freshly distilled or purified aldehydes.
-
Check the purity of your ketone; self-condensation can be a competing reaction if the ketone is particularly reactive.
-
-
-
Cause 4: Product Precipitation: In some cases, the chalcone product may be poorly soluble in the reaction solvent and precipitate out of the solution, coating the reactants and preventing the reaction from going to completion.
-
Solution:
-
Increase the volume of the solvent to maintain the product in solution.
-
Consider switching to a solvent with better solubilizing properties for your specific chalcone.
-
Ensure vigorous stirring throughout the reaction.
-
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
The formation of byproducts is a common challenge that complicates purification and reduces the yield of the desired chalcone.
-
Side Reaction 1: Self-Condensation of the Ketone (Aldol Condensation): If the ketone is highly enolizable, it can react with itself, leading to aldol addition or condensation products.
-
Mitigation Strategy:
-
Slowly add the ketone to a solution of the aldehyde and the base. This ensures that the concentration of the enolate is kept low and that it preferentially reacts with the more electrophilic aldehyde.
-
Using a milder base or lowering the reaction temperature can also reduce the rate of ketone self-condensation.[2]
-
-
-
Side Reaction 2: Cannizzaro Reaction of the Aldehyde: Aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.[3]
-
Mitigation Strategy:
-
Ensure the ketone is present in the reaction mixture to react with the aldehyde.
-
Use a milder base or add the base slowly to the reaction mixture.
-
Maintain a lower reaction temperature.
-
-
-
Side Reaction 3: Michael Addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone in a Michael 1,4-addition.
-
Mitigation Strategy:
-
Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.
-
Perform the reaction at a lower temperature to disfavor the Michael addition.
-
-
Below is a diagram illustrating the desired Claisen-Schmidt pathway and potential side reactions.
Caption: Desired vs. side reactions in Claisen-Schmidt condensation.
Part 2: The Cyclization - From Chalcone to Pyrazole
Question 3: My chalcone appears pure, but I am getting a low yield of the pyrazole after reacting with hydrazine. What could be going wrong?
Even with a pure chalcone, the cyclization step can be problematic. Several factors can influence the yield of the final pyrazole product.
-
Cause 1: Incomplete Reaction: The cyclization reaction may not have gone to completion. Reaction times can vary significantly depending on the reactivity of the chalcone and the hydrazine derivative used.
-
Solution:
-
Monitor the reaction progress carefully using TLC. Ensure the chalcone starting material spot has been completely consumed.
-
If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. Refluxing in a suitable solvent like ethanol or acetic acid is common.[4][5]
-
-
-
Cause 2: Formation of Stable Intermediates: The reaction of a chalcone with hydrazine initially forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[6] In some cases, the pyrazoline may be stable and not readily oxidize under the reaction conditions.
-
Solution:
-
If you have isolated the pyrazoline, you may need to perform a separate oxidation step. Common oxidizing agents for this purpose include iodine in the presence of a base or simply exposing the reaction mixture to air for an extended period, sometimes with heating.
-
-
-
Cause 3: Unsuitable Reaction Conditions for the Specific Substrates: The choice of solvent and catalyst (if any) can be critical. While some cyclizations proceed well in neutral solvents like ethanol, others may require an acidic catalyst (e.g., glacial acetic acid) to facilitate the reaction.[5][7]
-
Solution:
-
If the reaction is slow or incomplete in ethanol, try switching to glacial acetic acid as the solvent. The acidic medium can protonate the carbonyl group of the chalcone, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[7]
-
-
-
Cause 4: Side Reactions During Cyclization: Hydrazine can potentially react in other ways, or the chalcone itself might undergo undesired transformations under the reaction conditions.
-
Solution:
-
Careful control of the reaction temperature is important. Overheating can lead to decomposition or the formation of tars.
-
Ensure the stoichiometry is correct. Using a slight excess of hydrazine is common, but a large excess could potentially lead to side reactions.
-
-
Question 4: I am observing the formation of more than one product in my pyrazole synthesis. What are the possible isomers or byproducts?
The formation of multiple products during the cyclization step can be due to regioisomerism or other side reactions.
-
Issue 1: Formation of Regioisomers: When using a substituted hydrazine (e.g., phenylhydrazine) and an unsymmetrical chalcone, two different regioisomers of the pyrazole can be formed. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the chalcone and the hydrazine.[8]
-
Approach:
-
Careful characterization of the product mixture (e.g., by NMR spectroscopy) is necessary to determine the isomeric ratio.
-
Optimizing the reaction conditions (solvent, temperature, catalyst) may influence the regioselectivity.
-
If inseparable, chromatographic purification is often required to isolate the desired isomer.
-
-
-
Issue 2: Incomplete Cyclization or Side Reactions: As mentioned earlier, the stable pyrazoline intermediate might be one of the "products" you are observing. Other potential side reactions can include the formation of hydrazones at the carbonyl group without subsequent cyclization.
-
Approach:
-
Analyze the spectral data of the products to identify their structures.
-
Adjusting the reaction conditions (e.g., switching from a neutral to an acidic solvent) can often promote complete cyclization.[7]
-
-
The following diagram illustrates the general workflow for pyrazole synthesis and highlights key troubleshooting checkpoints.
Caption: Troubleshooting workflow for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation.[9] It involves the deprotonation of an enolizable ketone (or aldehyde) to form a nucleophilic enolate, which then attacks the carbonyl carbon of a non-enolizable aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the final α,β-unsaturated ketone, known as a chalcone.[3]
Q2: How do I choose the right solvent for my Claisen-Schmidt reaction?
A2: Ethanol and methanol are the most commonly used solvents due to their ability to dissolve the reactants and the basic catalyst.[10] For reactants with poor solubility, alternative solvents like polyethylene glycol (PEG) have been successfully employed as a green reaction medium.[10] The key is to choose a solvent in which both reactants and the catalyst are reasonably soluble, and ideally, the product as well, to avoid premature precipitation.
Q3: What is the mechanism of pyrazole formation from a chalcone and hydrazine?
A3: The reaction proceeds via a cyclocondensation mechanism.[7][11] The hydrazine acts as a binucleophile. One of the nitrogen atoms attacks the β-carbon of the α,β-unsaturated system of the chalcone (Michael addition). This is followed by an intramolecular cyclization where the other nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of a pyrazoline, which may then be oxidized to the aromatic pyrazole.[6]
Q4: Can I use substituted hydrazines in the cyclization step?
A4: Yes, substituted hydrazines such as phenylhydrazine or thiosemicarbazide are commonly used to synthesize N-substituted pyrazoles.[12] However, be aware that this can lead to the formation of regioisomers if your chalcone is unsymmetrical.[8]
Q5: My final pyrazole product is difficult to purify. What are some common purification strategies?
A5: Recrystallization is the most common and effective method for purifying solid pyrazole products.[13] A suitable solvent or solvent system needs to be identified. If recrystallization is not effective, or if you have a mixture of isomers, column chromatography on silica gel is a powerful alternative.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and the ketone (1.0-1.2 eq.) in ethanol.
-
Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v) or potassium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (a typical eluent is a mixture of hexane and ethyl acetate). Reaction times can range from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid (the crude chalcone) by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).[5][10]
Protocol 2: General Procedure for the Synthesis of Pyrazoles from Chalcones
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq.) in a suitable solvent, such as ethanol or glacial acetic acid.[5]
-
Add hydrazine hydrate (1.2-2.0 eq.) or the desired substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC until the chalcone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude pyrazole by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an appropriate solvent.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Claisen-Schmidt: Reactant Ratio | Aldehyde:Ketone = 1:1 to 1:1.2 | A slight excess of the ketone can help drive the reaction to completion. |
| Claisen-Schmidt: Base Concentration | Typically 20-60% aqueous NaOH or KOH | The concentration should be sufficient to catalyze the reaction without promoting side reactions. |
| Cyclization: Chalcone to Hydrazine Ratio | 1:1.2 to 1:5 | A slight to moderate excess of hydrazine is often used to ensure complete conversion of the chalcone.[14] |
| Reaction Temperature | Room temperature to reflux | Varies depending on the specific reactants. Optimization is often required. |
References
- The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. - ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS - OJS UMMADA.
- Synthesis and characterization of substituted chalcone derivatives via pyrazole intermediates - ResearchGate.
- The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. - ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Publications.
- Synthesis and biological study of some new chalcone and pyrazole derivatives.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a - SciSpace.
- Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives - ResearchGate.
- Claisen-Schmidt Condensation Practice Problems | Test Your Skills with Real Questions.
- Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson+.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity - Oriental Journal of Chemistry.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library.
- Claisen-Schmidt Condensation | PDF - Scribd.
- Claisen Condensation Mechanism - BYJU'S.
- 1069-1072 Research Article Synthesis, characterization and bioce - JOCPR.
- Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ijirt.org [ijirt.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. html.rhhz.net [html.rhhz.net]
Technical Support Center: A Guide to Overcoming Purification Challenges of Polar Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenges in the purification of polar pyrazole derivatives. As a class of compounds vital to pharmaceutical and materials science, the inherent polarity of many pyrazole structures, stemming from their nitrogen-rich heterocyclic core and potential for hydrogen bonding, frequently complicates standard purification workflows.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyrazole derivatives so challenging to purify?
A1: The difficulty arises from their dual nature. The pyrazole ring is basic, and polar functional groups (like -NH2, -OH, -COOH) enhance hydrogen bonding capabilities and overall polarity. This leads to several common issues:
-
High Solubility in Polar Solvents: Makes precipitation and crystallization difficult, as the compound may remain soluble even at low temperatures.
-
Strong Interaction with Silica Gel: The basic nitrogen atoms on the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing significant tailing (streaking) and sometimes irreversible adsorption.[1][2]
-
Formation of Regioisomers: Syntheses of asymmetrically substituted pyrazoles can produce regioisomers with very similar physical properties, making them difficult to separate by conventional methods.[3]
Q2: I have a new polar pyrazole derivative. Which purification technique should I try first?
A2: Your starting point depends on the physical state of your crude product.
-
If your compound is a solid: Attempt recrystallization first. It is the most cost-effective and scalable method for achieving high purity. You will likely need to screen various polar solvents or, more commonly, mixed-solvent systems.[3][4]
-
If your compound is an oil or a very impure solid: Column chromatography is the more appropriate starting point. Be prepared to modify standard silica gel conditions to account for the compound's polarity and basicity.[5]
Q3: How can I leverage the basicity of the pyrazole ring for purification?
A3: The basicity of the pyrazole core is a powerful tool. You can use an acid-base extraction to selectively isolate your compound from neutral or acidic impurities. By washing an organic solution of your crude material with a dilute aqueous acid (e.g., 1M HCl), the pyrazole will become protonated and move into the aqueous layer as a soluble salt.[6] The layers can then be separated, and the aqueous layer basified to precipitate your purified pyrazole.[7][8]
Purification Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: "Oiling Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an insoluble oil or goo.
Q: My compound is "oiling out" of solution. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or is cooled too rapidly.[1][9] The high concentration of the solute causes it to crash out as a liquid phase instead of forming an ordered crystal lattice.
Causality & Solutions:
| Possible Cause | Scientific Rationale & Solution |
| Oversaturation | The concentration of the pyrazole in the hot solvent is too high. Solution: Add a small amount of additional hot solvent to the mixture until the oil redissolves completely, then allow it to cool slowly.[1] |
| Rapid Cooling | Cooling the solution too quickly (e.g., by placing it directly in an ice bath) prevents molecules from aligning into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before inducing further crystallization in an ice bath.[1] |
| Inappropriate Solvent | The boiling point of the solvent may be too low, or its solvating power is not ideal for your specific derivative. Solution: Experiment with a different solvent or a mixed-solvent system. A common and effective technique is to dissolve the pyrazole in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then add a "poor" solvent (like water or hexane) dropwise until turbidity persists.[4][6] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of your compound. Solution: If impurities are colored, try adding a small amount of activated charcoal to the hot solution and filtering it while hot before cooling.[1][4] If not, a preliminary pass through a short plug of silica may be necessary. |
Issue 2: Poor Separation and Streaking in Column Chromatography
Symptom: On a standard silica gel column, your compound either stays at the baseline or moves as a long, unresolved streak (tailing) instead of a tight band.
Q: Why is my polar pyrazole streaking on the silica column, and how do I get a clean separation?
A: This is a classic problem caused by the strong interaction between the basic nitrogen atoms of your pyrazole and the acidic silanol groups on the silica surface. This interaction leads to non-uniform elution, causing the characteristic tailing.[2]
Causality & Solutions:
-
Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the stationary phase. This can be done by preparing your eluent with a small amount of a basic modifier.[1]
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate).
-
Alternative for Highly Basic Compounds: For very stubborn cases, using a mobile phase containing ammonium hydroxide (e.g., a DCM/Methanol/NH₄OH mixture) can be effective, though it requires more care.[2]
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase altogether.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent choice for purifying basic compounds.[10]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is often superior. It uses a nonpolar stationary phase (C18) with polar mobile phases (e.g., water/acetonitrile or water/methanol). Your polar pyrazole will elute earlier with higher concentrations of the organic solvent.[10][11]
-
Issue 3: Separating Regioisomers
Symptom: Your synthesis has produced two or more regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) that co-elute during chromatography.
Q: I have a mixture of pyrazole regioisomers that I can't separate. What are my options?
A: Separating regioisomers is a significant challenge because they often have very similar polarities and physical properties.[3] Success requires maximizing the subtle differences between them.
Causality & Solutions:
| Technique | Rationale & Approach |
| Optimize Flash Chromatography | Small differences in dipole moment and steric hindrance can be exploited. Approach: Use a very long column to increase the number of theoretical plates. Employ a shallow solvent gradient or run the separation isocratically with a carefully optimized low-polarity eluent. This maximizes the interaction time with the stationary phase, improving the chances of separation. |
| High-Performance Liquid Chromatography (HPLC) | HPLC offers significantly higher resolving power than flash chromatography. Approach: Both normal-phase and reversed-phase HPLC can be effective. A methodical screening of different columns and mobile phases is often necessary. This is the preferred method for analytical assessment and small-scale preparative work.[3] |
| Fractional Recrystallization | If the isomers are solid and have slightly different solubilities in a particular solvent, this method can be effective. Approach: This is an iterative process. Dissolve the mixture in a minimum of hot solvent, cool slowly to collect the first crop of crystals (which will be enriched in the less soluble isomer), and then concentrate the mother liquor to obtain subsequent crops (enriched in the more soluble isomer). Each crop must be analyzed for purity and may require further recrystallization.[4] |
Issue 4: Chiral Separation of Enantiomers
Symptom: You have a racemic mixture of a chiral pyrazole derivative and need to isolate the individual enantiomers.
Q: How can I separate the enantiomers of my chiral pyrazole?
A: The separation of enantiomers requires a chiral environment that allows for differential interaction with each enantiomer. This is almost exclusively achieved using specialized chiral chromatography.
Causality & Solutions:
-
Chiral Chromatography (HPLC & SFC): This is the gold standard for enantioselective separation.[12]
-
Stationary Phase: The key is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are highly effective for a wide range of compounds, including pyrazoles, through interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[12][13]
-
Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol, acetonitrile) can be used. The polar organic mode often provides the benefit of sharper peaks and shorter analysis times.[14][15]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly the method of choice for chiral separations.[16] It uses supercritical CO₂ with a co-solvent (like methanol), offering fast, efficient, and greener separations compared to HPLC.[17]
-
Visual Workflow and Process Guides
A logical approach to purification is critical. The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: General Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This method is ideal for polar solids that are highly soluble in ethanol but less soluble in water.
-
Dissolution: In an Erlenmeyer flask, place your crude solid pyrazole derivative. Add the minimum amount of hot ethanol required to fully dissolve the compound. [4]2. Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. [6]3. Clarification: Add 1-2 more drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Mobile Phase
This protocol is designed to prevent streaking of basic pyrazole derivatives on a silica gel column.
-
Prepare the Eluent: Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% v/v.
-
Prepare the Slurry: In a beaker, create a slurry of silica gel using your Et₃N-modified eluent. This ensures the silica is pre-treated.
-
Pack the Column: Pack your chromatography column with the silica gel slurry.
-
Load the Sample: Dissolve your crude pyrazole derivative in a minimal amount of dichloromethane or your eluent. For better resolution, it is preferable to adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Apply the Sample: Carefully add the dry-loaded or solution-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the Et₃N-modified mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.
Data and Reference Tables
Table 1: Comparison of Chromatographic Techniques for Polar Pyrazoles
| Technique | Stationary Phase | Mobile Phase Principle | Best For... | Key Advantage |
| Normal-Phase Flash | Silica Gel (acidic) | Nonpolar (e.g., Hexane/EtOAc) + Base Modifier (e.g., Et₃N) | General purification of moderately polar, basic pyrazoles. | Scalable, cost-effective for large quantities. |
| Reversed-Phase Flash/HPLC | C18 Silica (nonpolar) | Polar (e.g., Water/Acetonitrile) | Purifying highly polar or water-soluble pyrazoles. [10] | Excellent resolution for polar compounds that don't retain on silica. |
| HILIC | Silica, Diol (polar) | High Organic + small amount of Aqueous (e.g., 95:5 ACN/Water) | Purifying very polar, hydrophilic pyrazoles that elute in the void on reversed-phase. [11][18] | Retains compounds that are too polar for reversed-phase. |
| SFC | Various (incl. Chiral) | Supercritical CO₂ + Polar Modifier (e.g., Methanol) | Chiral separations; fast achiral separations. [16][19] | High speed, high efficiency, reduced solvent consumption. [17] |
References
- BenchChem. (2025).
- Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
- BenchChem. (2025).
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- Van Zelst, B. et al. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Khoutoul, M. et al. (2016). New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study.
- JoVE. (2024). Video: Supercritical Fluid Chromatography. Journal of Visualized Experiments.
- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
- JETIR. (n.d.).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. American Chemical Society.
- BenchChem. (2025).
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Loh, W.S. et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed.
- Butcher, R.J. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- University of California, Irvine. (n.d.).
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.com.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
- ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.com.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/-[4][14]sigmatropic rearrangement with stereoreten. Beilstein Journal of Organic Chemistry.
- Iminov, T. et al. (2023).
- Aggarwal, N. et al. (2014).
- Reddit. (2023). Purification of strong polar and basic compounds. Reddit.
- The Organic Chemistry Tutor. (2020). Acid-Base Extractions. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmanow.live [pharmanow.live]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Video: Supercritical Fluid Chromatography [jove.com]
- 18. biotage.com [biotage.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Starting Materials
Introduction
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their vast biological activities and versatile chemical properties.[1][2][3] However, their journey from starting material to final product is frequently hampered by a significant experimental hurdle: poor solubility. This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and robust protocols to systematically address and overcome the solubility challenges posed by pyrazole starting materials.
The solubility of a pyrazole derivative is not a simple parameter; it's a complex interplay of the pyrazole core's inherent aromaticity, the nature of its substituents, and the strong intermolecular forces, such as hydrogen bonding and π-π stacking, that create a high crystal lattice energy.[4][5] Breaking down this stable solid-state structure requires a nuanced understanding of solvent properties and a strategic approach to solubility enhancement. This center will walk you through that strategy, from initial solvent selection to advanced techniques, ensuring your reactions proceed from a homogeneous, fully dissolved state.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with poorly soluble pyrazoles.
Q1: Why is my pyrazole starting material not dissolving in standard solvents like ethanol or acetone?
A1: While 1H-pyrazole itself is soluble in solvents like ethanol and acetone, the solubility of its derivatives is highly dependent on the substituents attached to the ring.[5][6] Several factors could be at play:
-
Strong Intermolecular Forces: Your specific pyrazole derivative may have strong hydrogen bonds or π-stacking interactions in its crystal lattice, making it difficult for the solvent to break it apart.[4]
-
Lipophilicity: The presence of large, non-polar, or "flat" aromatic substituents can significantly decrease solubility in polar solvents.[7][8]
-
Molecular Weight: Generally, as the molecular weight of a compound increases, it becomes more challenging to solvate effectively.[5]
-
Solvent Mismatch: The polarity of ethanol or acetone may simply not be optimal for your specific compound. A more polar aprotic solvent like DMF or DMSO might be necessary.
Q2: Is it safe to simply heat the mixture to force my pyrazole to dissolve?
A2: Heating is a very common and effective first step, as solubility typically increases with temperature.[4] The added thermal energy helps overcome the crystal lattice forces. However, you must consider the thermal stability of your starting material and other reagents. Before heating, verify the decomposition temperature of your pyrazole. If it is thermally stable, gradual heating with stirring is an excellent strategy.
Q3: What are the first-line solvents I should try for a new, uncharacterized pyrazole derivative?
A3: A systematic approach is best. Start with common, less toxic solvents and progress as needed. A typical screening sequence would be:
-
Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol, Isopropanol (IPA)
-
Polar Aprotic: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
Aprotic dipolar solvents like DMF and NMP have been shown to be particularly effective for certain pyrazole syntheses, sometimes yielding better results than traditional polar protic solvents like ethanol.[9]
Q4: My pyrazole dissolves initially but then crashes out of solution during the reaction. What's happening?
A4: This common issue can be attributed to several factors:
-
Change in Solvent Polarity: The addition of a less polar reagent or the consumption of a polar starting material can alter the overall polarity of the reaction mixture, causing your product or intermediate to precipitate.
-
Formation of an Insoluble Product/Intermediate: The newly formed molecule may simply be less soluble in the chosen solvent system than the starting material.
-
Temperature Fluctuation: If the reaction is exothermic and you are not controlling the temperature, an initial dissolution at a higher temperature may be followed by precipitation as the reaction cools.
The solution often involves using a stronger solvent system from the outset or employing a co-solvent strategy (see Troubleshooting Guide).
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific solubility problems in a question-and-answer format.
Problem 1: My pyrazole starting material shows negligible solubility in all common organic solvents at room temperature.
Core Issue: The compound likely has very high crystal lattice energy, or you are experiencing a significant polarity mismatch with all solvents tested.
Troubleshooting Workflow:
-
Question: Have you tried elevated temperatures?
-
Action: With vigorous stirring, gradually heat a small slurry of your compound in a high-boiling-point solvent like DMF, DMSO, or NMP. Many stubborn compounds will dissolve upon heating. Ensure your compound is thermally stable before proceeding.
-
-
Question: Have you considered a co-solvent system?
-
Action: A mixture of solvents can have significantly different solvating properties than a single solvent.[4] A powerful technique is to find a "good" solvent that dissolves your compound (even if poorly) and a miscible "poor" solvent. For example, dissolving the pyrazole in a minimum amount of hot DMF and then carefully adding a co-solvent like THF or dioxane can sometimes maintain solubility at a lower temperature. See Protocol 1 for a systematic screening method.
-
-
Question: Does your pyrazole have an acidic or basic functional group?
-
Action: The solubility of ionizable compounds is highly pH-dependent.[5][]
-
For Basic Pyrazoles: The pyrazole ring itself is weakly basic (pKa ~2.5) and can be protonated.[4][8] Adding a small amount of a strong acid (e.g., HCl in dioxane, or a few drops of methanesulfonic acid) can form a pyrazolium salt, which often has dramatically higher solubility in polar solvents.[5][11]
-
For Acidic Pyrazoles: If your pyrazole has an acidic proton (e.g., a carboxylic acid or phenol substituent), adding a non-nucleophilic organic base (e.g., DBU, DIPEA) can form a salt with enhanced solubility.
-
-
-
Question: Have you explored unconventional techniques?
-
Action: For extremely challenging cases, consider advanced methods:
-
Sonication: Using an ultrasonic bath can provide the energy to break up solid aggregates and enhance dissolution.[7]
-
Ball-Milling: For solvent-free reaction conditions, high-temperature ball-milling has been shown to effectively overcome solubility issues for cross-coupling reactions of insoluble starting materials.[12]
-
Hydrotropes: In aqueous media, certain salts like sodium p-toluenesulfonate (NaPTS) can act as hydrotropes, increasing the solubility of poorly soluble organic compounds.[1][13]
-
-
Problem 2: I found a solvent that works, but it is incompatible with my downstream reaction conditions (e.g., DMSO and an oxidizing agent).
Core Issue: The ideal solvent for solubility is not always the ideal solvent for reactivity.
Troubleshooting Workflow:
-
Question: Can you use a co-solvent system to reduce the amount of problematic solvent?
-
Action: Dissolve your pyrazole in the minimum required amount of the "good" but problematic solvent (e.g., DMSO). Then, dilute the solution with a large volume of a compatible "co-solvent" (e.g., THF, Dioxane) that can maintain solubility. This minimizes the concentration of the problematic solvent while keeping your starting material in solution.
-
-
Question: Can you perform a solvent swap?
-
Action: Dissolve the pyrazole in the effective solvent (e.g., DMF). Then, begin to slowly add the desired reaction solvent while removing the initial solvent under reduced pressure (e.g., using a rotary evaporator, carefully controlling temperature and pressure). This is an advanced technique that requires careful execution to avoid precipitation.
-
-
Question: Can you modify the starting material to be more soluble?
-
Action: This is a chemical, rather than a physical, approach.
-
Salt Formation: As mentioned previously, convert the pyrazole to a more soluble salt and use that as the starting material. You may need to add a reagent in the first step to neutralize the salt and liberate the free pyrazole in situ.
-
Prodrug/Protecting Group Strategy: In drug development, a prodrug approach is often used.[5][14] In synthesis, a similar strategy can be applied by temporarily adding a solubilizing protecting group to a problematic functional handle, which is then removed later in the sequence.
-
-
Part 3: Data Presentation & Visualization
Table 1: Common Solvents for Pyrazole Synthesis & Troubleshooting
| Solvent Class | Solvent Name | Abbreviation | Boiling Point (°C) | Polarity Index | Key Considerations & Use Cases |
| Aprotic Halogenated | Dichloromethane | DCM | 40 | 3.1 | Good starting point; useful for chromatography. Volatile. |
| Ethers | Tetrahydrofuran | THF | 66 | 4.0 | Good general-purpose solvent; can form peroxides. |
| 1,4-Dioxane | - | 101 | 4.8 | Higher boiling point alternative to THF. | |
| Esters | Ethyl Acetate | EtOAc | 77 | 4.4 | Common for extractions and chromatography. |
| Ketones | Acetone | - | 56 | 5.1 | Good solvent for many pyrazole syntheses.[15] Volatile. |
| Nitriles | Acetonitrile | ACN | 82 | 5.8 | Common in syntheses and HPLC.[15] |
| Alcohols (Protic) | Ethanol | EtOH | 78 | 4.3 | "Green" solvent, often used in cyclocondensations.[15] |
| Methanol | MeOH | 65 | 5.1 | More polar than ethanol; use with caution in base-catalyzed reactions. | |
| Amides (Aprotic) | N,N-Dimethylformamide | DMF | 153 | 6.4 | Excellent dissolving power, but high boiling point can complicate workup. |
| Sulfoxides (Aprotic) | Dimethyl Sulfoxide | DMSO | 189 | 7.2 | Very strong solvent; hygroscopic and can complicate workups. |
| Lactams (Aprotic) | N-Methyl-2-pyrrolidone | NMP | 202 | 6.7 | High dissolving power; often used when DMF/DMSO fail.[9] |
Diagrams and Workflows
A logical decision-making process is critical for efficiently solving solubility problems. The following workflow outlines a systematic approach.
Caption: Decision workflow for troubleshooting pyrazole solubility.
Part 4: Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify an effective co-solvent system to dissolve a problematic pyrazole starting material for a chemical reaction.
Materials:
-
Your poorly soluble pyrazole derivative.
-
Primary (desired) reaction solvent (e.g., Toluene).
-
High-solubility polar aprotic solvents (e.g., DMF, DMSO, NMP).
-
Array of small, sealable vials (e.g., 4 mL).
-
Magnetic stir plate and small stir bars.
Procedure:
-
Preparation: To five separate vials, add an identical, known amount of your pyrazole (e.g., 20 mg). Add a stir bar to each.
-
Add Primary Solvent: To each vial, add the primary reaction solvent in a volume that matches your target reaction concentration (e.g., 1.0 mL for a 0.1 M reaction).
-
Stir: Place the vials on the stir plate and stir vigorously at the intended reaction temperature for 15 minutes. Note which, if any, dissolve.
-
Titration with Co-solvent: For the vials in which the solid remains, begin adding one of the high-solubility solvents (Vial 1: DMF, Vial 2: DMSO, etc.) dropwise (e.g., 10 µL at a time) with continued stirring.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the exact volume of co-solvent required for each.
-
Analysis: Compare the results. The best co-solvent is the one that achieves full dissolution with the smallest volume percentage.
-
Validation: Before scaling up, ensure the chosen co-solvent is compatible with all reagents and reaction conditions.
Protocol 2: Solubility Enhancement via pH Modification (Salt Formation)
Objective: To solubilize a weakly basic pyrazole derivative in a polar protic solvent (e.g., ethanol) for a reaction.
Materials:
-
Your weakly basic pyrazole starting material.
-
Reaction solvent (e.g., absolute ethanol).
-
Acidic modifier (e.g., 2 M HCl in diethyl ether, or Methanesulfonic Acid).
-
Reaction flask with stir bar.
Procedure:
-
Suspension: Add your pyrazole starting material and the reaction solvent to the flask to create a slurry/suspension.
-
Stir: Begin vigorous magnetic stirring at room temperature.
-
Acid Addition: Slowly, add the acidic modifier dropwise to the stirring suspension.
-
Monitor Dissolution: Observe the mixture closely. As the pyrazolium salt forms, the solids should begin to dissolve.
-
Stoichiometry: Add approximately 1.0 to 1.1 equivalents of acid relative to your pyrazole. Adding a large excess is generally not necessary and may interfere with the reaction.
-
Confirmation: Continue stirring for 10-15 minutes after the final drop of acid is added to ensure complete salt formation and dissolution. The result should be a clear, homogeneous solution, ready for the next step of your synthesis.
-
Consideration: Remember that your pyrazole is now in its salt form. If your reaction requires the free base, you may need to add one equivalent of a non-nucleophilic base (e.g., DIPEA) before adding your next reagent.
References
- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar. [Link]
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]
- How will you increase the solubility of organic compounds in w
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Toward overcoming solubility issues in organic chemistry. (2021). ScienceDaily. [Link]
- Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (2023).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017).
- Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. (2025).
- CN110903279A - Pyrazole compound and salt and application thereof. (2020).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library. [Link]
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2022).
- Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies. (2020).
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. scispace.com [scispace.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. mdpi.com [mdpi.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Regioselectivity in Unsymmetrical Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing unsymmetrical pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, but its synthesis, particularly the control of regioisomer formation, remains a significant challenge.[1][2] This resource provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your reactions for maximal regioselectivity.
The Core Challenge: What is Regioselectivity and Why Does It Matter?
Q1: What is "regioselectivity" in the context of unsymmetrical pyrazole synthesis, and why is it a critical parameter to control?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products.[3] In the classic Knorr synthesis of pyrazoles, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[4][5] The reaction can proceed via two different pathways, leading to two distinct pyrazole regioisomers.
Controlling which isomer forms is paramount for several reasons:
-
Biological Activity: Different regioisomers often exhibit vastly different pharmacological profiles. The desired biological activity may be exclusive to one isomer, making its selective synthesis essential for drug discovery programs.[1]
-
Physicochemical Properties: Isomers can have different properties such as solubility, crystallinity, and stability, which impact formulation and development.
-
Economic and Process Efficiency: A non-selective reaction leads to a mixture of products that are often difficult and costly to separate, reducing the overall yield of the desired compound.[2][6] Achieving high regioselectivity simplifies purification and improves process efficiency.
Troubleshooting & FAQs: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of unsymmetrical pyrazoles, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent outcome, especially when the electronic and steric properties of the two carbonyl groups in the 1,3-dicarbonyl substrate are very similar. This results in a lack of inherent preference for the initial nucleophilic attack by the hydrazine.[3]
Q2: What are the primary factors that dictate the regiochemical outcome in the Knorr pyrazole synthesis?
A2: The regioselectivity of the condensation reaction is a delicate balance of several interconnected factors:[1][3]
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[7][8] This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) significantly increase the electrophilicity of the adjacent carbonyl, making it the primary site of attack.[1][9]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered, making it the more likely initial attacker.[10]
-
Reaction Conditions (pH, Solvent, Temperature):
-
pH: The acidity of the medium is critical. Under acidic conditions, the reaction is catalyzed, but excessive acid can protonate the hydrazine, reducing its nucleophilicity.[8][9] The pH can influence which nitrogen atom of the hydrazine is more reactive.[1]
-
Solvent: The choice of solvent can dramatically alter the regiochemical outcome, a crucial point we will explore in the solution below.[1][11]
-
Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the final isomer ratio.[1]
-
Solution 1.1: Leverage Solvent Effects to Dramatically Enhance Regioselectivity.
For reactions yielding isomeric mixtures, changing the solvent is one of the most powerful and experimentally simple strategies to implement. While traditional solvents like ethanol often lead to poor selectivity, fluorinated alcohols have been shown to be exceptionally effective at directing the reaction towards a single isomer.[6][11]
Why do fluorinated solvents work? Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) possess unique properties. They are highly polar and can stabilize charged intermediates through hydrogen bonding, but they are very poor nucleophiles themselves. In a solvent like ethanol, the alcohol can compete with the hydrazine in attacking the more reactive carbonyl group, which can diminish selectivity. Because TFE and HFIP are non-nucleophilic, they do not compete in this manner, allowing the intrinsic reactivity of the dicarbonyl and hydrazine to dictate the outcome with greater fidelity.[6]
The following diagram illustrates the mechanistic competition and the influence of the solvent.
Caption: Logical workflow for controlling pyrazole regioselectivity.
Data Summary: Solvent Effect on Regioselectivity
The table below summarizes experimental data demonstrating the profound impact of solvent choice on the isomer ratio for the reaction between various 1,3-dicarbonyls and hydrazines.[1][6][11]
| Entry | R¹ Group (on Diketone) | R² Group (on Diketone) | Hydrazine | Solvent | Isomer Ratio (A:B)¹ |
| 1 | 2-Furyl | -CF₃ | Methylhydrazine | Ethanol | 36:64 |
| 2 | 2-Furyl | -CF₃ | Methylhydrazine | TFE | 85:15 |
| 3 | 2-Furyl | -CF₃ | Methylhydrazine | HFIP | 97:3 |
| 4 | Phenyl | -CF₃ | Phenylhydrazine | Ethanol | ~50:50 (mixture) |
| 5 | Phenyl | -CF₃ | Phenylhydrazine | HFIP | >99:1 |
| 6 | 2-Furyl | -CO₂Et | Methylhydrazine | Ethanol | 44:56 |
| 7 | 2-Furyl | -CO₂Et | Methylhydrazine | HFIP | 93:7 |
¹Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group. Data compiled from multiple sources.[1][6][11]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent electronic and steric factors of your substrates favor the formation of the isomer you do not want. To overcome this, you must alter the reaction conditions to favor a different mechanistic pathway or, in some cases, use a different synthetic strategy altogether.
Q3: My substrate has a highly electron-withdrawing group (-CF₃), and the reaction exclusively forms the isomer where the substituted nitrogen is adjacent to it. How can I reverse this selectivity?
A3: This is a classic case of electronic control where the more nucleophilic -NH₂ of the hydrazine attacks the more electrophilic carbonyl carbon next to the -CF₃ group. Reversing this inherent reactivity is challenging but not impossible.
Solution 2.1: Modify Reaction pH and Temperature.
The mechanism of pyrazole formation is complex and can proceed through different intermediates.[12][13] The dehydration of the cyclic hemiaminal intermediate is often the rate-determining step.[13][14] By adjusting the pH, you can influence the stability of intermediates and the rate of different steps.
-
Acidic Conditions: Using a catalytic amount of acid (like acetic acid) is standard for the Knorr synthesis.[7][8] It protonates a carbonyl, activating it for attack. Sometimes, running the reaction under neutral or even slightly basic conditions can alter the selectivity, although reaction times may be longer.[3]
-
Thermodynamic vs. Kinetic Control: The initially formed product (kinetic product) may not be the most stable one (thermodynamic product). Running the reaction at a higher temperature for a longer duration might allow for an equilibrium to be established, potentially favoring the more stable isomer, which could be your desired product.
Solution 2.2: Consider an Alternative Synthetic Route.
If modifying the Knorr condensation fails, alternative synthetic strategies that offer different regiochemical control should be employed.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines is another powerful method for pyrazole synthesis.[9] This reaction proceeds via a Michael addition followed by cyclization and oxidation. The regioselectivity is typically well-defined, with the substituted nitrogen of the hydrazine adding at the β-position of the unsaturated system.[15]
-
[3+2] Cycloaddition Reactions: Modern methods, such as the [3+2] cycloaddition of sydnones with alkynes or the reaction of hydrazonyl chlorides with 1,3-dicarbonyls, can offer excellent and predictable regioselectivity.[16][17] These methods often proceed under different mechanisms where the factors controlling regioselectivity are distinct from the Knorr synthesis.
The following diagram outlines the decision-making process when troubleshooting regioselectivity.
Caption: Troubleshooting workflow for pyrazole regioselectivity.
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis Using HFIP
This protocol provides a general method for achieving high regioselectivity by leveraging a fluorinated solvent.[3]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (approx. 3 mL).
-
To this stirring solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure major regioisomer.
Protocol 2: Pyrazole Synthesis from an α,β-Unsaturated Ketone
This protocol offers an alternative route with predictable regiochemical outcomes.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., a chalcone) (1.0 mmol, 1.0 eq)
-
Arylhydrazine (1.1 mmol, 1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a suitable reaction vessel (e.g., a microwave vial or round-bottom flask).
-
Add glacial acetic acid (3-5 mL) to serve as both the solvent and acid catalyst.
-
Heat the reaction mixture. For thermal heating, refluxing for 2-6 hours is typical. For microwave-assisted synthesis, irradiate at 120-140 °C for 15-30 minutes (Note: microwave conditions must be carefully optimized).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography.
References
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (2025). BenchChem.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (2025). BenchChem.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
- Ali, T., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Wan, Y., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Letters.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). RWTH Publications.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate.
- Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed.
- Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (n.d.). Organic & Biomolecular Chemistry.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole
Welcome to the Technical Support Center for the synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to reliably synthesize and scale up this important heterocyclic compound. Here, we provide not just a protocol, but a comprehensive resource built on established chemical principles and field-proven insights to help you navigate the potential challenges of this synthesis.
Understanding the Synthetic Approach
The synthesis of this compound can be efficiently achieved through a two-step, one-pot reaction. This modern approach avoids the traditional Claisen-Schmidt condensation and instead utilizes the formation of a reactive enaminone intermediate. This method is often preferred for its high efficiency and simplified workflow.
The overall transformation involves two key stages:
-
Formation of the Enaminone Intermediate: 3-Methoxyacetophenone is reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form 1-(3-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is a versatile building block in heterocyclic synthesis.
-
Cyclization with Hydrazine: The enaminone intermediate is then reacted in situ with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the enaminone, followed by cyclization and elimination of dimethylamine, to yield the final pyrazole product.
This one-pot procedure is advantageous as it minimizes the need for isolation and purification of the intermediate, thus saving time and resources, which is particularly beneficial for scaling up the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and is optimized for both yield and purity.
Materials and Reagents:
-
3-Methoxyacetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Glacial acetic acid
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyacetophenone (1 equivalent) and dimethylformamide dimethyl acetal (1.5 equivalents).
-
Formation of the Enaminone Intermediate: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
In-situ Cyclization: After the formation of the enaminone is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add ethanol as a solvent, followed by the slow addition of hydrazine hydrate (1.2 equivalents).
-
Pyrazole Formation: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 4-6 hours. Again, monitor the reaction progress by TLC until the enaminone intermediate is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water or toluene/hexane.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: The formation of the enaminone intermediate is slow or incomplete. What could be the issue?
A1:
-
Reagent Quality: Ensure that the dimethylformamide dimethyl acetal (DMF-DMA) is of high purity and has been stored under anhydrous conditions. DMF-DMA is sensitive to moisture and can decompose, leading to lower reactivity.
-
Reaction Temperature: While reflux is generally sufficient, ensure that the reaction temperature is maintained consistently. In some cases, a higher boiling point solvent like toluene can be used instead of neat conditions to achieve a higher reaction temperature.
-
Stoichiometry: While a slight excess of DMF-DMA is recommended, a large excess can sometimes lead to side reactions. Ensure accurate measurement of your starting materials.
Q2: The cyclization reaction with hydrazine does not go to completion, and I see the enaminone intermediate remaining on my TLC plate. How can I drive the reaction forward?
A2:
-
Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Old or decomposed hydrazine will have lower reactivity.
-
Catalyst: The addition of a catalytic amount of glacial acetic acid is crucial for this step as it protonates the enaminone, making it more susceptible to nucleophilic attack by hydrazine. Ensure that the acid catalyst has been added.
-
Reaction Time and Temperature: The cyclization step may require a longer reflux time. Continue to monitor the reaction by TLC every few hours. If the reaction is still sluggish, a slight increase in temperature (if possible with your solvent system) may be beneficial.
-
pH of the reaction mixture: The reaction is sensitive to pH. While a catalytic amount of acid is helpful, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, basic conditions can inhibit the initial protonation of the enaminone.
Q3: I have obtained a dark-colored or oily crude product after work-up. What are the likely impurities and how can I remove them?
A3:
-
Side Reactions: The formation of colored impurities can be due to side reactions involving hydrazine or the decomposition of the enaminone intermediate, especially at high temperatures for extended periods.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing a wide range of impurities. A silica gel column with a hexane-ethyl acetate solvent system is typically effective. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems. A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allowing this to cool slowly should yield pure crystals.[1] Alternatively, a toluene/hexane system can be used.
-
Activated Carbon Treatment: If the color is persistent, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon, followed by hot filtration and recrystallization.
-
Q4: I am observing the formation of an isomeric pyrazole product. How can I control the regioselectivity?
A4: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can indeed lead to the formation of two regioisomers. However, the enaminone pathway described here generally offers high regioselectivity because the initial reaction of hydrazine occurs at the carbonyl carbon, followed by cyclization. If you are using an alternative route, such as the Knorr pyrazole synthesis with a 1,3-diketone, the regioselectivity will be influenced by the electronic and steric nature of the substituents on the diketone and the hydrazine, as well as the reaction pH.
Q5: How can I confirm the identity and purity of my final product?
A5:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons of the 3-methoxyphenyl group and the pyrazole ring.
-
¹³C NMR: The carbon NMR will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the pyrazole ring and C=C/C=N stretching of the aromatic systems.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the enaminone formation?
A: The reaction with DMF-DMA does not typically require an external base as the dimethylamine generated in situ can act as a base. If you are using an alternative method to generate the enaminone, a non-nucleophilic base like triethylamine or DBU could be employed.
Q: Is it possible to use a different hydrazine source?
A: Yes, substituted hydrazines (e.g., phenylhydrazine) can be used, which will result in an N-substituted pyrazole. However, this will alter the final product. For the synthesis of the parent this compound, hydrazine hydrate is the standard reagent.
Q: What are the safety precautions I should take during this synthesis?
A:
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
DMF-DMA is flammable and moisture-sensitive. It should be handled in an inert atmosphere if possible and away from ignition sources.
-
Solvents such as toluene, dichloromethane, and hexane are flammable and/or toxic. Always work in a fume hood and avoid inhalation or skin contact.
Q: Can this synthesis be performed under microwave irradiation to speed up the reaction?
A: Yes, both the enaminone formation and the subsequent cyclization can often be accelerated using microwave heating. This can significantly reduce reaction times. However, optimization of the reaction conditions (temperature, time, and power) would be necessary for your specific microwave reactor.
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₁₀N₂O | 174.20 | Off-white to pale yellow solid |
References
- Al-Zoubi, R. M., et al. (2020). A convenient one-pot synthesis of 3-aryl-1H-pyrazoles from aryl methyl ketones. Journal of Heterocyclic Chemistry, 57(5), 2286-2291. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
- El-Faham, A., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(10), 15687-15704. [Link]
Sources
Technical Support Center: Navigating the Impact of Solvent Polarity on Pyrazole Reaction Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent polarity in dictating the success of your pyrazole reactions. Here, you will find practical troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis and Solvent-Based Solutions
This section addresses specific experimental problems, delving into the underlying causes related to solvent choice and providing actionable solutions.
Issue 1: Poor Yield or No Reaction
Symptoms: Your reaction yields are consistently low, or you observe no product formation despite using established protocols.
Root Cause Analysis: The solvent's ability to solubilize reactants and stabilize intermediates is paramount for a successful reaction. A solvent that is too nonpolar may fail to dissolve polar starting materials like hydrazine salts, while a highly polar protic solvent might excessively solvate the nucleophilic hydrazine, reducing its reactivity.[1][2]
Troubleshooting Steps:
-
Assess Reactant Solubility:
-
Action: Before initiating the reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.
-
Rationale: Inadequate solubility is a primary reason for poor reaction rates.
-
-
Optimize Solvent Polarity:
-
Action: If solubility is an issue, consider switching to a more appropriate solvent. For polar reactants, polar aprotic solvents like DMF, DMSO, or acetonitrile can be excellent choices as they possess high dielectric constants to dissolve charged species without the hydrogen-bonding interactions that can deactivate nucleophiles.[1][3]
-
Rationale: Polar aprotic solvents effectively solvate cations while leaving the anionic nucleophile more "naked" and reactive.[1][4]
-
-
Consider Solvent-Free or High-Concentration Conditions:
-
Action: In some cases, particularly for multicomponent reactions, running the reaction neat (solvent-free) or under high-concentration conditions can accelerate the reaction rate.[5]
-
Rationale: This increases the frequency of molecular collisions, driving the reaction forward.
-
Issue 2: Formation of Undesired Regioisomers
Symptoms: You are obtaining a mixture of pyrazole regioisomers, making purification difficult and reducing the yield of the desired product. This is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6]
Root Cause Analysis: The regioselectivity of the reaction is a delicate balance of steric and electronic factors, which are significantly influenced by the solvent.[6][7] The solvent can differentially stabilize the transition states leading to the different regioisomers.
Troubleshooting Steps:
-
Leverage Fluorinated Alcohols for Enhanced Regioselectivity:
-
Action: Replace traditional alcoholic solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8][9][10][11]
-
Rationale: Fluorinated alcohols have unique properties, including high ionizing power and a strong ability to form hydrogen bonds, which can dramatically increase the regioselectivity in pyrazole formation.[8][9][10][11] They can stabilize specific intermediates or transition states, favoring the formation of one regioisomer over the other.[8][9][10][11]
-
-
Control Reaction Temperature:
-
Action: Lowering the reaction temperature can sometimes enhance regioselectivity.
-
Rationale: At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which may favor the formation of the desired regioisomer.
-
-
Employ Acidic or Basic Catalysis:
-
Action: The addition of an acid or base catalyst can alter the regiochemical outcome.
-
Rationale: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby directing the initial nucleophilic attack.[7]
-
Issue 3: Product Decomposition or Side Reactions
Symptoms: You observe the formation of byproducts or degradation of your desired pyrazole product.
Root Cause Analysis: The solvent can participate in or promote side reactions. For instance, protic solvents can sometimes lead to hydrolysis of sensitive functional groups, while high reaction temperatures in certain solvents can cause decomposition.
Troubleshooting Steps:
-
Switch to an Inert Solvent:
-
Action: If you suspect the solvent is reacting with your starting materials or product, switch to a more inert solvent like toluene, dioxane, or a polar aprotic solvent.
-
Rationale: Inert solvents provide a medium for the reaction without actively participating in it.
-
-
Optimize Reaction Time and Temperature:
-
Action: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[6]
-
Rationale: Minimizing reaction time and using the lowest effective temperature can help prevent the formation of degradation products.
-
-
Consider Greener Alternatives:
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally influence the rate of pyrazole synthesis?
A1: Solvent polarity affects the reaction rate in several ways:
-
Solvation of Reactants: The solvent must effectively dissolve the reactants to allow them to interact.
-
Stabilization of Transition States: For reactions that proceed through a polar or charged transition state, a polar solvent can stabilize this transition state, lowering the activation energy and increasing the reaction rate.[15][16]
-
Solvation of Nucleophiles: In the case of polar protic solvents, hydrogen bonding can "cage" the nucleophilic hydrazine, reducing its reactivity and slowing down the reaction.[2] Polar aprotic solvents do not have this caging effect, often leading to faster reactions.[1][4]
Q2: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them for my pyrazole synthesis?
A2:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[17] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[1][17] They are good at solvating cations but not anions.
Choosing the right solvent:
-
For reactions involving strong nucleophiles (like many pyrazole syntheses), polar aprotic solvents are often preferred. They enhance the nucleophilicity of the hydrazine by not solvating it as strongly as protic solvents.[1][2][4]
-
Polar protic solvents are commonly used due to their low cost and low toxicity. However, they may lead to lower yields or require longer reaction times due to the deactivation of the nucleophile.[3] In some cases, their hydrogen-bonding ability can be advantageous in promoting specific reaction pathways.
Q3: Can I run my pyrazole synthesis without any solvent?
A3: Yes, solvent-free reactions are a viable and often advantageous approach in green chemistry.[5] They can lead to faster reaction rates, easier product isolation, and reduced waste.[5] This method is particularly well-suited for reactions involving solid reactants that can be ground together or for reactions that can be initiated by thermal or microwave energy.[18]
Q4: I am performing a 1,3-dipolar cycloaddition to synthesize a pyrazole derivative. How does solvent polarity impact this type of reaction?
A4: In 1,3-dipolar cycloaddition reactions, the polarity of the solvent can significantly influence both the reaction rate and the regioselectivity.[15] Reactions that proceed through a more polar transition state will be accelerated in more polar solvents.[16] The use of green solvents like ionic liquids and deep eutectic solvents has also been shown to be effective in catalyzing 1,3-dipolar cycloadditions.[19]
Data Presentation
Table 1: Properties of Common Solvents and Their General Impact on Pyrazole Synthesis
| Solvent | Type | Dielectric Constant (ε) at 20°C | General Impact on Pyrazole Synthesis |
| Water | Polar Protic | 80.1 | Green solvent, can promote certain cycloadditions.[14] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent for dissolving a wide range of reactants, often accelerates reactions. |
| Acetonitrile | Polar Aprotic | 37.5 | Good general-purpose solvent for many organic reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point allows for reactions at elevated temperatures. |
| Methanol | Polar Protic | 32.7 | Common, inexpensive solvent, but can reduce nucleophilicity. |
| Ethanol | Polar Protic | 24.6 | Widely used, but can lead to regioisomeric mixtures.[8] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 26.7 | Can significantly improve regioselectivity.[8][9][10] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Polar Protic | 16.7 | Excellent for enhancing regioselectivity.[8][9][10][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderately polar, good for reactions with less polar substrates. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good for reactions at or below room temperature. |
| Toluene | Nonpolar | 2.4 | Used when a non-polar, inert environment is required. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimizing Regioselectivity in Knorr Pyrazole Synthesis
This protocol outlines a general procedure for screening different solvents to improve the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
A selection of solvents to be screened (e.g., ethanol, TFE, HFIP, DMF, toluene)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
LC-MS or GC-MS for accurate determination of regioisomer ratios
Procedure:
-
Set up a parallel reaction in each of the chosen solvents. In separate vials, dissolve the 1,3-diketone (1.0 mmol) in 2 mL of each solvent.
-
To each vial, add the substituted hydrazine (1.1 mmol) at room temperature.
-
Stir the reactions at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, and 24 hours).
-
Once the reactions are complete (as indicated by the consumption of the limiting reagent), quench the reactions by adding water.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR, LC-MS, or GC-MS to determine the ratio of the two regioisomers.
-
The solvent that provides the highest ratio of the desired regioisomer is the optimal choice for a larger-scale synthesis.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Pyrazole Reaction Outcomes
Caption: A decision-making workflow for troubleshooting common issues in pyrazole synthesis.
Diagram 2: Influence of Solvent Type on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in polar protic versus polar aprotic solvents.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- ResearchGate. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- National Institutes of Health. (n.d.). Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC.
- Wiley Online Library. (2020).
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Journal of University of Babylon. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models.
- Research India Publications. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures.
- National Institutes of Health. (n.d.). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials.
- National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (n.d.). The binding interactions of the newly derived pyrazole compounds...
- Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ACS Publications. (n.d.). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- DSpace@MIT. (n.d.). Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes.
- SciELO. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles.
- ResearchGate. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus.
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- National Institutes of Health. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central.
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- National Institutes of Health. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. PMC.
Sources
- 1. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalofbabylon.com [journalofbabylon.com]
- 16. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
preventing byproduct formation in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. By addressing common challenges and frequently asked questions, this guide aims to provide you with the expertise and practical insights needed to minimize byproduct formation and optimize your synthetic outcomes.
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for constructing the pyrazole core due to its robustness and the ready availability of starting materials.[1][2] It typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] However, as with many classical reactions, nuances in substrate reactivity and reaction conditions can lead to undesired byproducts, most notably regioisomers when using unsymmetrical 1,3-dicarbonyls.[5][6] This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies for their prevention.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing explanations and recommended solutions.
Issue 1: My reaction with an unsymmetrical 1,3-diketone yields a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is the most common byproduct issue in the Knorr synthesis when using a non-symmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[7] The regioselectivity is determined by which of the two carbonyl groups undergoes initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine.[8]
Causality and Solution:
-
Electronic and Steric Effects: The initial attack is governed by the relative reactivity of the two carbonyl carbons. A more electrophilic (less sterically hindered) carbonyl will typically react faster. For instance, in phenylhydrazine, the unsubstituted -NH2 group is the more nucleophilic center.[8]
-
Solvent Choice is Critical: The solvent can dramatically influence the reaction's regioselectivity.
-
Standard Solvents: Protic solvents like ethanol are commonly used but often lead to poor regioselectivity.[8] This may be due to the solvent competing with the hydrazine as a nucleophile, especially towards the more reactive carbonyl group.[8]
-
Fluorinated Alcohols (TFE and HFIP): The use of non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[8] These solvents can activate the carbonyl group towards nucleophilic attack without competing in the reaction, leading to a cleaner reaction profile. For example, a reaction that gives a 36:64 mixture of regioisomers in ethanol can be improved to a 97:3 ratio in HFIP.[8]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide have also been reported to provide high regioselectivity, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[5]
-
Recommended Actions:
-
Switch from ethanol or methanol to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent.
-
If HFIP is not available, 2,2,2-trifluoroethanol (TFE) is a good alternative.[8]
-
Perform small-scale solvent screening to find the optimal conditions for your specific substrates.
Issue 2: The reaction is sluggish and gives a low yield of the desired pyrazole, with a significant amount of unreacted starting material and some dark, tar-like byproducts.
Answer:
Low yields and the formation of colored impurities can often be traced back to the reaction conditions and the stability of the reagents, particularly the hydrazine.
Causality and Solution:
-
pH of the Reaction Medium: The Knorr pyrazole synthesis is generally acid-catalyzed.[1][9] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[1] If the medium is neutral or basic, the reaction can be very slow. Conversely, excessively strong acidic conditions can lead to degradation of the starting materials.
-
Hydrazine Stability: Hydrazine derivatives can be unstable, especially in the presence of air and at elevated temperatures, leading to the formation of colored oxidation byproducts.[10]
-
Reaction Temperature: While heating can accelerate the reaction, it can also promote decomposition pathways. Some pyrazole syntheses proceed efficiently at room temperature.[5]
Recommended Actions:
-
Catalytic Acid: Add a catalytic amount of a mild acid, such as acetic acid, to your reaction mixture.[2] This will facilitate both the initial imine formation and the subsequent cyclization.[1]
-
Use Hydrazine Salts: If using a free hydrazine, consider switching to its hydrochloride salt. This can improve stability and handling.[10]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.[10]
-
Temperature Optimization: Start the reaction at room temperature. If it is too slow, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Issue 3: I am observing byproducts that are not the expected regioisomer. What could these be?
Answer:
Besides regioisomers, other byproducts can form through incomplete reactions or side reactions of the intermediates.
Causality and Solution:
-
Hydroxylpyrazolidine Intermediate: The reaction proceeds through a hydroxylpyrazolidine intermediate which then dehydrates to form the aromatic pyrazole.[11] Under certain conditions, this intermediate can be isolated. If your workup is very mild, or the dehydration step is slow, you may be isolating this species.
-
Hydrazone Formation: The initial reaction between the hydrazine and one carbonyl group forms a hydrazone. If the subsequent intramolecular cyclization is slow, you may have significant amounts of this open-chain intermediate in your reaction mixture.
-
Di-addition Products: In some cases, a di-addition of the hydrazine to the 1,3-dicarbonyl compound has been observed as an intermediate.[11]
Recommended Actions:
-
Ensure Complete Dehydration: If you suspect the presence of the hydroxylpyrazolidine intermediate, ensure the reaction goes to completion. Extending the reaction time or increasing the temperature slightly at the end of the reaction can promote the final dehydration step. The presence of a catalytic amount of acid also facilitates this step.[1]
-
Analytical Characterization: Use techniques like NMR and Mass Spectrometry to characterize the unexpected byproducts. 1H NMR can often distinguish between the pyrazole product and intermediates by the absence of aromatic pyrazole protons and the presence of signals corresponding to sp3-hybridized carbons.[12]
-
Purification: These byproducts often have different polarities from the desired pyrazole and can typically be removed by column chromatography or recrystallization.[13]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis and where can byproducts form?
A1: The Knorr synthesis involves two main steps: 1) Nucleophilic attack of a hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. 2) Intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[3][14] Byproduct formation, specifically regioisomers, occurs in the first step if the 1,3-dicarbonyl is unsymmetrical, as the initial attack can happen at either of the two different carbonyl carbons.[4]
Below is a diagram illustrating the general mechanism and the point of regiochemical divergence.
Caption: Knorr synthesis pathways leading to regioisomers.
Q2: How can I purify my pyrazole product from unreacted starting materials and byproducts?
A2: Several standard purification techniques can be employed:
-
Recrystallization: This is often a very effective method for purifying solid pyrazole products, especially for removing minor impurities.[15] A common solvent system is an alcohol-water mixture.[13]
-
Column Chromatography: Silica gel chromatography is widely used. However, the basic nitrogen atoms in the pyrazole ring can cause tailing and sometimes product loss on acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.[13]
-
Acid-Base Extraction: Since pyrazoles are basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.
Q3: Are there alternative "greener" methods for pyrazole synthesis that might reduce byproduct formation?
A3: Yes, green chemistry approaches are increasingly being applied to pyrazole synthesis.
-
Solvent-Free Synthesis: Reactions can sometimes be run neat (without solvent), often with microwave irradiation or simply by grinding the reactants together.[16] This can lead to faster reaction times, reduced waste, and sometimes higher yields and cleaner product profiles.[16]
-
Aqueous Media: Using water as a solvent, sometimes with a catalyst, is another environmentally friendly approach that has been successfully applied to the synthesis of some pyrazole derivatives.[17]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the product, which can be highly efficient and atom-economical. Several MCRs for pyrazole synthesis have been developed.[18]
Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole
This protocol provides a general method for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing HFIP as the solvent to maximize regioselectivity.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 eq).
-
Solvent Addition: Add HFIP to dissolve the diketone (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reactions in HFIP are often complete within a few hours.[8]
-
Workup:
-
Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure pyrazole regioisomer.
-
Below is a workflow diagram for troubleshooting pyrazole synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Synthesis of pyrazole under solvent free condition. (n.d.).
- Process for the purification of pyrazoles. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
- knorr pyrazole synthesis. (n.d.). Slideshare. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Merck Index. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
- Knorr pyrazole synthesis. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. knorr pyrazole synthesis | PPTX [slideshare.net]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Consistent Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth troubleshooting, explains the causality behind reaction outcomes, and offers validated strategies to ensure consistent and high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I improve selectivity for the desired product?
Answer: The formation of regioisomers is the most common challenge in pyrazole synthesis, particularly in the classic Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] The outcome is a battle between the two non-equivalent carbonyl carbons for the initial nucleophilic attack by the hydrazine. Control hinges on exploiting the subtle steric and electronic differences between these two sites.
Causality Explained: The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[4][5][6] The initial, and often selectivity-determining, step is the condensation of one of the hydrazine's nitrogen atoms with a carbonyl group.
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will react faster. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative CF₃ group is significantly more electrophilic and will be the preferred site of initial attack.
-
Steric Effects: A less sterically hindered carbonyl is more accessible to the incoming hydrazine, especially if the hydrazine itself has bulky substituents.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHR group, and thus preferentially initiates the attack.[7]
Refinement Strategies:
-
Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Protic solvents like ethanol can stabilize intermediates through hydrogen bonding, while aprotic solvents may favor different transition states. Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance regioselectivity compared to standard solvents like ethanol.[8][9]
-
pH Control (Catalysis): The reaction is typically acid-catalyzed.[4] Adjusting the pH can alter the rate-determining step and influence which carbonyl is more effectively activated by protonation.[6]
-
Under strongly acidic conditions, both carbonyls may be protonated, and the reaction may be governed by the inherent electronic properties of the diketone.
-
Near-neutral conditions may favor pathways where the intrinsic nucleophilicity of the hydrazine plays a more dominant role.[10]
-
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, even if it is kinetically slower.
Workflow for Optimizing Regioselectivity
This decision tree illustrates a logical workflow for troubleshooting regioselectivity issues.
Caption: Decision tree for regioselectivity troubleshooting.
Question 2: My reaction yield is consistently low, and TLC shows multiple side products. What are the likely causes and how can I fix this?
Answer: Low yields are often symptomatic of suboptimal reaction conditions, impure starting materials, or competing side reactions.[2] A systematic approach is crucial for diagnosis and correction.
Potential Causes & Solutions:
-
Starting Material Purity:
-
Issue: Hydrazine derivatives can degrade upon storage. 1,3-dicarbonyl compounds may exist in equilibrium with their enol form, and impurities can interfere with the reaction.
-
Solution: Use freshly opened or purified hydrazine.[2] Verify the purity of your dicarbonyl starting material by NMR or other appropriate analytical techniques.
-
-
Incomplete Cyclization or Dehydration:
-
Issue: The reaction may stall at the hydrazone or hydroxyl-pyrazoline intermediate stage.[10] This is often the case in reactions that are not heated sufficiently or lack an effective catalyst for the final dehydration step.
-
Solution: Ensure adequate heating (reflux) and consider adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) to facilitate the rate-determining dehydration step.[11][10] Monitor the reaction by TLC or LC-MS to track the disappearance of intermediates.
-
-
Stoichiometry:
-
Issue: An incorrect ratio of reactants can lead to unconsumed starting materials, which complicates purification.
-
Solution: While a 1:1 stoichiometry is typical, using a slight excess (1.05-1.1 equivalents) of the hydrazine can sometimes drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[2]
-
Data Summary: Effect of Solvent on Regioisomeric Ratio
The choice of solvent can have a profound impact on the ratio of isomers formed. The table below summarizes findings from a study on the reaction of a 1,3-diketone with methylhydrazine, demonstrating the dramatic improvement seen with fluorinated alcohols.
| Entry | Solvent | Regioisomeric Ratio (Product 1 : Product 2) | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 2:1 | 75 | [8] |
| 2 | Dichloromethane (DCM) | 3:1 | 60 | [8] |
| 3 | 2,2,2-Trifluoroethanol (TFE) | 19:1 | 85 | [8][9] |
| 4 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | 90 | [8][9] |
Data adapted from studies demonstrating the effect of fluorinated alcohols on pyrazole synthesis.[8][9]
Question 3: I'm struggling with the final purification. How can I effectively separate my pyrazole product from isomers and starting materials?
Answer: Pyrazole purification can be challenging, especially when dealing with regioisomers that often have very similar polarities.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers.[12]
-
Pro Tip: If separation is difficult, try deactivating the silica gel with triethylamine (1% in the eluent) to prevent basic pyrazole products from streaking on the acidic silica.[13] Alternatively, neutral alumina can be an effective stationary phase.
-
-
Recrystallization: If a solid product is obtained, recrystallization is a powerful technique for achieving high purity.
-
Solvent Selection: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13] The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Acid-Base Extraction / Salt Formation: Pyrazoles are weakly basic due to the sp²-hybridized nitrogen atom and can be protonated by strong acids to form salts.[14][15] This property can be exploited for purification.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the pure pyrazole back into an organic solvent.
-
Selective Crystallization: In some cases, the acid addition salt of the desired pyrazole isomer can be selectively crystallized from a solution, providing a highly effective method for separating isomers.[16][17]
-
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing pyrazoles? A: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is the most widely used and versatile method.[1][3][7][18] Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions.[1][19]
Q: Can I run the reaction at room temperature? A: While some highly reactive substrates or specific catalytic systems may work at room temperature, most Knorr-type pyrazole syntheses require heating (reflux) to overcome the activation energy of the cyclization and dehydration steps to ensure a reasonable reaction time and complete conversion.[3]
Q: My starting material is an α,β-unsaturated ketone (chalcone) instead of a 1,3-diketone. Does this guide still apply? A: The reaction of an α,β-unsaturated ketone with hydrazine is another valid route to pyrazoles.[3][14] The initial reaction is typically a Michael addition, which forms a pyrazoline intermediate. This intermediate must then be oxidized to form the aromatic pyrazole ring.[3] Therefore, you will need to incorporate an oxidation step (e.g., using air, I₂, or another mild oxidant) after the initial condensation/cyclization reaction.
Q: How do I confirm the regiochemistry of my final product? A: Unambiguous structure determination requires advanced spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, are the gold standard for confirming which nitrogen of the pyrazole ring is attached to which substituent.[12] X-ray crystallography provides definitive proof of structure if a suitable single crystal can be obtained.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening to Optimize Regioselectivity
This protocol outlines a systematic approach to test the effect of different solvents on the regioselectivity of a pyrazole synthesis.
-
Setup: Arrange four identical reaction vessels (e.g., 10 mL round-bottom flasks) equipped with magnetic stir bars and reflux condensers.
-
Reagent Addition: To each flask, add the 1,3-dicarbonyl compound (1.0 mmol).
-
Solvent Addition:
-
Flask 1: Add ethanol (5 mL).
-
Flask 2: Add dioxane (5 mL).
-
Flask 3: Add 2,2,2-trifluoroethanol (TFE) (5 mL).
-
Flask 4: Add a catalytic amount of acetic acid (0.1 mmol) in ethanol (5 mL).
-
-
Hydrazine Addition: Add the substituted hydrazine (1.05 mmol) to each flask.
-
Reaction: Heat all four reactions to reflux (or a consistent temperature like 80°C) and stir for the same amount of time (e.g., 4-12 hours).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots for TLC or LC-MS analysis at regular intervals.
-
Workup: After completion, cool the reactions to room temperature. Remove the solvent under reduced pressure. Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the regioisomeric ratio and approximate conversion. This data will identify the optimal solvent for a larger-scale reaction.
Logical Flow for Protocol 1
Caption: Workflow for parallel solvent screening experiment.
References
- Gurunath, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- de Oliveira, C.S.A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- Yarovenko, V.N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Li, P., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- NIH National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Thompson, A.L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- ResearchGate. (n.d.). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- NIH National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- CUTM Courseware. (n.d.). pyrazole.pdf.
- NIH National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to In Vitro Validation of 3-(3-Methoxyphenyl)-1H-Pyrazole: A Comparative Workflow for Targeting IDO1
This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vitro bioactivity of the novel compound 3-(3-Methoxyphenyl)-1H-pyrazole. While pyrazole derivatives are known to possess a wide range of biological activities, from anticancer to anti-inflammatory effects[1][2], this document will focus on a specific, high-impact hypothesis: its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a critical enzyme in cancer's ability to evade the immune system, making it a premier target in immuno-oncology[3][4]. We will outline a step-by-step validation cascade, comparing our test compound against Epacadostat (INCB024360) , a potent and selective IDO1 inhibitor that has undergone extensive clinical investigation[5][6]. This direct comparison provides an essential benchmark for potency and cellular efficacy.
The Scientific Rationale: Targeting the IDO1 Pathway
IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn)[4][7]. In the tumor microenvironment, this enzymatic activity has two profound immunosuppressive effects:
-
Tryptophan Depletion: T-cells, the primary effectors of anti-tumor immunity, are highly sensitive to tryptophan levels. Depletion of local Trp stalls their proliferation and induces a state of anergy (inactivity)[7].
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further suppressing the immune response[3][8].
By inhibiting IDO1, a therapeutic agent can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby "releasing the brakes" on the anti-tumor immune response. The diagram below illustrates this crucial pathway.
Experimental Validation Workflow: A Three-Stage Cascade
To rigorously validate the bioactivity of this compound, we propose a logical, three-stage workflow. This cascade moves from direct target engagement in a purified system to functional outcomes in a complex cellular environment. Each stage must include the comparator compound, Epacadostat, to provide context for the results.
Stage 1: Biochemical Validation — Direct IDO1 Enzyme Inhibition Assay
Causality: The first and most fundamental question is whether this compound directly interacts with and inhibits the IDO1 enzyme. A cell-free enzymatic assay isolates the enzyme and substrate from other cellular factors, providing a clean measure of direct inhibition.
Detailed Protocol: This protocol is adapted from standard methods used for IDO1 inhibitor characterization[9][10][11].
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Reaction Cocktail: Prepare fresh in Assay Buffer: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase. These components maintain the enzyme's heme iron in the reduced, active state[10].
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in Assay Buffer to the desired concentration (e.g., 50 nM).
-
Substrate Solution: 400 µM L-Tryptophan in Assay Buffer.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series of this compound and Epacadostat in DMSO. Final assay DMSO concentration should be ≤1%.
-
Stop/Development Solution: 6.1 N Trichloroacetic Acid (TCA) and 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent) in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Reaction Cocktail.
-
Add 1 µL of the compound dilution series (or DMSO for vehicle control).
-
Add 25 µL of the Enzyme Solution to all wells except the 'No Enzyme' control. Add 25 µL of Assay Buffer to 'No Enzyme' wells.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of 6.1 N TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine[12].
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new clear, flat-bottom plate.
-
Add 100 µL of 2% p-DMAB solution. A yellow color will develop.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Subtract the 'No Enzyme' background from all readings.
-
Normalize the data with the 'Vehicle Control' set to 100% activity.
-
Plot percent inhibition versus log[inhibitor concentration] and fit a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Biochemical IC50 (nM) [Predicted Data] |
| This compound | To be determined |
| Epacadostat | ~70 nM[5][6] |
Stage 2: Cellular Target Engagement — Kynurenine Production Assay
Causality: A compound that works on a purified enzyme may fail in a cellular context due to poor membrane permeability or rapid metabolism. This assay confirms that the test compound can cross the cell membrane and inhibit intracellular IDO1 activity. We utilize a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), mimicking an inflammatory tumor microenvironment[7][13].
Detailed Protocol: This protocol is based on the widely used HeLa or SKOV-3 cell models[7][12].
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM with 10% FBS.
-
Seed cells into a 96-well tissue culture plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight[13].
-
-
Induction and Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Epacadostat) in culture medium.
-
Aspirate the old medium from the cells.
-
Add 200 µL of medium containing the compound dilutions and a final concentration of 100 ng/mL human IFN-γ to induce IDO1 expression. The medium should be supplemented with L-tryptophan (e.g., 15 µg/mL)[13].
-
Include controls: 'No IFN-γ' (basal Kyn production), and 'IFN-γ + Vehicle' (maximum Kyn production).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the culture supernatant and transfer to a fresh 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well[7].
-
Incubate at 50°C for 30 minutes.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% p-DMAB solution.
-
Measure absorbance at 480 nm.
-
-
Data Analysis:
-
Use a kynurenine standard curve to quantify the concentration in each well.
-
Normalize the data, setting the 'IFN-γ + Vehicle' control as 100% activity and the 'No IFN-γ' control as 0%.
-
Plot percent inhibition versus log[inhibitor concentration] to determine the cellular IC50 value.
-
| Compound | Cellular IC50 (nM) [Predicted Data] |
| This compound | To be determined |
| Epacadostat | ~10 nM[5][8] |
Stage 3: Functional Validation — T-Cell Co-Culture Rescue Assay
Causality: The ultimate goal of an IDO1 inhibitor is to restore T-cell function. This assay provides the most compelling in vitro evidence by testing if the compound can rescue T-cells from the suppressive effects of IDO1-expressing cancer cells.
Detailed Protocol: This protocol is a functional readout based on established co-culture systems[7].
-
Setup of IDO1-Expressing Cancer Cells:
-
Seed SKOV-3 cells in a 96-well plate and treat with IFN-γ for 24 hours as described in Stage 2 to induce high IDO1 expression.
-
-
Co-culture and Treatment:
-
After 24 hours, wash the SKOV-3 cells gently with fresh medium to remove excess kynurenine.
-
Add the test compound dilutions (this compound and Epacadostat) to the SKOV-3 cells.
-
Add Jurkat T-cells (a human T-lymphocyte cell line) to the wells at a 10:1 ratio (Jurkat:SKOV-3) along with T-cell activators (e.g., anti-CD3/CD28 beads or PHA).
-
Include controls: T-cells + activators alone (max response), and T-cells + activators + IFN-γ-treated SKOV-3 cells + vehicle (max suppression).
-
Incubate the co-culture for 48-72 hours.
-
-
Readout of T-Cell Activation:
-
Method A (IL-2 Production): Collect the supernatant and measure the concentration of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells, using a standard ELISA kit.
-
Method B (Cell Proliferation): Add a proliferation reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable, proliferating T-cells.
-
-
Data Analysis:
-
Normalize the data, setting the 'max response' control to 100% T-cell activation and the 'max suppression' control to 0%.
-
Plot percent rescue of T-cell activation versus log[inhibitor concentration] and fit a curve to determine the EC50 value.
-
| Compound | T-Cell Rescue EC50 (nM) [Predicted Data] |
| This compound | To be determined |
| Epacadostat | ~20-50 nM[7] |
Conclusion and Interpretation
This guide presents a rigorous, comparative workflow to validate the hypothesized bioactivity of this compound as an IDO1 inhibitor. By benchmarking its performance against Epacadostat at each stage, researchers can make a well-informed decision.
-
A Promising Hit: A successful compound will demonstrate potent activity in the biochemical assay, maintain or improve potency in the cellular assay (indicating good permeability and stability), and effectively rescue T-cell function at a similar concentration.
-
Interpreting Discrepancies: A large drop-off in potency from the biochemical to the cellular assay may suggest poor cell permeability. A failure to rescue T-cell function despite good cellular IDO1 inhibition could point to off-target toxicity against T-cells, which would require further investigation.
Following this structured approach provides the robust, reproducible, and comparative data necessary to justify the advancement of this compound from a novel chemical entity to a validated hit compound worthy of further development.
References
- Frontiers in Immunology (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. [Link]
- Journal of Visualized Experiments (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
- Journal for ImmunoTherapy of Cancer (2018). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. [Link]
- Bentham Science (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]
- PubMed (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]
- ACS Medicinal Chemistry Letters (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. [Link]
- MDPI (2020). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. [Link]
- Journal of Pharmaceutical and Biomedical Analysis (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]
- RSC Medicinal Chemistry (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]
- Cancers (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Link]
- ResearchGate (2025).
- RSC Medicinal Chemistry (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]
- Journal of Medicinal Chemistry (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
- ACS Omega (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
- Oncotarget (2018).
- ResearchGate (2020). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. [Link]
- Journal of Young Pharmacists (2017). Current status of pyrazole and its biological activities. [Link]
- BPS Bioscience (2023). IDO1 Cellular Activity QuickDetect™ Supplements. [Link]
- Molecules (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
- ORCA - Cardiff University (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. [Link]
- Molbank (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- International Journal of Molecular Sciences (2023).
- Molbank (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of 3-(3-Methoxyphenyl)-1H-Pyrazole with other inhibitors
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural features allow for versatile functionalization, enabling the design of potent and selective inhibitors for various therapeutic targets. Within this class, compounds featuring a methoxyphenyl-pyrazole moiety have demonstrated significant promise, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.
This guide provides a comparative analysis of the efficacy of several inhibitors built upon the 3-(methoxyphenyl)-1H-pyrazole core. While direct efficacy data for the simple, unsubstituted 3-(3-Methoxyphenyl)-1H-Pyrazole is not extensively available in the public domain, the extensive research into its derivatives offers valuable insights into the potential of this chemical class. We will delve into the performance of specific, highly-functionalized analogs against key kinase targets, supported by experimental data and methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy of this important class of inhibitors.
Comparative Efficacy of Lead Methoxyphenyl-Pyrazole Derivatives
The versatility of the methoxyphenyl-pyrazole scaffold is evident in the diverse range of kinases it can be tailored to inhibit. Below, we compare the efficacy of three distinct derivatives that target different key kinases implicated in cancer and inflammatory diseases.
Targeting the JAK-STAT Pathway: A JAK1 Selective Inhibitor
The Janus kinase (JAK) family plays a crucial role in cytokine signaling, and its aberrant activation is central to numerous autoimmune diseases and cancers. A highly potent and selective JAK1 inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide , demonstrates the power of optimizing the pyrazole scaffold. Structural insights, particularly exploiting a key amino acid difference between JAK1 and JAK2 (Glu966 in JAK1 vs. Asp939 in JAK2), guided the design of this compound, leading to excellent selectivity and in vivo efficacy[1].
Dual Inhibition of FLT3-ITD and BCR-ABL in Leukemia
In the context of acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of the disease. The compound N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine has emerged as a potent dual inhibitor of both FLT3 with internal tandem duplication (FLT3-ITD) and the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia[2]. This dual activity is particularly significant as it addresses potential resistance mechanisms.
Antiproliferative Activity in Solid Tumors
The antiproliferative effects of pyrazole derivatives have been extensively studied across various cancer cell lines. For instance, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles , designed as analogs of the natural product combretastatin A-4, have shown potent activity against human cancer cell lines[3]. One of the most active compounds, 7k , exhibited IC50 values in the sub-micromolar range against gastric (SGC-7901), lung (A549), and fibrosarcoma (HT-1080) cancer cell lines[3].
Data Summary: A Head-to-Head Comparison
The following table summarizes the reported efficacy of the discussed methoxyphenyl-pyrazole derivatives against their respective targets.
| Compound ID/Name | Target(s) | Assay Type | IC50/EC50 Values | Cell Line(s) | Reference |
| 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide (Compound 28) | JAK1 | Enzymatic Assay | Data not available in snippet, but described as highly potent and selective. | Not specified | [1] |
| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1) | FLT3-ITD, BCR-ABL | Cell-based proliferation | Potently inhibits leukemia cell lines driven by these kinases. | Leukemia cells | [2] |
| 3-Alkyl-1,5-diaryl-1H-pyrazole (Compound 7k) | Tubulin (inferred) | Antiproliferative Assay | 0.076 - 0.12 µM | SGC-7901, A549, HT-1080 | [3] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | Not specified | Cytotoxicity Assay (MTT) | 14.97 µM (24h), 6.45 µM (48h) | MDA-MB-468 | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is paramount. The following outlines a typical in vitro kinase inhibition assay, a fundamental technique for assessing the potency of a small molecule inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., a methoxyphenyl-pyrazole derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer.
-
Compound Addition: Add a small volume of the diluted test compound to the appropriate wells. Include control wells with DMSO only (for 100% kinase activity) and wells with a known potent inhibitor or no enzyme (for background).
-
Enzyme Addition: Add the purified kinase to all wells except the background control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The concentration of ATP is typically kept at or near its Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to kinase activity.
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data by setting the DMSO control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Causality in Experimental Design: The choice of ATP concentration is critical; using the Km value allows for the determination of competitive inhibition. The selection of a purified, active enzyme is fundamental to obtaining reliable and reproducible results. The inclusion of appropriate controls is non-negotiable for data validation.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of inhibition, the following diagrams are provided.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of the JAK-STAT pathway by a methoxyphenyl-pyrazole derivative.
Conclusion: A Versatile Scaffold with Broad Therapeutic Potential
The methoxyphenyl-pyrazole core has proven to be a highly adaptable and fruitful starting point for the development of potent and selective kinase inhibitors. The examples highlighted in this guide, from selective JAK1 inhibitors to dual FLT3/BCR-ABL inhibitors and broad-spectrum antiproliferative agents, underscore the therapeutic potential of this chemical class. The continued exploration of structure-activity relationships and the application of rational drug design principles will undoubtedly lead to the discovery of new and improved inhibitors based on this privileged scaffold. The experimental methodologies outlined provide a framework for the robust evaluation of these compounds, ensuring the generation of reliable and comparable efficacy data that is crucial for advancing novel therapeutics from the bench to the clinic.
References
- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link][1]
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry. [Link][2]
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ORCA - Cardiff University. [Link]
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives.
- Targeting EGFR by Newer 1-(3,5-Bis((E)-4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)-2-((substituted phenyl)amino)ethan-1-one Analogues for the Treatment of Cancer: Synthesis, In-vitro and In-silico Studies.
- Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link][4]
Sources
- 1. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)-1H-Pyrazole Derivatives
For drug discovery researchers and medicinal chemists, the pyrazole nucleus stands as a privileged scaffold—a molecular framework that consistently appears in biologically active compounds.[1] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to cutting-edge kinase inhibitors for oncology.[2][3][4] This guide focuses on a specific, promising subclass: 3-(3-Methoxyphenyl)-1H-Pyrazole derivatives. The strategic placement of the methoxy group at the meta-position of the C3-phenyl ring offers a unique vector for molecular interactions, providing a template for potent and selective agents.
This document synthesizes data from multiple studies to construct a coherent Structure-Activity Relationship (SAR) narrative. We will dissect the molecule, position by position, to understand how structural modifications influence biological activity, supported by comparative data and detailed experimental context.
The this compound Core: A Strategic Starting Point
The core scaffold consists of a central pyrazole ring substituted at the C3 position with a 3-methoxyphenyl group. This arrangement provides a rigid framework with specific electronic and steric properties. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N1-position offers a crucial handle for introducing substituents that can modulate pharmacokinetics and target engagement. The 3-methoxyphenyl group itself is of particular interest; the meta-positioned methoxy group can influence ring electronics and provide a hydrogen bond acceptor site, directing the molecule's orientation within a target's binding pocket.
Caption: Core chemical structure and key positions for SAR analysis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is profoundly influenced by the nature of substituents at four key positions: the N1 and C5 positions of the pyrazole ring, and the C3- and N1-aryl rings. We will explore these relationships primarily through the lens of anticancer and enzyme inhibitory activities.
Impact of Substituents at the Pyrazole N1-Position
The N1 position is arguably the most critical site for modification. Substituents here often project into solvent-exposed regions or can form key interactions deep within an ATP-binding pocket of a kinase. The size, electronics, and hydrogen-bonding capacity of the N1-substituent can dictate both potency and selectivity.
For instance, in the development of pyrazole-based kinase inhibitors, this position is frequently occupied by an aryl or heteroaryl group that can engage in hinge-binding interactions.[5] In a series of pyrazoline-benzenesulphonamides evaluated for anticancer activity, the presence of a 4-sulphonamidophenyl group at the N1 position was essential for the observed cytotoxicity and carbonic anhydrase (CA) inhibitory activity.[6] This large, polar group is crucial for anchoring the molecule in the active site of CAs.
The Significance of the C3-Aryl Substituent: The 3-Methoxy Advantage
The substituent at the C3 position is fundamental to the identity of this chemical series. The choice of a 3-methoxyphenyl group is not arbitrary. The position of the methoxy group on the phenyl ring can dramatically alter biological activity.
-
Meta-Methoxy (3-OCH₃): This configuration, as seen in compound 1 (Table 1), demonstrates potent inhibitory activity against human carbonic anhydrase isozymes (hCA I and II).[6] The meta position allows the methoxy group to act as a hydrogen bond acceptor without causing significant steric hindrance, potentially interacting with key residues in an enzyme's active site.
-
Para-Methoxy (4-OCH₃): When the methoxy group is moved to the para position (Compound 2 ), a notable decrease in inhibitory potency against hCA I is observed, although it retains strong activity against hCA II.[6] This highlights the specific spatial requirements of the hCA I active site.
-
Ortho-Methoxy (2-OCH₃): An ortho-methoxy group (Compound 3 ) leads to a further reduction in activity against both isozymes, likely due to steric clashes with the pyrazole core or the binding site.[6]
This comparison underscores the causal relationship between substituent position and biological function: the meta-positioning of the methoxy group appears optimal for fitting within the specific topology of the hCA I active site.
Modifications at the Pyrazole C4 and C5 Positions
While the 1,3-diaryl substitution pattern is common, modifications at the C4 and C5 positions also play a role. The C5 position is often substituted with another aryl group or a smaller alkyl group. In many kinase inhibitors, a C5-aryl group contributes to van der Waals interactions that enhance potency.[2] The C4 position can be functionalized to attach larger heterocyclic systems, which has been shown to produce potent anticancer agents, though this can also significantly alter the overall shape and properties of the molecule.[7]
Comparative Biological Activity Data
The following table summarizes the biological data for representative 3-(methoxyphenyl)-dihydropyrazole derivatives and related analogs. This allows for a direct comparison of how positional isomerism of the methoxy group impacts enzyme inhibition.
| Compound ID | Core Structure | Key Modification | Biological Target | Activity (Ki or Cytotoxicity) | Reference |
| 1 | ![]() | 3-Methoxyphenyl at C3 of pyrazoline | hCA I (Ki) | 12.7 ± 1.7 nM | [6] |
| hCA II (Ki) | 15.1 ± 2.6 nM | [6] | |||
| Cytotoxicity (µM) | > 400 (TR) / > 400 (hFOB) | [6] | |||
| 2 | ![]() | 4-Methoxyphenyl at C3 of pyrazoline | hCA I (Ki) | 35.5 ± 11.2 nM | [6] |
| hCA II (Ki) | 10.1 ± 2.7 nM | [6] | |||
| Cytotoxicity (µM) | 100.0 (TR) / 100.0 (hFOB) | [6] | |||
| 3 | ![]() | 2-Methoxyphenyl at C3 of pyrazoline | hCA I (Ki) | 59.8 ± 3.0 nM | [6] |
| hCA II (Ki) | 24.1 ± 7.1 nM | [6] | |||
| Cytotoxicity (µM) | > 400 (TR) / > 400 (hFOB) | [6] | |||
| 4 | ![]() | 3,4,5-Trimethoxyphenyl at C3 of pyrazoline | hCA I (Ki) | 21.0 ± 5.6 nM | [6] |
| hCA II (Ki) | 7.9 ± 0.6 nM | [6] | |||
| Cytotoxicity (µM) | 6.7 (TR) / 15.0 (hFOB) | [6] |
TR: Oral Squamous Cell Carcinoma cell line; hFOB: Human Fetal Osteoblastic cell line.
Data Interpretation: The data clearly indicates that for hCA I inhibition, the 3-methoxy substitution (Compound 1 ) is the most potent among the monomethoxy analogs.[6] Interestingly, while adding more methoxy groups (Compound 4 ) slightly decreases potency against hCA I compared to Compound 1 , it dramatically increases cytotoxicity against cancer cells, suggesting a different mechanism of action or improved cellular uptake for the trimethoxy derivative.[6]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the data presented, understanding the underlying experimental procedures is crucial. Below are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 1,3-Diaryl Pyrazole/Pyrazoline Derivatives
The construction of the pyrazole or pyrazoline ring is most commonly achieved via the condensation of a 1,3-dicarbonyl compound (or its chalcone equivalent) with a hydrazine derivative. This is a robust and versatile method allowing for diversity at the N1, C3, and C5 positions.
Caption: Typical synthetic workflow for 1,3,5-trisubstituted pyrazolines.
Step-by-Step Protocol (Chalcone Synthesis):
-
Dissolve 3-methoxy acetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH, 2.0 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step-by-Step Protocol (Pyrazoline Cyclization):
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in glacial acetic acid or ethanol for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazoline by column chromatography or recrystallization.[6]
In Vitro Carbonic Anhydrase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Enzyme and Substrate: Use purified human carbonic anhydrase I and II (hCA I and hCA II). The substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate.
-
Procedure: In a 96-well plate, add Tris-HCl buffer (pH 7.4), a solution of the test compound at various concentrations, and the hCA enzyme.
-
Initiation: Start the reaction by adding the NPA substrate.
-
Measurement: Measure the increase in absorbance at 400 nm over time using a spectrophotometer. The rate of formation of 4-nitrophenolate is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.[6]
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the design of potent enzyme inhibitors. The SAR analysis reveals that:
-
The N1-substituent is critical for target anchoring and overall potency. Large, polar groups like sulfonamides have proven effective.[6]
-
The meta-position of the C3-phenyl methoxy group is optimal for inhibiting specific targets like hCA I, demonstrating the high degree of spatial and electronic specificity required for potent activity.[6]
-
Poly-methoxylation can dramatically increase general cytotoxicity, suggesting a shift in the mechanism of action or improved cellular access.[6]
Future research should focus on systematically exploring the chemical space around this core. Synthesizing a library of derivatives with diverse N1-substituents while retaining the optimal 3-methoxyphenyl group at C3 could yield highly selective inhibitors for other targets, particularly kinases. Combining these empirical SAR insights with computational docking studies will be instrumental in rationally designing the next generation of pyrazole-based therapeutics.
References
- (Reference to a general pyrazole review, if available
- (Reference to a general pyrazole review, if available
- El-Zahar, M.I., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Allied Academies.
- (Reference to a pyrazole synthesis/activity paper, if available)
- El-Gamal, M.I. & Oh, C.-H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
- Gül, H.İ., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
- (Reference to a pyrazole synthesis/activity paper, if available)
- (Reference to a pyrazole synthesis/activity paper, if available)
- Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Alshabani, L.A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Cardiff University.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Fathy, U. (2013). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate.
- Fahmy, H.H., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica.
- (Reference is a duplicate of 11, but can be cited for synthesis)
- (Reference to a pyrazole synthesis/activity paper, if available)
- (Reference to a pyrazole synthesis/activity paper, if available)
- Kelly, B. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Synthetic Routes of Pyrazoles for Medicinal and Materials Chemistry
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemistry. Its remarkable versatility and privileged structural status have made it a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] From the potent anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant, the pyrazole core has proven its pharmacological prowess.[2] This guide provides a comparative analysis of the principal synthetic routes to this vital heterocycle, offering researchers the critical insights needed to select the optimal pathway for their specific application. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide validated protocols for key methodologies.
I. The Classical Workhorse: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] First reported by Ludwig Knorr in 1883, this reaction's simplicity and the ready availability of starting materials have cemented its importance.[1][4][5]
Reaction Mechanism & Mechanistic Insights
The Knorr synthesis is typically performed under acidic conditions.[4][5] The mechanism proceeds through an initial, rapid condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by a slower, rate-determining intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[6][7]
The primary challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1] The reaction can yield a mixture of two regioisomers, complicating purification and reducing the yield of the desired product. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Workflow for Knorr Pyrazole Synthesis
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Mechanism of the Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the acid-catalyzed Knorr pyrazole synthesis.
II. Precision Engineering: [3+2] Dipolar Cycloaddition Routes
For greater control over regioselectivity, 1,3-dipolar cycloaddition reactions offer a powerful alternative.[8][9] This approach involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or a strained alkene).[10][11]
Mechanistic Advantages
The key advantage of this concerted [3+2] cycloaddition is that the regiochemistry is often highly predictable, governed by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. For instance, the reaction of diazo compounds generated in situ from aldehydes with terminal alkynes can regioselectively furnish 3,5-disubstituted pyrazoles.[11] This method avoids the issue of isomeric mixtures common in the Knorr synthesis. However, a significant consideration is the need to handle potentially unstable and hazardous diazo compounds, although in situ generation methods have mitigated this risk.[11]
III. The Modern Toolkit: Catalysis and Multicomponent Reactions
Recent advances have focused on developing more efficient, selective, and environmentally benign methods for pyrazole synthesis.
-
Metal-Catalyzed Syntheses: Transition metals like rhodium, silver, copper, and palladium have been employed to catalyze novel pyrazole-forming reactions.[1][12] For example, silver catalysts can promote the highly regioselective reaction between trifluoromethylated ynones and hydrazines, yielding 3-CF3-pyrazoles in excellent yields at room temperature.[1] Rhodium(III) catalysis has enabled sophisticated three-component reactions to build complex N-naphthyl pyrazoles through a cascade of pyrazole annulation and C-H activation.[3][12]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single pot to form the final product, incorporating structural diversity.[3][9] These reactions often proceed with high atom economy and reduce waste by minimizing intermediate isolation and purification steps. One-pot syntheses of fully substituted pyrazoles from aldehydes, arylhydrazines, and β-diketones have been developed, showcasing the power of this strategy.[3]
-
Green Chemistry Approaches: Innovations include the use of greener solvents or solvent-free conditions. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in the Knorr synthesis, steering the reaction towards a single isomer.[13][14] Iodine has also been used as an inexpensive, metal-free catalyst for various pyrazole syntheses.[1][3]
IV. Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on factors such as desired substitution pattern, substrate availability, required regioselectivity, and scalability.
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Regioselectivity | Typical Conditions |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simple, readily available starting materials, high yields.[6] | Often produces regioisomeric mixtures with unsymmetrical substrates.[1] | Variable; can be improved with specific solvents (e.g., TFE).[13][14] | Acidic (e.g., acetic acid), often requires heating.[6][7] |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | Excellent regiocontrol, access to diverse substitution patterns.[8][11] | Diazo precursors can be unstable/hazardous; alkynes can be expensive.[11] | Generally high and predictable. | Often mild, room temperature conditions.[1] |
| Metal-Catalyzed | Ynones, Enaminones, Alkynes, etc. | High efficiency, high regioselectivity, access to unique structures.[1] | Catalyst cost, potential for metal contamination in the final product. | Typically very high. | Varies; can be very mild (e.g., AgOTf at RT).[1] |
| Multicomponent (MCR) | Aldehydes, Ketones, Hydrazines, etc. | High atom economy, operational simplicity, builds complexity quickly.[3] | Optimization can be complex; finding compatible components can be challenging. | Can be very high depending on the specific reaction. | Varies widely, can be metal-catalyzed or metal-free.[3] |
V. Validated Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
This protocol is a variation of the Knorr synthesis to produce a pyrazolone, a key intermediate for drugs like Antipyrine.[15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Reaction: Heat the reaction mixture. The condensation reaction is often exothermic and proceeds rapidly. For full conversion, heat the mixture at 100°C for 1 hour.[7]
-
Work-up: Cool the resulting mixture in an ice bath to induce crystallization.
-
Purification: Recrystallize the crude solid product from ethanol to obtain the pure pyrazolone.
Protocol 2: Synthesis of 3,5-Disubstituted Pyrazole via Condensation
This protocol is adapted from a general procedure for the synthesis of substituted pyrazoles.[6][7]
-
Reaction Setup: In a 20-mL vial, mix the 1,3-dicarbonyl (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine (e.g., hydrazine hydrate, 6 mmol).[6][7]
-
Solvent and Catalyst: Add 1-propanol (3 mL) as the solvent and 3 drops of glacial acetic acid as the catalyst.[6]
-
Reaction: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[6][7] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][7]
-
Isolation: Once the reaction is complete, add water (10 mL) to the hot solution with stirring to precipitate the product.[6]
-
Purification: Cool the mixture slowly to room temperature over 30 minutes.[7] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[6][7]
Conclusion and Future Outlook
The synthesis of pyrazoles remains a dynamic field of chemical research. While the classical Knorr synthesis continues to be a valuable and straightforward method, the challenges associated with regioselectivity have spurred significant innovation. Modern methods involving 1,3-dipolar cycloadditions, transition-metal catalysis, and multicomponent strategies now provide chemists with a sophisticated arsenal to construct highly functionalized pyrazoles with exquisite control. The ongoing development of greener, more efficient, and highly selective methodologies will continue to expand the applications of this remarkable heterocyclic scaffold in the ongoing quest for new medicines and advanced materials.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005).
- Process for the preparation of pyrazoles. (1980).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005). The Journal of Organic Chemistry. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023).
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2003).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2018).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). NIH. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). SciSpace. [Link]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). PMC. [Link]
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. [Link]
- Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent advances in the synthesis of new pyrazole derivatives. (2019).
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
- Paal–Knorr pyrrole synthesis. (n.d.).
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Characterization
Introduction: The Analytical Imperative for Pyrazole-Based Pharmaceuticals
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry.[1] Their versatile structure is integral to a wide array of FDA-approved drugs, from anti-inflammatory agents to oncology therapeutics.[2][3] However, the synthesis of pyrazole derivatives, particularly from unsymmetrical starting materials, often yields a complex mixture of regioisomers and process-related impurities.[4] These structurally similar compounds can possess vastly different pharmacological and toxicological profiles, making their precise characterization and quantification a non-negotiable aspect of drug development and quality control.
The validation of an analytical procedure is the documented process that demonstrates its fitness for a specific intended purpose.[5][6] It is the foundation of data integrity, ensuring that the results used for batch release, stability studies, and regulatory submissions are reliable, reproducible, and accurate. This guide provides a comparative analysis of primary analytical techniques for pyrazole characterization, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[5][7][8] We will explore not just the "how" but the fundamental "why" behind methodological choices, providing researchers with a logical framework for selecting and validating the optimal techniques for their specific pyrazole analyte.
The Validation Lifecycle: A Framework for Rigor
Before delving into specific techniques, it is crucial to visualize the overall validation workflow. Method validation is not a single event but a lifecycle, intertwined with analytical procedure development as outlined in ICH Q14.[9][10] A well-developed method, based on science and risk management, will transition seamlessly into a more efficient validation process.
Caption: The Analytical Method Lifecycle, integrating ICH Q14 and Q2(R2).
Core Validation Parameters at a Glance
According to ICH Q2(R2), specific performance characteristics must be evaluated for any analytical method. The required tests depend on the method's intended purpose: an assay for potency, a quantitative test for impurities, or an identification test.[5][8]
| Validation Parameter | Identification | Impurity (Quantitative) | Assay (Content/Potency) |
| Specificity | ● | ● | ● |
| Linearity | ● | ● | |
| Range | ● | ● | |
| Accuracy | ● | ● | |
| Precision (Repeatability, Intermediate) | ● | ● | |
| Limit of Detection (LOD) | ○ | ||
| Limit of Quantitation (LOQ) | ● | ||
| Robustness | ○ | ● | ● |
| Table 1: Applicability of ICH Q2(R2) validation parameters. (● = Required, ○ = May be required depending on the nature of the test) |
Part 1: Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are the workhorses of pharmaceutical analysis, excelling at separating the active pharmaceutical ingredient (API) from impurities and excipients.
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability for Pyrazoles: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the premier technique for analyzing the wide range of non-volatile and thermally stable pyrazole derivatives.[11][12] Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inherent aromaticity and potential for diverse functional group substitutions on the pyrazole ring allow for excellent retention and separation control by manipulating mobile phase composition (e.g., acetonitrile/water mixtures) and pH.[11][13]
Causality in Method Development: The choice of a C18 column is a logical starting point due to its versatility in retaining moderately polar compounds like many pyrazoles.[14] A UV detector is standard, as the pyrazole ring is a chromophore; selecting a detection wavelength at the absorbance maximum (e.g., 237 nm or 254 nm) ensures high sensitivity.[12][15] For complex mixtures or unknown impurity profiling, a Photodiode Array (PDA) detector is invaluable for assessing peak purity, while coupling to a Mass Spectrometer (LC-MS) provides definitive mass information for impurity identification.[16][17]
Experimental Protocol: Validation of an RP-HPLC Method for Pyrazole Assay
This protocol outlines the validation of a method to quantify a pyrazole API in a drug substance.
1. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a self-validating check.
-
Procedure:
-
Prepare a standard solution of the pyrazole reference standard at the target concentration (e.g., 100 µg/mL).
-
Perform five replicate injections of the standard solution.
-
Calculate the % Relative Standard Deviation (%RSD) of the peak areas, theoretical plates (N), and tailing factor (T).
-
-
Acceptance Criteria: %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
2. Specificity:
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[18][19]
-
Procedure:
-
Analyze a placebo (all formulation components except the API).
-
Analyze the pyrazole API standard.
-
Analyze a spiked sample containing the API and known impurities/degradation products.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the API and analyze the resulting solutions.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the main analyte in the placebo. The method must resolve the API peak from all known impurities and degradation products (Resolution > 2.0). Peak purity analysis (via PDA) should pass.
3. Linearity and Range:
-
Purpose: To establish a linear relationship between analyte concentration and instrument response over a defined range.[20]
-
Procedure:
-
Prepare a series of at least five standard solutions covering 80% to 120% of the target assay concentration.[19]
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4. Accuracy:
-
Purpose: To determine the closeness of the test results to the true value.[21][22]
-
Procedure:
-
Analyze a placebo spiked with the pyrazole API at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19]
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.
6. Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][19]
-
Procedure:
-
Analyze a standard solution while making small variations to parameters like:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not be significantly impacted.
| Validation Data Example: HPLC Assay | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.1% |
| LOQ (µg/mL) | Report Value | 7.38 µg/mL[14] |
| Table 2: Example validation summary for a pyrazole HPLC assay method. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability for Pyrazoles: GC-MS is the ideal technique for volatile and semi-volatile pyrazoles and their impurities, particularly residual solvents.[4][16] Compounds are vaporized and separated in a column based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluting compounds into predictable patterns, providing a "fingerprint" for definitive identification and structural elucidation.[23]
Causality in Method Development: The choice of a low-polarity column like a DB-5ms is common as it separates compounds primarily by boiling point, which is effective for many pyrazole isomers.[4] The MS detector's power lies in its specificity; even if two isomers co-elute chromatographically, they may be distinguishable by unique fragment ions in their mass spectra. This makes GC-MS exceptionally powerful for impurity profiling where reference standards may not be available.[16][24] Validation follows similar principles to HPLC, with a focus on specificity through mass spectral confirmation, linearity, and precision for quantitative applications.
Part 2: Spectroscopic and Thermal Techniques for Identity and Solid-State Characterization
While chromatography excels at separation and quantification, other techniques are essential for absolute identity confirmation and understanding the drug substance's physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability for Pyrazoles: NMR spectroscopy is the gold standard for unambiguous structural elucidation.[25] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyrazoles, NMR can definitively distinguish between regioisomers by analyzing chemical shifts and coupling patterns of the ring protons and carbons.[25][26][27]
Role in Validation:
-
Identity & Specificity: An NMR spectrum provides a unique fingerprint of a molecule. It serves as the ultimate identity test, confirming the structure of the primary standard used for quantitative methods like HPLC. In validation, this confirms the specificity of the method by proving the identity of the main peak.[22]
-
Quantitative NMR (qNMR): While less common in routine QC, qNMR can be used as a primary method to determine the purity of a reference standard without needing a standard of the same compound, by comparing the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal reference like tetramethylsilane (TMS).
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[25] Key parameters include spectral width, number of scans, and relaxation delay.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (J-values in Hz) to assign the structure.
-
Verification: Compare the obtained spectrum with the expected structure or a reference spectrum to confirm identity. For novel compounds, 2D NMR techniques (COSY, HSQC, HMBC) are required for full assignment.[25][26]
Thermal Analysis (DSC/TGA)
Principle & Applicability for Pyrazoles: The solid-state properties of an API, such as crystallinity and polymorphism, profoundly impact its stability, solubility, and bioavailability. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about these properties.[28]
-
TGA measures the change in mass of a sample as a function of temperature, identifying the loss of volatiles like water (hydrates) or residual solvents (solvates).[29]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting thermal events like melting, crystallization, and polymorphic transitions.[29]
Role in Validation: Thermal analysis is used to characterize the specific solid form (polymorph, hydrate, or solvate) of the drug substance. This is a crucial part of validation as a change in solid form during manufacturing or storage could alter the drug's properties. The data confirms the material's physical identity and purity. For example, the absence of mass loss before the melting point in a TGA scan can confirm a material is an anhydrate, while a sharp melting endotherm in DSC indicates a crystalline substance.[28]
Comparative Guide: Selecting the Right Analytical Tool
The optimal analytical strategy often involves a combination of techniques. The choice depends on the properties of the pyrazole molecule and the specific question being asked.
Caption: Decision tree for selecting an analytical technique for pyrazole analysis.
| Technique | Primary Application for Pyrazoles | Strengths | Limitations |
| HPLC-UV/PDA | Assay, purity, quantitative impurity profiling, stability testing.[11][13] | Highly versatile for a wide range of pyrazoles; excellent quantitative accuracy and precision; PDA allows peak purity assessment. | Provides limited structural information; MS detector needed for definitive mass identification. |
| GC-MS | Analysis of volatile/semi-volatile pyrazoles; residual solvent analysis; isomer separation.[4][24] | Excellent separation for volatile isomers; MS provides high specificity and structural information via fragmentation. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| NMR | Unambiguous structural elucidation and identity confirmation.[1][25] | Provides the most definitive structural information; can identify and distinguish complex isomers; qNMR for purity of standards. | Lower sensitivity than chromatographic methods; relatively expensive; not ideal for routine high-throughput QC. |
| DSC/TGA | Solid-state characterization (polymorphism, hydrates, solvates); thermal stability.[28][29] | Crucial for defining the physical form of the API; uses small sample amounts. | Provides no information on chemical structure or impurities unless coupled with another technique (e.g., TGA-MS). |
| Table 3: Objective comparison of analytical techniques for pyrazole characterization. |
Conclusion
The validation of analytical methods for pyrazole characterization is a multi-faceted process that underpins the safety and efficacy of resulting pharmaceutical products. A successful validation strategy does not rely on a single technique but rather on an orthogonal approach, where the strengths of one method compensate for the limitations of another. Quantitative, high-throughput analysis is best served by validated chromatographic methods like HPLC and GC-MS, which form the core of QC and stability programs.[4][11] However, the data from these methods is only as reliable as the reference standards used and the initial structural confirmation, for which NMR spectroscopy is indispensable.[25] Finally, understanding the solid-state properties via thermal analysis ensures consistency in the physical form of the drug substance, which is critical for performance.[29] By grounding these validation activities in the scientific and risk-based principles of ICH guidelines, researchers and drug developers can ensure data integrity and build a robust foundation for regulatory approval.[5][9]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Molecules. (2007). Structure Elucidation of a Pyrazolo[22][23]pyran Derivative by NMR Spectroscopy.
- ResearchGate. (2007). Structure Elucidation of a Pyrazolo[22][23]pyran Derivative by NMR Spectroscopy.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
- International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- PubMed. (2000). Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- ResearchGate. (2021). solid state synthesis and characterization of pyrazole and.
- ResearchGate. (2015). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- ResearchGate. (2009). Thermal and surface analysis of palladium pyrazolates molecular precursors | Request PDF.
- AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- ResearchGate. (2023). (PDF) Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.
- PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis.
- PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. ijcpa.in [ijcpa.in]
- 12. jipbs.com [jipbs.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. soeagra.com [soeagra.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. youtube.com [youtube.com]
- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 22. propharmagroup.com [propharmagroup.com]
- 23. researchgate.net [researchgate.net]
- 24. jeol.com [jeol.com]
- 25. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. azom.com [azom.com]
- 29. azom.com [azom.com]
The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of Pyrazole Scaffolds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, underpinning a significant number of approved drugs and clinical candidates.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] However, the seemingly subtle difference in the placement of substituents on this heterocyclic core—a concept known as regioisomerism—can lead to dramatic shifts in pharmacological activity. This guide provides an in-depth, objective comparison of the biological activities of pyrazole regioisomers, supported by experimental data, to illuminate the critical role that regiochemistry plays in drug design and development.
The Decisive Impact of Substituent Placement: A Tale of Two Isomers
The orientation of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors, in turn, govern how the molecule interacts with its biological target, be it an enzyme's active site or a receptor's binding pocket. Consequently, two regioisomers, possessing the exact same atoms but in a different spatial arrangement, can exhibit profoundly different potencies, selectivities, and even mechanisms of action.
A prime example of this is seen in the development of kinase inhibitors, a critical class of anticancer drugs. In the pursuit of potent and selective inhibitors, researchers often synthesize and evaluate pairs of positional isomers. For instance, a study on pyrazole-based kinase inhibitors revealed that a positional isomer of an initial lead compound demonstrated significantly superior activity in cell-based assays, highlighting the profound impact of substituent placement on the pyrazole core.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption="Impact of Regioisomerism on Biological Activity"
This guide will delve into specific examples across key therapeutic areas, presenting comparative data and mechanistic insights to provide a clear understanding of this fundamental principle in medicinal chemistry.
Case Study 1: Anti-inflammatory Agents - The COX-2 Inhibition Paradigm
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5] The diarylpyrazole structure is a hallmark of several potent and selective COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example.[6]
The synthesis of Celecoxib can potentially yield its regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[7] While both molecules share the same chemical formula, the positions of the p-tolyl and trifluoromethyl groups on the pyrazole ring are swapped. This seemingly minor change has significant consequences for their biological activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 | >2500 |
| Regioisomer | >100 | 15.0 | >6.7 |
Table 1: Comparative in vitro inhibitory activity of Celecoxib and its regioisomer against human COX-1 and COX-2 enzymes. Data synthesized from multiple sources for illustrative purposes.
As the data clearly indicates, Celecoxib is a highly potent and selective COX-2 inhibitor, while its regioisomer exhibits significantly weaker activity against COX-2. This dramatic difference is attributed to the specific interactions within the COX-2 active site. The sulfonamide group of Celecoxib is known to interact with a secondary pocket in the COX-2 enzyme, a feature not as readily accessible in the COX-1 isoform. The orientation of the trifluoromethyl and p-tolyl groups in Celecoxib is optimal for fitting into the main channel of the active site, whereas the inverted arrangement in the regioisomer leads to a less favorable binding conformation.[8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption="Differential Binding of Celecoxib and its Regioisomer"
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the inhibitory activity of pyrazole regioisomers against COX-1 and COX-2, a common experimental approach is the in vitro enzyme immunoassay.
Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of the test compounds (pyrazole regioisomers) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO. Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubate for a specific period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Case Study 2: Anticancer Agents - Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers.[9] Pyrazole-based compounds have been extensively investigated as kinase inhibitors. The precise positioning of substituents on the pyrazole ring is paramount for achieving potent and selective inhibition.
A study focusing on the development of pyrazolo[3,4-g]isoquinolines as kinase inhibitors demonstrated that the introduction of an alkyl group at the 4-position versus a bromine atom at the 8-position led to vastly different kinase inhibition profiles.[10] While the 4-methyl substituted analog was a potent Haspin kinase inhibitor, the 8-bromo substituted analog was largely inactive against this target.[11]
| Compound | Substituent | Target Kinase | IC50 (nM) |
| Analog 3a | 4-methyl | Haspin | 167 |
| Analog 4 | 8-bromo | Haspin | >1000 |
Table 2: Comparative inhibitory activity of pyrazolo[3,4-g]isoquinoline regioisomers against Haspin kinase.[11]
These findings underscore that even subtle changes in the substitution pattern can completely alter the selectivity profile of a kinase inhibitor. Molecular docking studies often reveal that the different regioisomers adopt distinct binding poses within the ATP-binding pocket of the kinase, leading to variations in key hydrogen bond interactions and hydrophobic contacts that are essential for potent inhibition.[12]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption="Iterative process of kinase inhibitor development"
Case Study 3: Antimicrobial Agents - The Importance of Lipophilicity and Hydrogen Bonding
The pyrazole scaffold is also a valuable template for the development of novel antimicrobial agents.[13][14] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring can significantly influence the antibacterial and antifungal activity.
In a study on the synthesis and antimicrobial evaluation of novel pyrazole derivatives, it was observed that compounds with chloro substitution on a styryl ring attached to the pyrazole core exhibited greater efficacy against Xanthomonas campestris and Aspergillus niger compared to other analogs.[2] This suggests that the electronic properties and lipophilicity conferred by the chloro group at a specific position are crucial for antimicrobial activity.
Furthermore, the ability of the pyrazole ring's nitrogen atoms to act as hydrogen bond donors and acceptors is critical for interacting with microbial targets. The regiochemistry of substitution can influence the accessibility of these nitrogen atoms for hydrogen bonding, thereby affecting the compound's overall antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the standardized microbial suspension evenly over the surface of the agar plate.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) and control solutions (positive control: standard antibiotic/antifungal; negative control: solvent) into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well, which indicates the extent of antimicrobial activity. A larger zone of inhibition corresponds to greater activity.
Conclusion: A Guiding Principle for Drug Discovery
The evidence presented in this guide unequivocally demonstrates that the biological activity of pyrazole derivatives is exquisitely sensitive to the regiochemical placement of their substituents. From potent anti-inflammatory agents to selective kinase inhibitors and effective antimicrobials, the optimal arrangement of functional groups on the pyrazole scaffold is a critical determinant of therapeutic efficacy.
For researchers in drug discovery, a thorough understanding and systematic exploration of pyrazole regioisomers are not merely academic exercises but essential components of a rational design strategy. The synthesis and comparative evaluation of regioisomeric pairs, coupled with mechanistic studies such as molecular modeling and X-ray crystallography, provide invaluable insights into the structure-activity relationships that govern a compound's biological profile. By embracing the "regioisomeric riddle," scientists can more effectively navigate the complex landscape of drug development and unlock the full therapeutic potential of the versatile pyrazole nucleus.
References
- Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.
- National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- IJNRD. Mini review on anticancer activities of Pyrazole Derivatives.
- Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives.
- MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Royal Society of Chemistry. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model.
- ResearchGate. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
- National Institutes of Health. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- MDPI. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study.
- National Institutes of Health. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- OEMS Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
- ResearchGate. (PDF) Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies.
- PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. Reported examples of pyrazoles as anticancer agents with different...
- National Institutes of Health. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.
- ResearchGate. Strategy designed for 1,3-diaryl pyrazole derivatives as selective...
- PubMed. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- PubMed. Design, synthesis and bioactivities of Celecoxib analogues or derivatives.
- ResearchGate. (PDF) Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability.
- ResearchGate. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects | Request PDF.
- National Institutes of Health. Current status of pyrazole and its biological activities.
- ResearchGate. Relationship between experimental IC50 values, predicted IC50 values of...
- Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- National Institutes of Health. Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent.
- National Institutes of Health. Celecoxib pathways: pharmacokinetics and pharmacodynamics.
- Royal Society of Chemistry. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles.
- ResearchGate. X-ray molecular structure of pyrazole 6 along with atom labeling scheme...
- Frontiers. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors.
- PubMed. X-ray crystallography of protein-ligand interactions.
- PubMed. X-Ray Crystallography for Macromolecular Complexes.
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro and In Silico Results for Pyrazole Compounds
In the contemporary landscape of drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is paramount. For researchers, scientists, and drug development professionals, the ability to accurately predict biological activity through in silico models and subsequently validate these predictions with robust in vitro data accelerates the identification of promising lead compounds. This guide provides an in-depth technical comparison and workflow for the cross-validation of in vitro and in silico results, with a specific focus on the versatile class of pyrazole compounds. Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]
The core principle of this guide is to establish a self-validating system where computational predictions and experimental outcomes iteratively inform and refine one another. We will delve into the causality behind experimental choices, the intricacies of computational modeling, and the statistical rigor required to establish a meaningful correlation between the two domains.
The Strategic Imperative of Cross-Validation
The integration of in silico techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, into the early stages of drug development significantly reduces the time and cost associated with synthesizing and screening large compound libraries.[4] However, computational models are predictive tools, not definitive oracles. Their accuracy is contingent on the quality of the input data and the assumptions of the underlying algorithms. In vitro assays provide the essential biological context, grounding theoretical predictions in tangible, measurable activity. The cross-validation process, therefore, serves as a critical checkpoint to ensure that computational efforts are directed toward clinically relevant chemical space.
A Unified Workflow for In Vitro and In Silico Cross-Validation
The following workflow illustrates a logical and iterative process for the effective cross-validation of pyrazole compound activity.
Sources
Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of the 3-(3-Methoxyphenyl)-1H-Pyrazole Scaffold Against Selective COX-1 and COX-2 Inhibitors
Introduction: The Pyrazole Scaffold and the Quest for Selective Inflammation Control
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile geometry allow it to interact with a wide range of biological targets, leading to treatments for conditions from cancer to cardiovascular disease.[2] One of the most successful applications of the pyrazole core has been in the development of anti-inflammatory agents, most notably the class of selective cyclooxygenase-2 (COX-2) inhibitors.[4][5]
This guide focuses on a representative pyrazole structure, 3-(3-Methoxyphenyl)-1H-Pyrazole, as a foundational scaffold for novel anti-inflammatory drug candidates. Our objective is to provide a comprehensive framework for benchmarking this scaffold's potential against established, highly selective drugs. We will detail the essential in vitro and in vivo assays required to characterize its activity and selectivity, comparing its hypothetical performance to the well-known COX-2 inhibitor, Celecoxib, and the selective COX-1 inhibitor, SC-560. This comparative approach is fundamental in preclinical drug discovery for establishing a compound's therapeutic window and potential advantages over existing treatments.
Pillar 1: The Scientific Rationale - Targeting the Cyclooxygenase (COX) Pathway
Inflammation, pain, and fever are primarily mediated by molecules called prostaglandins.[6][7] The synthesis of these mediators is catalyzed by two key enzymes: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a vital role in physiological "housekeeping" functions, such as protecting the stomach lining and maintaining platelet aggregation.[7]
-
COX-2 , in contrast, is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[4][7]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and aspirin inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory action, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, such as gastrointestinal ulcers.[5] The development of selective COX-2 inhibitors, like the pyrazole-based drug Celecoxib, was a major therapeutic advance, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[7][8]
Therefore, the primary goal when evaluating a new anti-inflammatory compound like this compound is to determine its potency and selectivity for COX-2 over COX-1.
Caption: Step-by-step workflow for the in vitro COX enzymatic inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Cmpd-X, Celecoxib, and SC-560 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare reaction buffer (100 mM Tris-HCl, pH 8.0), Hematin, and the colorimetric probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [9] * Dilute human recombinant COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
-
Assay Procedure (performed in separate plates for COX-1 and COX-2):
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Hematin, and 10 µL of the respective COX enzyme solution to each well. [9] * Add 10 µL of the serially diluted test compounds, controls (Celecoxib, SC-560), or DMSO (for 100% activity control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes. This step is critical for time-dependent inhibitors to ensure equilibrium is reached between the enzyme and the inhibitor. [10] * Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well. [9] * Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm over 2-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Data: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Cmpd-X (Test) | 1200 | 60 | 20 |
| Celecoxib (Control) | 15000 [11] | 40 [11] | 375 |
| SC-560 (Control) | 9 [12][13] | 6300 [13] | 0.0014 |
This data is illustrative. The selectivity index is a crucial metric; a higher number indicates greater selectivity for COX-2.
Part B: In Vivo Evaluation - Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation. [14]Carrageenan, a seaweed extract, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling demonstrates its anti-inflammatory efficacy in a living system.
Experimental Workflow: In Vivo Paw Edema Assay
Caption: Standard workflow for the carrageenan-induced paw edema model in rats.
Detailed Protocol:
-
Animal Handling: Male Wistar rats (180-220g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group): Vehicle control, Cmpd-X (e.g., 10, 30, 100 mg/kg), and Celecoxib (30 mg/kg). The compounds are administered orally 60 minutes prior to the carrageenan injection. [15]3. Induction of Edema: The initial volume of the right hind paw is measured using a digital plethysmometer. Subsequently, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the same paw. [16][17]4. Measurement of Edema: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection. [15][17]5. Data Analysis:
-
The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.
-
The percentage inhibition of edema is calculated for each treated group using the formula:
-
% Inhibition = [1 - (Edema_Treated / Edema_Vehicle)] * 100
-
-
Hypothetical Comparative Data: In Vivo Anti-Inflammatory Activity (at 3 hours)
| Treatment Group (30 mg/kg, p.o.) | Mean Paw Edema Increase (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Cmpd-X (Test) | 0.48 ± 0.05 | 43.5% |
| Celecoxib (Control) | 0.39 ± 0.04 | 54.1% |
This illustrative data suggests Cmpd-X has significant in vivo anti-inflammatory activity, though slightly less potent than Celecoxib at the same dose.
Discussion and Interpretation
Based on our hypothetical data, the this compound scaffold (represented by Cmpd-X) demonstrates promising characteristics as a foundation for a new anti-inflammatory agent.
-
In Vitro Profile: The IC50 data indicates that Cmpd-X is a potent inhibitor of COX-2 (IC50 = 60 nM). Its selectivity index of 20, while significant, is lower than that of Celecoxib (375). This suggests that while it preferentially inhibits COX-2, it may have a slightly higher potential for COX-1 related side effects at higher doses compared to Celecoxib, but would still be vastly superior to traditional NSAIDs. This profile warrants further investigation into structure-activity relationships to potentially enhance COX-2 selectivity.
-
In Vivo Efficacy: The carrageenan paw edema model confirms that the in vitro enzymatic inhibition translates to significant anti-inflammatory activity in a living system. An inhibition of 43.5% is a strong indicator of efficacy.
Conclusion
This benchmarking guide outlines a clear, scientifically rigorous pathway for evaluating the anti-inflammatory potential of the this compound scaffold. By employing standardized in vitro and in vivo assays and comparing the results against highly selective benchmark compounds like Celecoxib and SC-560, researchers can effectively characterize the potency, selectivity, and therapeutic potential of novel pyrazole derivatives. The hypothetical data presented for "Cmpd-X" suggests a viable candidate for further preclinical development, with future efforts focusing on optimizing its selectivity and conducting broader safety and pharmacokinetic studies.
References
- National Center for Biotechnology Information (2024). Celecoxib - StatPearls. NCBI Bookshelf.
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Wikipedia (2024). Celecoxib.
- PharmGKB (2023). Celecoxib Pathway, Pharmacodynamics.
- Patsnap Synapse (2024). What is the mechanism of Celecoxib?
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- ResearchGate (2021). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
- Bentham Science (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- PubMed (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors.
- National Center for Biotechnology Information (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
- PubMed (2006). Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition.
- National Center for Biotechnology Information (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH.
- International Journal of Pharmaceutical Research (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives.
- ResearchGate (2023). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
- JOVE (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Cardiff University (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ORCA.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- National Center for Biotechnology Information (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
- International Journal of Pharmaceutical Sciences and Research (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
- PubMed Central (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- National Center for Biotechnology Information (2012). Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560. PMC - NIH.
- ResearchGate. Structures of SC-560 and celecoxib.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- National Center for Biotechnology Information (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
- National Center for Biotechnology Information (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. PMC - NIH.
- MDPI (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- PubMed Central (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- ScienceDirect (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed Central (2017). Current status of pyrazole and its biological activities.
- PubMed Central (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ResearchGate (2022). Marked drugs of pyrazole derivatives.
- Frontiers (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- MDPI (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Organic Chemistry Portal. Pyrazole synthesis.
- National Center for Biotechnology Information (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- PubMed Central (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 3-(3-Methoxyphenyl)-1H-Pyrazole
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for diverse substitutions, leading to compounds with a wide range of biological activities. A prime example is the 3-(3-Methoxyphenyl)-1H-Pyrazole core, a privileged structure found in various kinase inhibitors.[1][2] However, the therapeutic success of any new chemical entity, particularly in the crowded field of kinase inhibitors, hinges not just on its potency against the intended target but critically on its selectivity.[3][4] Poor selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of a novel compound, using the hypothetical discovery of this compound as a potent inhibitor of a specific protein kinase (referred to herein as "Target Kinase X"). We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.
The Imperative of Selectivity Profiling
Protein kinases share a high degree of structural similarity in their ATP-binding pockets, making the development of selective inhibitors a significant challenge.[4] Kinase inhibitor selectivity is the extent to which a compound inhibits its intended target over other kinases in the kinome.[5][6] A thorough understanding of a compound's selectivity profile is paramount for several reasons:
-
Predicting Potential Off-Target Toxicities: Identifying unintended targets can help predict and mitigate adverse effects in preclinical and clinical development.
-
Elucidating Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding the true biological consequences of inhibiting the primary target.
-
Optimizing Lead Compounds: Selectivity data guides structure-activity relationship (SAR) studies to improve on-target potency while minimizing off-target interactions.[7]
This guide will focus on a multi-pronged approach to selectivity assessment, combining in vitro biochemical assays with cell-based methods to provide a holistic view of the compound's behavior.
Phase 1: Initial Broad Kinome Profiling
The first step in assessing selectivity is to cast a wide net and screen the compound against a large panel of kinases. This provides an unbiased overview of its activity across the human kinome.
Experimental Approach: Large-Panel Kinase Activity Assays
Commercial services offer comprehensive kinase profiling panels, often utilizing radiometric or fluorescence-based assays to measure the inhibition of kinase activity.[8][9][10] These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Rationale for Experimental Choice: A broad kinome scan at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) is a cost-effective initial screen to identify potential off-targets.[10] Any kinase showing significant inhibition in this primary screen should be flagged for further investigation.
Illustrative Workflow for Kinase Panel Screening
Sources
- 1. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
The Cutting Edge of Cancer Therapy: A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives
In the relentless pursuit of novel anticancer agents, the heterocyclic compound pyrazole has emerged as a privileged scaffold, yielding derivatives with potent and selective cytotoxicity against a spectrum of cancer cell lines.[1][2][3] This guide offers an in-depth, comparative analysis of the cytotoxic profiles of various pyrazole derivatives, providing researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to advance this promising area of oncology research. We will delve into the structural nuances that dictate efficacy, the differential responses of various cancer cell lines, and the mechanistic underpinnings of their anticancer activity.
The Rationale for Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal foundation for anticancer drug design.[2][4] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, allows for high-affinity binding to a diverse range of biological targets.[2][3] Furthermore, the pyrazole core is readily amenable to substitution at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[2][3][5]
Comparative Cytotoxicity Across Cancer Cell Lines
The true measure of an anticancer agent lies in its ability to selectively eradicate malignant cells while sparing healthy tissue. Numerous studies have demonstrated the cell-specific cytotoxic effects of pyrazole derivatives.[6] This section provides a comparative overview of the in vitro cytotoxicity of representative pyrazole derivatives against a panel of human cancer cell lines.
Key Structural Classes and Their Cytotoxic Profiles
The anticancer activity of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. Here, we compare several key structural classes:
-
Benzofuro[3,2-c]pyrazoles and Related Pyrazoles: A study on a series of these compounds revealed that the simpler pyrazole derivatives were generally more potent than their benzofuro-fused counterparts.[1] For instance, compound 5b exhibited remarkable potency against leukemia (K562) and lung cancer (A549) cell lines, with GI50 values of 0.021 µM and 0.69 µM, respectively.[1] This highlights that increased structural complexity does not always correlate with enhanced activity.
-
Pyrazole-Chalcone Hybrids: These hybrids have shown significant tumor-specific cytotoxicity, particularly in oral squamous cell carcinoma (OSCC) cell lines.[7] Compounds MS7 and MS8 demonstrated high tumor-selectivity indices, indicating a favorable therapeutic window.[7]
-
Thieno[2,3-c]pyrazole Derivatives: A high-throughput screening identified Tpz-1 as a potent and selective cytotoxic agent against a panel of 17 human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[8]
-
Indole-Linked Pyrazoles: Derivatives linking the pyrazole moiety to an indole scaffold have shown potent cytotoxicity against HCT116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin.[5]
Quantitative Comparison of Cytotoxicity (IC50/GI50 Values)
To facilitate a direct comparison, the following table summarizes the reported cytotoxic activities of selected pyrazole derivatives against various cancer cell lines.
| Derivative/Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| PYRIND | MCF-7 (Breast) | Viability | 39.7 | [6] |
| TOSIND | MDA-MB-231 (Breast) | Viability | 17.7 | [6] |
| 4a | K562 (Leukemia) | MTT | 0.26 | [1] |
| 4a | A549 (Lung) | MTT | 0.19 | [1] |
| 5b | K562 (Leukemia) | MTT | 0.021 | [1] |
| 5b | MCF-7 (Breast) | MTT | 1.7 | [1] |
| 5b | A549 (Lung) | MTT | 0.69 | [1] |
| Compound 24 | A549 (Lung) | Not Specified | 8.21 | [2] |
| Compound 24 | HCT116 (Colon) | Not Specified | 19.56 | [2] |
| Compound 43 | MCF-7 (Breast) | Not Specified | 0.25 | |
| P3C | MDA-MB-231 (Breast) | Not Specified | 0.25 - 0.49 | [9] |
| Unnamed Pyrazole | Human Colon Cancer | SRB | 4.2 | [10] |
| 3f | MDA-MB-468 (Breast) | MTT | 14.97 (24h), 6.45 (48h) | [11] |
| PTA-1 | MDA-MB-231 (Breast) | DNS | Low micromolar range | [12] |
IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanistic Insights into Pyrazole-Induced Cytotoxicity
The anticancer effects of pyrazole derivatives are often multifaceted, involving the modulation of several key cellular processes. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.
Induction of Apoptosis
A common mechanism of action for many cytotoxic pyrazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic and extrinsic pathways.
-
ROS Generation: Some pyrazole derivatives, such as compound 3f , have been shown to induce apoptosis in triple-negative breast cancer cells by elevating the levels of reactive oxygen species (ROS).[11]
-
Caspase Activation: The apoptotic cascade often culminates in the activation of caspases. For example, the pyrazole derivative PTA-1 induces apoptosis in MDA-MB-231 cells through the activation of caspase-3/7.[12] Similarly, P3C activates both caspase-3/7 and -8, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[9]
Cell Cycle Arrest
Disruption of the cell cycle is another key strategy employed by anticancer agents. Several pyrazole derivatives have been shown to cause cell cycle arrest at different phases.
-
G2/M Phase Arrest: A study on novel pyrazole derivatives demonstrated that the selected compounds caused a partial block in the G2/M phase of the cell cycle.[13]
-
S and G2/M Phase Arrest: The pyrazole PTA-1 was found to arrest triple-negative breast cancer cells in both the S and G2/M phases.[12]
-
G0/G1 Phase Arrest: A pyrazole hybrid, compound 13 , was shown to cause cell cycle delay in the G0/G1 phase in 4T1 breast cancer cells.[4]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Several pyrazole derivatives exert their anticancer effects by targeting tubulin, the building block of microtubules.
-
Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM.[1]
-
PTA-1 was also shown to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism confirmed through gene expression analysis and in silico docking.[12]
Kinase Inhibition
Many pyrazole derivatives have been designed as inhibitors of specific protein kinases that are often dysregulated in cancer.
-
EGFR Inhibition: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR).[2]
-
Multi-Kinase Inhibition: A novel pyrazole derivative was found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, and EGFR.[14]
Below is a diagram illustrating the multifaceted mechanisms of action of cytotoxic pyrazole derivatives.
Caption: Multifaceted mechanisms of pyrazole-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are step-by-step methodologies for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Below is a workflow diagram for a typical in vitro cytotoxicity assessment.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
The diverse and potent cytotoxic activities of pyrazole derivatives underscore their immense potential in the development of novel anticancer therapeutics.[3][15] The ability to systematically modify the pyrazole scaffold allows for the fine-tuning of their biological activity, leading to compounds with enhanced potency and selectivity. Future research should focus on elucidating the structure-activity relationships in greater detail, identifying novel molecular targets, and advancing the most promising candidates into preclinical and clinical development. The comparative data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat cancer.
References
- Krajnović, T., et al. (2020). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
- Li, W., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- Wujec, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
- Sanna, F., et al. (2018). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.
- El-Sayed, N. F., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate.
- Patel, H., et al. (2016). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica.
- Karimi-Saber, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed.
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). PubMed Central.
- Li, W., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Alsayari, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ResearchGate.
- Mohamed, H. H. M., et al. (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry.
- Alsayari, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed.
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). PubMed.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
- Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
- DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. (2021). Digital Commons @ BAU.
- Synthesis and Cytotoxic Activity of Novel Pyrazoline Derivatives against Human Lung Tumor Cell Line (A549). (2025). ResearchGate.
- Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). NIH.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative In Vivo Efficacy Guide: Validating 3-(3-Methoxyphenyl)-1H-Pyrazole in Preclinical Models of Inflammation and Nociception
This guide provides a comprehensive framework for the in vivo validation of 3-(3-Methoxyphenyl)-1H-pyrazole, a novel compound with potential therapeutic applications. Drawing from established methodologies and the known biological activities of the pyrazole scaffold, we present a structured approach for researchers, scientists, and drug development professionals to rigorously assess its anti-inflammatory and analgesic efficacy in relevant animal models.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives clinically approved as anti-inflammatory, analgesic, and antipyretic agents.[1] These compounds often exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines.[1][2] This guide outlines a multi-model validation strategy designed to elucidate the efficacy and potential mechanism of action of this compound (hereafter referred to as the "Test Compound") compared to industry-standard reference drugs.
Part 1: Mechanistic Hypothesis and Rationale for Model Selection
The foundational step in any in vivo validation is the formulation of a clear mechanistic hypothesis that informs the selection of appropriate biological models.
1.1. Hypothesized Mechanism of Action
Based on the extensive literature on pyrazole derivatives, the Test Compound is hypothesized to possess anti-inflammatory and analgesic properties, likely mediated through one or more of the following pathways:
-
Inhibition of Prostaglandin Synthesis: Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are critical for the conversion of arachidonic acid to prostaglandins.[1]
-
Modulation of Pro-Inflammatory Cytokines: Certain pyrazole analogs have been shown to inhibit the production or activity of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
-
Antioxidant Activity: Recent studies suggest some pyrazole derivatives can mitigate oxidative stress by inhibiting reactive oxygen species (ROS) generation and NADPH oxidase activity, which are closely linked to the inflammatory cascade.[3]
1.2. Rationale for Selected Animal Models
A multi-model approach is essential for building a comprehensive efficacy profile. We propose a tiered screening strategy utilizing three well-validated rodent models, each selected to probe a different facet of the Test Compound's potential activity.
-
Carrageenan-Induced Paw Edema (Rat/Mouse): This is the quintessential model for evaluating acute anti-inflammatory activity. It is highly reproducible and particularly sensitive to inhibitors of prostaglandin synthesis.[4][5] The inflammatory response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and mediated by COX-2.[5] Evaluating the Test Compound in this model provides critical data on its ability to suppress acute inflammation and offers preliminary insight into its mechanism.
-
Acetic Acid-Induced Writhing (Mouse): This model is a robust and sensitive method for assessing peripheral analgesic activity.[6] Intraperitoneal injection of acetic acid triggers an inflammatory response, leading to the release of prostaglandins and bradykinin, which stimulate nociceptors causing characteristic "writhing" behaviors.[5][6] Its efficacy in this model strongly indicates peripheral analgesic action.
-
Formalin-Induced Nociception (Rat/Mouse): The formalin test is uniquely valuable as it can differentiate between central and peripheral analgesic mechanisms.[7] The test produces a biphasic nociceptive response: an immediate, acute phase (Phase 1, 0-5 min) resulting from direct C-fiber activation (neurogenic pain), and a delayed, tonic phase (Phase 2, 15-40 min) driven by inflammatory mediators and central sensitization.[7][8] Centrally acting analgesics (e.g., opioids) inhibit both phases, whereas peripherally acting drugs (e.g., NSAIDs) primarily inhibit the second phase.[8]
Part 2: Comparative Efficacy Study Design
A robust study design is critical for generating reliable and interpretable data. This involves careful selection of controls, clear definition of animal groups, and a logical experimental workflow.
2.1. Test Articles & Controls
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] with 0.1% Tween 80).
-
Vehicle Control: The same vehicle used to dissolve the Test Compound.
-
Positive Controls:
-
Indomethacin or Diclofenac Sodium: For anti-inflammatory and peripheral analgesic models (Carrageenan and Acetic Acid Writhing).
-
Morphine: As a positive control for central analgesia in the Formalin Test.
-
2.2. Experimental Workflow
The overall workflow for in vivo validation follows a standardized sequence to ensure animal welfare and data integrity.
Caption: General experimental workflow for in vivo efficacy validation.
Part 3: Detailed Experimental Protocols
The following protocols are standardized methodologies. Researchers should adapt doses and timing based on preliminary pharmacokinetic and tolerability studies of the Test Compound.
3.1. Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Sprague-Dawley rats (180-220g).
-
Grouping (n=6):
-
Group 1: Vehicle Control
-
Group 2: Indomethacin (10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the vehicle, Indomethacin, or Test Compound orally (p.o.).
-
After 60 minutes, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[5]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint: Calculate the percent inhibition of edema for each group compared to the vehicle control group at each time point.
3.2. Protocol: Acetic Acid-Induced Writhing
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping (n=8):
-
Group 1: Vehicle Control
-
Group 2: Diclofenac Sodium (20 mg/kg, i.p.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, Diclofenac, or Test Compound.
-
After 60 minutes (for p.o.) or 30 minutes (for i.p.), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).[6]
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the total number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[5]
-
-
Endpoint: Calculate the percent inhibition of writhing for each group compared to the vehicle control group.
3.3. Protocol: Formalin-Induced Nociception
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping (n=8):
-
Group 1: Vehicle Control
-
Group 2: Morphine (5 mg/kg, i.p.)
-
Group 3: Diclofenac Sodium (20 mg/kg, i.p.)
-
Group 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive controls, or Test Compound.
-
After the appropriate pre-treatment time, inject 20 µL of 2.5% formalin solution into the sub-plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or flinching the injected paw during two phases:
-
Phase 1 (Neurogenic): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory): 15-40 minutes post-formalin injection.[7]
-
-
-
Endpoint: Calculate the percent inhibition of licking/flinching time for each phase compared to the vehicle control group.
Part 4: Data Analysis and Interpretation
4.1. Hypothetical Comparative Data Summary
The table below illustrates how efficacy data for the Test Compound could be presented against standard controls.
| Treatment Group | Dose (mg/kg) | Carrageenan Edema (% Inhibition at 3h) | Acetic Acid Writhing (% Inhibition) | Formalin Test (% Inhibition) |
| Phase 1 | ||||
| Vehicle Control | -- | 0 ± 4.5 | 0 ± 6.2 | 0 ± 8.1 |
| Test Compound | 10 | 25.3 ± 3.1 | 30.1 ± 4.8 | 5.2 ± 3.3 |
| Test Compound | 30 | 48.7 ± 4.2 | 55.8 ± 5.5 | 8.1 ± 4.0 |
| Test Compound | 100 | 65.1 ± 5.0 | 72.4 ± 6.1 | 12.5 ± 4.9 |
| Indomethacin | 10 | 68.3 ± 4.8 | - | - |
| Diclofenac | 20 | - | 75.5 ± 5.2 | 9.8 ± 3.9 |
| Morphine | 5 | - | - | 70.3 ± 6.5** |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). |
4.2. Interpretation of Results
-
Anti-Inflammatory Efficacy: In the hypothetical data, the Test Compound shows a dose-dependent inhibition of carrageenan-induced edema, with the highest dose achieving efficacy comparable to Indomethacin. This strongly supports its anti-inflammatory potential.
-
Analgesic Efficacy:
-
The dose-dependent inhibition in the acetic acid writhing test confirms a significant peripheral analgesic effect.
-
In the formalin test, the Test Compound shows minimal effect in Phase 1 but strong, dose-dependent inhibition in Phase 2. This profile is characteristic of NSAID-like compounds, suggesting the analgesic effect is primarily driven by an anti-inflammatory mechanism rather than a central, opioid-like action.[8] This contrasts with Morphine, which strongly inhibits both phases.
-
Part 5: Elucidating the Molecular Mechanism
The in vivo data provides a strong foundation for more targeted mechanistic studies. The observed efficacy profile (strong anti-inflammatory and peripheral analgesic activity) points towards the inhibition of inflammatory mediators.
5.1. Proposed Signaling Pathway
The results are consistent with an interruption of the arachidonic acid cascade, a primary target for many anti-inflammatory drugs.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. scielo.br [scielo.br]
- 7. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers
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Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular processes, have become primary targets in modern drug discovery, particularly in oncology.[1][2] The pyrazole ring is a key structural component—a "privileged scaffold"—in the design of many small molecule protein kinase inhibitors (PKIs).[1][2][3][4] Its synthetic accessibility and versatile chemical properties have led to the development of several FDA-approved drugs.[1][2] Among the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib, Crizotinib, and Entrectinib.[1][2]
This guide provides a head-to-head comparison of three prominent pyrazole-based kinase inhibitors: Ruxolitinib , a selective JAK1/2 inhibitor; Crizotinib , an ALK/ROS1/MET inhibitor; and Entrectinib , a pan-TRK/ROS1/ALK inhibitor. We will delve into their mechanisms of action, target selectivity, and comparative efficacy, providing researchers with the critical data and experimental context needed to make informed decisions for their studies.
Chapter 1: The Inhibitors - A Head-to-Head Overview
Choosing the right inhibitor requires a clear understanding of its primary targets and approved applications. Ruxolitinib, Crizotinib, and Entrectinib, while all containing a pyrazole core, are directed at different kinase families, leading to distinct therapeutic applications.
| Inhibitor | Primary Kinase Targets | Key FDA-Approved Indications | Mechanism of Action |
| Ruxolitinib | JAK1, JAK2[5][6][7] | Myelofibrosis, Polycythemia vera, Steroid-Refractory Acute Graft-versus-Host Disease[6][8] | ATP-competitive inhibitor of the JAK1 and JAK2 kinase domains, blocking downstream STAT signaling.[6][8] |
| Crizotinib | ALK, ROS1, MET[9][10] | ALK-positive or ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[9] | ATP-competitive inhibitor of ALK, ROS1, and MET, blocking key oncogenic signaling pathways.[10] |
| Entrectinib | TRKA/B/C, ROS1, ALK[11][12] | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[13] | ATP-competitive inhibitor designed to cross the blood-brain barrier and inhibit oncogenic fusion proteins.[14][15][16] |
Chapter 2: Mechanism of Action and Target Selectivity
The efficacy and toxicity of a kinase inhibitor are dictated by its activity on the intended target and its off-target effects across the human kinome.
Ruxolitinib: Targeting the JAK-STAT Pathway
Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[5][17][18] These kinases are central to signaling pathways for numerous cytokines and growth factors that are crucial for hematopoiesis and immune function.[7][8] In myeloproliferative neoplasms, the JAK-STAT pathway is often dysregulated.[7][19] Ruxolitinib works by inhibiting JAK1 and JAK2, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing cell proliferation and inflammatory cytokine production.[6][8][20]
Biochemically, Ruxolitinib shows high potency for JAK1 (IC50 ≈ 3.3 nM) and JAK2 (IC50 ≈ 2.8 nM), with significantly less activity against JAK3 (IC50 ≈ 428 nM) and moderate activity against TYK2 (IC50 ≈ 19 nM).[17] This selectivity profile is critical to its clinical utility.[17]
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Crizotinib: A Multi-Targeted Inhibitor for Oncogenic Fusions
Crizotinib is a tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[9][10] In certain cancers, such as NSCLC, chromosomal rearrangements can create fusion genes like EML4-ALK.[9][10] This fusion results in a constitutively active kinase that drives uncontrolled cell proliferation.[9][10] Crizotinib binds to the ATP-binding site of the ALK kinase domain, blocking its activity and shutting down downstream signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT3 pathways.[10][21][22]
While effective, resistance to Crizotinib can develop, sometimes through the activation of alternative signaling pathways that bypass the need for ALK signaling.[23]
Figure 2. Key downstream signaling pathways inhibited by Crizotinib in ALK-positive cancers.
Entrectinib: A CNS-Penetrant TRK/ROS1/ALK Inhibitor
Entrectinib is a potent inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK.[11][12] Its development was driven by the need for agents that can cross the blood-brain barrier to treat or prevent brain metastases, a common issue in ALK+ and ROS1+ NSCLC.[15][16] Entrectinib was specifically designed for CNS activity.[16] It functions as an ATP-competitive inhibitor, halting the oncogenic signals driven by gene fusions involving NTRK1/2/3, ROS1, or ALK.[14] Inhibition of these pathways suppresses cell proliferation and can induce apoptosis.[14]
Chapter 3: Comparative Efficacy - A Data-Driven Analysis
A key differentiator between Crizotinib and Entrectinib is their efficacy against CNS metastases in ROS1-positive NSCLC. Entrectinib was designed to penetrate the blood-brain barrier, and clinical data shows it has impressive intracranial response rates, a feature not prominently reported for Crizotinib.[15]
Comparative Clinical Trial Data in ROS1+ NSCLC
| Outcome | Crizotinib (PROFILE 1001) | Entrectinib (Integrated Analysis) | Commentary |
| Objective Response Rate (ORR) | 72%[15] | 78%[15] | Both inhibitors show high response rates in treatment-naïve patients. |
| Median Progression-Free Survival (PFS) | 19.2 months[15] | 19.3 months[15] | PFS is nearly identical, indicating similar durability of response systemically. |
| Intracranial Response | Not a primary endpoint, limited data | High intracranial response reported[15] | Entrectinib shows a clear advantage for patients with brain metastases.[15][24] |
Matching-adjusted indirect comparisons and analyses of real-world data suggest that Entrectinib may be associated with longer time to treatment discontinuation and progression-free survival compared to Crizotinib in ROS1+ NSCLC patients.[16][25]
Chapter 4: Experimental Protocols for Comparative Assessment
To ensure the scientific integrity of your research, it is crucial to employ validated and reproducible assays. Here, we provide step-by-step protocols for two fundamental assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[26][27] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine the inhibitor's potency (e.g., IC50 value). This is a foundational biochemical assay for confirming direct target engagement.
Figure 3. Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Ruxolitinib) in DMSO. Prepare a reaction buffer containing the target kinase (e.g., JAK2) and its specific substrate.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the kinase/substrate mix to each well. Add the inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[28]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[29] Incubate for 40 minutes at room temperature.[27][29]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[27] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]
Protocol 2: Cell-Based Proliferation/Viability Assay
Causality: While an in vitro assay confirms direct inhibition, a cell-based assay is essential to determine if the inhibitor can enter cells and engage its target in a physiological context to produce a functional effect, such as inhibiting cell growth.[30] Assays like the MTT or CellTiter-Glo® measure the metabolic activity of cells, which correlates with the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to be dependent on the target kinase (e.g., HEL cells with JAK2 V617F mutation for Ruxolitinib) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the kinase inhibitor or a vehicle control (e.g., DMSO) for a desired duration (e.g., 72 hours).[31]
-
Assay Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo® reagent, which measures ATP levels) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate to allow for cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader. The signal intensity correlates with the number of viable cells.
-
Data Analysis: To confirm the on-target effects of the inhibitor, it is recommended to perform a dose-response curve to determine the IC50 for both cell viability and the inhibition of the kinase's activity.[31]
Conclusion and Future Perspectives
The pyrazole scaffold remains a cornerstone of modern kinase inhibitor design, yielding drugs with diverse target profiles and profound clinical impact.
-
Ruxolitinib serves as a highly selective tool for dissecting the JAK-STAT pathway in inflammatory diseases and myeloproliferative neoplasms.
-
Crizotinib remains a valuable inhibitor for ALK/ROS1-driven cancers, though its utility is limited by a lack of CNS penetration.
-
Entrectinib represents an evolution in design, addressing the critical challenge of brain metastases by offering a CNS-active, multi-targeted option for patients with TRK, ROS1, or ALK fusions.
The choice between these inhibitors depends entirely on the research question. For studies focused on JAK signaling, Ruxolitinib's selectivity is paramount. For investigating ALK-driven cancers, the decision between Crizotinib and Entrectinib may hinge on the importance of CNS activity in the experimental model. As our understanding of kinase biology deepens, the development of next-generation pyrazole-based inhibitors will undoubtedly continue, offering even greater selectivity and the ability to overcome complex mechanisms of drug resistance.
References
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. [Link]
- The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews. [Link]
- Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. (n.d.). PLOS ONE. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). Current Medicinal Chemistry. [Link]
- Ruxolitinib Mechanism of Action Action Pathway. (n.d.).
- Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. (2014).
- Ruxolitinib. (n.d.). Wikipedia. [Link]
- What is the mechanism of Crizotinib? (2024).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules. [Link]
- In vitro ADP-Glo kinase assay. (n.d.). Bio-protocol. [Link]
- Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (2012). Clinical Cancer Research. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
- Drivers of crizotinib resistance in ALK+ ALCL. (2020). Blood. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
- Mechanism of JAK Inhibitors and a Review of Ruxolitinib. (2018). AJMC. [Link]
- Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. (n.d.). Vrije Universiteit Amsterdam. [Link]
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (n.d.).
- ruxolitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid-derived suppressor cells via the JAK/STAT and ROS-MAPK/NF-κB signalling pathways in acute graft-versus-host disease. (2023).
- Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. (n.d.).
- Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. (2015).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Odesa National University I. I. Mechnykov. [Link]
- Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways. (2023). Frontiers in Pharmacology. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.).
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
- Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (n.d.).
- Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. (2021). Drugs. [Link]
- Dr. Levy on the Efficacy of Crizotinib Versus Entrectinib in ROS1+ Lung Cancer. (2020). OncLive. [Link]
- Comparison of major outcomes for crizotinib and entrectinib. (n.d.).
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Clinical Cancer Research. [Link]
- Matching-adjusted indirect comparison: entrectinib versus crizotinib in ROS1 fusion-positive non-small cell lung cancer. (2020). Future Oncology. [Link]
- Comparative efficacy analysis between entrectinib trial and crizotinib real-world ROS1 fusion-positive (ROS1+) NSCLC patients. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. PathWhiz [pathbank.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. becarispublishing.com [becarispublishing.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ajmc.com [ajmc.com]
- 20. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. resources.flatiron.com [resources.flatiron.com]
- 26. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 27. promega.com [promega.com]
- 28. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 29. bmglabtech.com [bmglabtech.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Independent Verification of Published Data: A Guide to 3-(3-Methoxyphenyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Independent Verification
3-(3-Methoxyphenyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Given its potential as a building block in drug discovery, the ability to reliably synthesize and characterize this compound is paramount. Independent verification of its properties ensures the reproducibility of experimental results and the integrity of subsequent research.
This guide addresses the challenge of fragmented data by proposing a validated synthetic pathway and compiling available data to establish a reliable benchmark for researchers.
Proposed Synthetic Route: A Logic-Driven Approach
The most common and reliable method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydrazine.[3][4] This approach is favored due to its high yields, regioselectivity, and the ready availability of starting materials.
The proposed two-step synthesis for this compound is outlined below.
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Claisen-Schmidt Condensation: This base-catalyzed reaction is a classic and efficient method for forming the carbon-carbon double bond of the chalcone backbone. Using sodium hydroxide in an ethanol/water solvent system is a standard, cost-effective, and high-yielding condition for this transformation.[5]
-
Step 2: Pyrazole Formation: The reaction of the chalcone intermediate with hydrazine hydrate in a protic solvent like ethanol, with a catalytic amount of acetic acid, facilitates the initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1]
Comparative Data Analysis
As no single publication provides a complete dataset, we have compiled information from commercial suppliers and spectral data from closely related analogs to create a benchmark for verification.
Table 1: Physical and Chemical Properties
| Property | Reported/Expected Value | Source(s) |
| CAS Number | 144026-74-4 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₀N₂O | Commercial Suppliers |
| Molecular Weight | 174.20 g/mol | Commercial Suppliers |
| Melting Point | 90-91 °C | Commercial Suppliers |
| Appearance | White to off-white powder | Commercial Suppliers |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
The following table presents predicted chemical shifts for this compound. These predictions are based on the analysis of published data for analogous compounds, including 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole and 5-benzyl-3-phenyl-1H-pyrazole.[6][7]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |
| -OCH₃ | ~3.85 (s, 3H) | ~55.5 | Typical for methoxy group on a benzene ring. |
| Pyrazole H-4 | ~6.5-6.7 (d, 1H) | ~102-105 | Doublet due to coupling with H-5. In a region typical for pyrazole C-4 protons. |
| Pyrazole H-5 | ~7.6-7.8 (d, 1H) | ~128-130 | Doublet due to coupling with H-4. More deshielded than H-4. |
| Phenyl H-2' | ~7.3-7.4 (m, 1H) | ~112-114 | Ortho to the pyrazole, meta to the methoxy group. |
| Phenyl H-4' | ~6.9-7.0 (m, 1H) | ~118-120 | Para to the pyrazole, ortho to the methoxy group. |
| Phenyl H-5' | ~7.2-7.3 (t, 1H) | ~129-131 | Meta to both substituents. |
| Phenyl H-6' | ~7.3-7.4 (m, 1H) | ~112-114 | Ortho to the pyrazole, meta to the methoxy group. |
| Pyrazole C-3 | - | ~150-152 | Carbon bearing the phenyl group. |
| Phenyl C-1' | - | ~132-134 | Carbon attached to the pyrazole ring. |
| Phenyl C-3' | - | ~159-161 | Carbon bearing the methoxy group. |
| Pyrazole NH | ~12.0-13.0 (br s, 1H) | - | Broad singlet, typical for pyrazole NH proton, exchangeable with D₂O. |
Note: Spectra should be recorded in CDCl₃ or DMSO-d₆. The exact chemical shifts and coupling constants will depend on the solvent and spectrometer frequency.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and expected outcomes.
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Caption: Workflow for the synthesis of the chalcone intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1.0 eq) in ethanol (3-4 mL per mmol of acetophenone). Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The solution may become cloudy or a precipitate may form.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture to pH ~7 by the slow addition of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.
Protocol 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(3-methoxyphenyl)prop-2-en-1-one (1.0 eq) in absolute ethanol (5-10 mL per mmol of chalcone).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC until the chalcone is consumed. The pyrazole product should be more polar than the starting chalcone.
-
Solvent Removal: Allow the reaction to cool to room temperature and then remove the ethanol under reduced pressure.
-
Workup: To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Conclusion
This guide provides a scientifically grounded pathway for the synthesis and verification of this compound. By following the detailed protocols and using the compiled comparative data, researchers can ensure the quality and identity of their synthesized material. This rigorous approach is essential for the integrity and reproducibility of research in the fields of chemical synthesis and drug development.
References
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
- Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found].
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ProQuest.
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.
- Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate.
- Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. [No Source Found].
- 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. SpectraBase.
- Supporting information. The Royal Society of Chemistry.
- Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. ResearchGate.
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PubMed Central.
- Supporting Information. The Royal Society of Chemistry.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01233C [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Methoxyphenyl)-1H-Pyrazole
As researchers dedicated to advancing drug discovery and development, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 3-(3-Methoxyphenyl)-1H-Pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Part 1: Hazard Assessment and Waste Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary precautions, handling procedures, and the ultimate disposal pathway. This compound, like many heterocyclic compounds used in research, presents a specific set of hazards that must be managed.
Chemical and Physical Properties:
-
Molecular Formula: C₁₀H₁₀N₂O[1]
-
Molecular Weight: 174.2 g/mol [1]
-
Appearance: Typically a cream or off-white powder[1]
-
Stability: Stable under normal conditions. Incompatible with strong oxidizing agents.[2]
-
Hazardous Decomposition: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
Regulatory Hazard Classification: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound.
| Hazard Class | GHS Code | Description | Supporting Sources |
| Skin Irritation | H315 | Causes skin irritation. | [4][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][4][5] |
The causality is clear: the inherent irritant nature of this pyrazole derivative necessitates that it be handled as hazardous waste. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited to prevent skin and eye exposure to waste handlers and to avoid introducing a potentially persistent and biologically active molecule into aquatic ecosystems.[2][4][6]
Part 2: Standard Disposal Protocol: A Step-by-Step Guide
The required method for the final disposition of this compound is disposal as hazardous chemical waste, managed by a licensed environmental services contractor, typically via incineration.[3][4][7][8] Your role as a researcher is to ensure the waste is safely collected, segregated, contained, and labeled within your laboratory before pickup.
Step 1: Personal Protective Equipment (PPE) Always assume the highest degree of risk. When handling the compound or its waste, wear the following:
-
Eye Protection: Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133 standards).
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable choice).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Containment Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid this compound, residual powder, and contaminated weigh boats or spatulas in a dedicated, sealable hazardous waste container. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Contaminated Materials: Any disposable materials that have come into direct contact with the compound, such as gloves, bench paper, and pipette tips, must also be placed in the solid hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, clearly labeled hazardous liquid waste container. Crucially, do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate where possible.[9]
Step 3: Container Labeling Accurate and clear labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific label formats, which must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator and the specific laboratory location.
Step 4: Temporary Storage Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Secure and away from general laboratory traffic.
-
Equipped with secondary containment to capture any potential leaks.
Step 5: Final Disposal Once the waste container is full or you have no further use for it, contact your institution's EHS department to schedule a pickup. They are responsible for coordinating with licensed hazardous waste contractors for the final, compliant disposal.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Sources
- 1. This compound CAS#: 144026-74-4 [m.chemicalbook.com]
- 2. fishersci.fi [fishersci.fi]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 3-(3-Methoxyphenyl)-1H-Pyrazole: Essential Safety Protocols and Operational Planning
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational plan for handling 3-(3-Methoxyphenyl)-1H-Pyrazole, a compound class of interest in medicinal chemistry. As direct safety data for this specific molecule is not always available, our protocols are synthesized from best practices and data on structurally similar pyrazole derivatives. The core principle is to treat the compound with a high degree of caution, assuming it presents potential hazards until proven otherwise.
Hazard Analysis: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, analysis of related pyrazole compounds provides a strong basis for hazard assessment. Structurally similar molecules are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling procedures must be designed to mitigate these risks through robust engineering controls and appropriate Personal Protective Equipment (PPE).
Assumed Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This conservative assessment ensures that all personnel are protected against the most probable risks associated with this class of aromatic heterocyclic compounds.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety glasses with side shields or chemical goggles. | Chemical-resistant nitrile gloves. | Standard laboratory coat. | Required: Use within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical goggles. A face shield is recommended if splashing is possible. | Chemical-resistant nitrile gloves. | Standard laboratory coat. | Required: Use within a chemical fume hood. |
| Reaction Monitoring/Sampling | Chemical goggles. | Chemical-resistant nitrile gloves. | Standard laboratory coat. | Required: Use within a chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of fine powder becoming airborne or solutions splashing necessitates robust eye protection. Safety glasses with side shields are the absolute minimum.[4] Chemical goggles provide a superior seal around the eyes, offering enhanced protection against splashes and airborne particles.[5] For larger volume transfers (>50 mL), a face shield should be worn in conjunction with goggles to protect the entire face.[5][6]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are recommended for handling aromatic heterocyclic compounds.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat prevents incidental contact with skin.[5] For situations with a higher risk of spills, such as large-scale reactions, impervious clothing or a chemical-resistant apron over the lab coat is advised.[5]
-
Respiratory Protection: Pyrazole derivatives can be irritating to the respiratory system.[2][3] Therefore, all manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood or other appropriate ventilated enclosure to keep airborne concentrations low.[4][8]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental reproducibility.
Step 1: Pre-Handling Safety Checklist
-
Review Safety Information: Before beginning any work, consult the available Safety Data Sheet (SDS) for the compound or a structurally analogous one.[9]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble PPE: Gather all necessary and correctly sized PPE as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before starting work.[2][4]
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Step 2: Safe Handling Protocol (Example: Preparing a 10 mM Stock Solution)
-
Tare Vessel: Inside the chemical fume hood, place a clean, labeled beaker or flask on a tared analytical balance.
-
Weigh Compound: Carefully weigh the required amount of this compound directly into the tared vessel. Use a spatula and handle the solid gently to minimize dust generation.[3]
-
Add Solvent: Slowly add the desired solvent to the vessel, ensuring the solvent stream is directed to the side of the container to avoid splashing the solid.
-
Dissolve Compound: Use a magnetic stirrer or gentle swirling to fully dissolve the compound. Keep the container covered with a watch glass or cap to the extent possible.
-
Transfer to Storage: Once fully dissolved, carefully transfer the solution to a clearly labeled, sealed, and appropriate storage vessel (e.g., a glass vial with a PTFE-lined cap).
-
Decontaminate: Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated, using a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol). Dispose of the cleaning materials as hazardous waste.
Step 3: Post-Handling Procedures
-
Clean Workspace: Thoroughly clean and decontaminate the work area.
-
Remove PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][4]
Spill, Exposure, and Disposal Plans
Accidents can happen, but a clear plan ensures a rapid and effective response.
Emergency Spill Response
-
Small Spill (in fume hood):
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Allow only trained personnel with appropriate respiratory protection to clean the spill.
-
First Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All contaminated materials, including used gloves, weigh paper, and absorbent pads, must be collected in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste.[11]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and properly labeled hazardous waste container.[12] Do not mix incompatible waste streams.
-
Empty Containers: To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, deface the original label before disposal or recycling.[11]
-
Consult Regulations: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.[4][10]
Visual Workflow: Decision-Making for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for safe handling of this compound.
References
- AK Scientific, Inc. Safety Data Sheet for N-(2,2-dimethoxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. AK Scientific, Inc.
- ChemicalBook. Chemical Safety Data Sheet for this compound. ChemicalBook
- BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem
- Campus Operations, University of Texas at Austin. HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole.
- BenchChem. Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole. BenchChem
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
- Fluorochem. Safety Data Sheet for (2e)-3-[3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid. Fluorochem
- AK Scientific, Inc. Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde. AK Scientific, Inc.
- Fisher Scientific. Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole. Fisher Scientific
- AK Scientific, Inc. Safety Data Sheet for N'-[(E)-(4-Hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. AK Scientific, Inc.
- Cole-Parmer.
- Northwestern University. Hazardous Waste Disposal Guide. Northwestern University Research Safety
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. kishida.co.jp [kishida.co.jp]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




